PF-543

Catalog No.
S002865
CAS No.
1415562-82-1
M.F
C27H31NO4S
M. Wt
465.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PF-543

CAS Number

1415562-82-1

Product Name

PF-543

IUPAC Name

[(2R)-1-[[4-[[3-(benzenesulfonylmethyl)-5-methylphenoxy]methyl]phenyl]methyl]pyrrolidin-2-yl]methanol

Molecular Formula

C27H31NO4S

Molecular Weight

465.6 g/mol

InChI

InChI=1S/C27H31NO4S/c1-21-14-24(20-33(30,31)27-7-3-2-4-8-27)16-26(15-21)32-19-23-11-9-22(10-12-23)17-28-13-5-6-25(28)18-29/h2-4,7-12,14-16,25,29H,5-6,13,17-20H2,1H3/t25-/m1/s1

InChI Key

NPUXORBZRBIOMQ-RUZDIDTESA-N

SMILES

Array

Synonyms

[(2R)-1-[[4-[[3-(benzenesulfonylmethyl)-5-methylphenoxy]methyl]phenyl]methyl]pyrrolidin-2-yl]methanol

Canonical SMILES

CC1=CC(=CC(=C1)OCC2=CC=C(C=C2)CN3CCCC3CO)CS(=O)(=O)C4=CC=CC=C4

Isomeric SMILES

CC1=CC(=CC(=C1)OCC2=CC=C(C=C2)CN3CCC[C@@H]3CO)CS(=O)(=O)C4=CC=CC=C4

[(2R)-1-[[4-[[3-(benzenesulfonylmethyl)-5-methylphenoxy]methyl]phenyl]methyl]-2-pyrrolidinyl]methanol is a sulfonamide.
Sphingosine Kinase 1 Selective Inhibitor; structure in first source

Comprehensive Technical Guide: PF-543 as a Sphingosine Kinase 1 Inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to PF-543 and Sphingosine Kinase 1 Inhibition

Sphingosine kinase 1 (SPHK1) represents a critical enzymatic regulator in the sphingolipid metabolic pathway, catalyzing the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P). This conversion establishes a crucial balance between pro-apoptotic ceramides and sphingosine versus pro-survival S1P, a lipid mediator that promotes cell proliferation, survival, and migration through both intracellular actions and binding to five specific G protein-coupled receptors (S1PR1-5). The This compound compound, developed by Pfizer, currently stands as the most potent SPHK1 inhibitor reported to date, exhibiting a Ki of 4.3-14 nM and demonstrating over 100-fold selectivity for SPHK1 over the closely related isoform SPHK2. This exceptional potency and selectivity profile has established this compound as an invaluable research tool for interrogating SPHK1 biology and exploring the therapeutic potential of SPHK1 inhibition across diverse disease contexts [1] [2].

The sphingolipid rheostat concept positions the dynamic balance between ceramide/sphingosine and S1P as a fundamental determinant of cellular fate, with shifts toward S1P driving proliferative and survival pathways frequently hijacked in pathological states. This compound's mechanism of action directly targets this rheostat, effectively inhibiting S1P production while concurrently allowing accumulation of pro-apoptotic sphingosine precursors. This comprehensive technical guide will examine this compound's mechanism of action from molecular to physiological levels, detail its therapeutic applications across disease models, and provide methodologies for experimental assessment of its activity, serving as an essential resource for researchers and drug development professionals working in the sphingolipid field [3].

Molecular Mechanism of Action

Structural Basis of SPHK1 Inhibition

The molecular mechanism of this compound inhibition has been elucidated through X-ray crystallography studies resolving the structure of SPHK1 in complex with this compound at 1.8 Å resolution. This high-resolution structural analysis reveals that this compound binds within the fully enclosed lipid binding pocket located in the C-terminal domain of SPHK1, adopting a bent conformation that closely mimics the natural sphingosine substrate but with critical modifications that enhance its inhibitory properties. The structural analysis identifies three key molecular interactions responsible for this compound's exceptional binding affinity and inhibitory activity [1]:

  • The terminal phenyl ring of this compound occupies a hydrophobic subpocket formed by residues Phe374, Leu347, Leu354, and Leu405, creating extensive van der Waals contacts that anchor the inhibitor firmly within the binding site.

  • The (R)-2-(hydroxymethyl)-pyrrolidine head group positions itself adjacent to the ATP γ-phosphate binding site, forming dual hydrogen bonds with the side chain of Asp264, a residue critically involved in natural sphingosine recognition and catalysis.

  • The central methyl-substituted aromatic ring establishes favorable edge-on interactions with the side chains of Phe259 and Phe389, while its methyl substituent packs tightly against Leu385 and Leu286, providing additional binding energy.

Interestingly, despite its overall structural similarity to sphingosine, the specific orientation of this compound's head group necessitates a 180-degree rotation to adopt a substrate-compatible position for phosphorylation, explaining why this compound functions primarily as an inhibitor with only weak substrate activity. This rotational requirement breaks the essential hydrogen bonds with Asp264, creating a signficant energy barrier that limits catalytic conversion while maintaining high-affinity binding [1].

Selectivity Determinants and Isoform Differentiation

The structural basis for this compound's selectivity profile emerges from key differences in the lipid-binding pockets of SPHK1 versus SPHK2. Three residue variations between the isoforms significantly impact inhibitor binding: Phe374 in SPHK1 is replaced by Cys in SPHK2, Ile260 becomes Val, and Met358 becomes Leu. Collectively, these substitutions create a more spacious binding pocket in SPHK2 that reduces binding affinity for this compound. The Phe374 to Cys substitution appears particularly significant, as the bulky phenyl ring in SPHK1 creates optimal hydrophobic contacts with this compound's terminal phenyl group that cannot be maintained with the smaller cysteine residue in SPHK2. This selectivity mechanism explains the observed >100-fold preference for SPHK1 over SPHK2, making this compound an exceptionally useful tool for discriminating SPHK1-specific functions in complex biological systems [1].

Table 1: Key Molecular Interactions Between this compound and SPHK1

This compound Structural Element Interacting SPHK1 Residues Type of Interaction
Terminal phenyl ring Phe374, Leu347, Leu354, Leu405 Hydrophobic interactions, van der Waals forces
(R)-2-(hydroxymethyl)-pyrrolidine Asp264 Dual hydrogen bonds (nitrogen and hydroxyl)
Central methyl-substituted aromatic ring Phe259, Phe389 Edge-on aromatic interactions
Methyl substituent Leu385, Leu286 Hydrophobic packing

Therapeutic Applications and Efficacy Profiles

Anticancer Effects Across Tumor Types

This compound demonstrates differential cytotoxic activity across various cancer models, with efficacy influenced by cellular context, SPHK1 expression levels, and compensatory mechanisms. In head and neck squamous cell carcinoma (SCC), this compound treatment significantly reduces cell viability in a time- and dose-dependent manner, with 25 μM concentration decreasing viable cells to approximately 20-27% of control levels after 72 hours. The cell death mechanism involves both apoptosis and necrosis, as demonstrated by flow cytometry with Annexin V/PI staining, showing populations in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+). Additionally, this compound induces substantial autophagy activation in SCC cells, characterized by LC3-I to LC3-II conversion and granular cytoplasmic LC3 accumulation. This autophagic response appears to serve a protective function, as pharmacological inhibition of autophagy with wortmannin, 3-methyladenine, or bafilomycin A1 significantly enhances this compound-induced cell death [3].

In non-small cell lung cancer (NSCLC) models, this compound itself demonstrates somewhat limited anticancer activity despite potent enzyme inhibition, likely due to compensatory sphingosine accumulation and metabolic stability issues. However, structural derivatives of this compound designed with piperidine head groups and bulky tail modifications show markedly improved efficacy, significantly increasing apoptosis in NSCLC cells and inhibiting tumor formation in xenograft models. These derivatives maintain potent inhibition of both SPHK1 and SPHK2 activity, reduce S1P production, and demonstrate superior metabolic stability compared to the parent compound. The enhanced anticancer activity of these derivatives confirms that the cytotoxic effects are SPHK-dependent, as demonstrated through siRNA knockdown experiments [4] [5].

Antifibrotic Activities in Organ Systems

This compound demonstrates compelling antifibrotic efficacy in diverse fibrotic disease models. In liver fibrosis induced in rat models through CCl₄ administration or combined high-fat emulsion (HFE) and CCl₄ exposure, this compound treatment significantly reduces fibrosis area by day 7 of intervention. This therapeutic effect correlates with inhibited autophagy, as evidenced by reduced autophagosome formation on electron microscopy and decreased expression of autophagy-related genes (Atg5, Atg12, Becn1). The correlation analysis reveals strong positive relationships between SphK1 expression and autophagy markers (r=0.498-0.603), while autophagy markers show negative correlations with fibrosis area (r=-0.632 to -0.715), suggesting an interconnected regulatory network wherein this compound modulates both autophagic and fibrotic processes [6].

In pulmonary arterial hypertension (PAH) models, this compound administration significantly reduces right ventricular hypertrophy in hypoxic mice, associated with marked decreases in cardiomyocyte apoptosis. The cardioprotective mechanism involves reduced expression of pro-apoptotic p53 and increased expression of the antioxidant transcription factor Nrf-2. Interestingly, this compound does not significantly affect pulmonary vascular remodeling in this model, indicating distinct pathway dependencies in cardiac versus vascular compartments. The specificity of this effect to SPHK1 inhibition is confirmed through comparison with RB-005, a dual SPHK1/ceramide synthase inhibitor that fails to reduce hypertrophy, suggesting that concurrent ceramide synthase inhibition may counterbalance the benefits of SPHK1 inhibition [2] [7].

Table 2: Therapeutic Efficacy of this compound in Disease Models

Disease Model Key Efficacy Findings Proposed Mechanisms
Head and Neck Squamous Cell Carcinoma Dose-dependent reduction in viability (IC₅₀ ~25 μM); Induction of apoptosis and necrosis S1P reduction; Ceramide/sphingosine accumulation; ROS generation; Autophagy induction
Non-Small Cell Lung Cancer (NSCLC) Moderate direct efficacy; Enhanced activity with structural derivatives SPHK1/2 inhibition; S1P reduction; Apoptosis induction
Liver Fibrosis Significant reduction in fibrosis area by day 7 Autophagy inhibition; Reduced expression of fibrotic markers (α-SMA, TGF-β, Col1a1)
Pulmonary Arterial Hypertension Reduced right ventricular hypertrophy; No effect on vascular remodeling Reduced cardiomyocyte apoptosis; ↓p53; ↑Nrf-2 expression

Experimental Protocols and Assessment Methodologies

In Vitro SPHK Activity and Cell Viability Assays

Standardized protocols for evaluating this compound activity in cellular systems provide essential frameworks for reproducible research. For cell viability assessment, the MTT or EZ-CYTOX assays are typically employed with cells plated in 96-well plates at densities of 3×10³ cells/well, treated with this compound across a concentration range (1-50 μM) for 24-72 hours, followed by absorbance measurement at 450 nm. To evaluate cell death mechanisms, flow cytometry with FITC-Annexin V and propidium iodide staining reliably distinguishes apoptotic and necrotic populations, with Annexin V+/PI- cells indicating early apoptosis and Annexin V+/PI+ cells representing late apoptosis or necrosis [4] [3].

For autophagy assessment, multiple complementary approaches provide comprehensive evaluation. Immunofluorescence staining for LC3 reveals characteristic granular accumulation associated with autophagosome formation, while immunoblot analysis detects the conversion from LC3-I to LC3-II, a hallmark of autophagy activation. Pharmacological inhibition with established autophagy modifiers (wortmannin, 3-methyladenine, bafilomycin A1) confirms autophagy involvement and helps determine its functional role in cell fate decisions. SPHK enzymatic activity can be directly measured using radiolabeled or mass spectrometry-based assays that quantify sphingosine phosphorylation, with this compound demonstrating its characteristic nM potency in these systems [3].

In Vivo Animal Model Dosing and Evaluation

Animal studies with this compound employ various administration routes including intraperitoneal injection and intravenous administration, with doses typically ranging from 10-30 mg/kg. Pharmacokinetic analyses reveal that this compound concentration in blood can be quantitatively determined using LC-MS/MS methods with transitions of 466 → 448 and 466 → 223 for this compound, and chlorpromazine as an internal standard (319 → 86, 319 → 58). For disease model evaluation, histopathological assessment remains crucial, with Masson's trichrome and Sirius red staining providing quantitative measures of fibrosis area, while electron microscopy enables ultrastructural examination of autophagosome formation [6] [2].

In liver fibrosis models, this compound intervention typically occurs after disease establishment, with tissue collection at multiple timepoints (days 1, 7, 14) to monitor dynamic responses. Molecular analyses include real-time PCR quantification of fibrotic markers (α-SMA, TGF-β, Col1a1) and autophagy-related genes (Atg5, Atg12, Becn1, Map1lc3a), complemented by Western blot for protein-level confirmation. In cancer xenograft models, this compound and its derivatives are administered to immunocompromised mice bearing human tumor implants, with tumor volume monitoring and end-point analysis of tumor weight and proliferation markers providing efficacy readouts [4] [6].

Signaling Pathway and Experimental Workflow Visualization

The molecular and cellular effects of this compound within the sphingolipid signaling network and experimental approaches for its evaluation can be visualized through the following pathway diagram:

Schematic of this compound's mechanism within sphingolipid signaling and assessment methods. The diagram illustrates how this compound inhibition of SPHK1 shifts the sphingolipid rheostat toward pro-apoptotic ceramide/sphingosine while reducing pro-survival S1P, resulting in complex cellular responses measurable through specific experimental approaches.

Limitations and Future Directions

Despite its exceptional potency as an SPHK1 inhibitor, this compound faces several limitations that impact its therapeutic translation and utility as a chemical probe. The compound demonstrates relatively low metabolic stability in physiological systems, limiting its exposure and duration of action in vivo. Additionally, while this compound induces significant S1P reduction across multiple cell types, its direct anticancer efficacy is variable and often modest compared to its potent enzyme inhibition, potentially reflecting compensatory mechanisms including sphingosine accumulation, SPHK2 activity, or alternative survival pathways. These limitations have motivated developing structural derivatives with improved pharmaceutical properties [4] [5].

Future directions for this compound optimization and application include:

  • Structural modifications to improve metabolic stability while maintaining potency, particularly through piperidine head group substitutions and bulky tail structures that enhance anticancer activity.

  • Combination therapy approaches that leverage this compound's mechanism with conventional chemotherapeutics or targeted agents to overcome resistance and enhance efficacy.

  • Expanded investigation in fibrotic diseases where this compound has shown promising activity, particularly with improved derivative compounds.

  • Isoform-specific inhibitor development building on the structural insights from this compound binding to create highly selective SPHK2 inhibitors, which remain limited.

The continued refinement of SPHK inhibitors based on the this compound scaffold holds significant promise for targeting the sphingolipid pathway in human diseases, with particular potential in cancer, fibrosis, and cardiovascular conditions where sphingolipid signaling dysregulation has been firmly established [1] [4] [5].

Conclusion

References

Mechanism of Action and Structural Insight

Author: Smolecule Technical Support Team. Date: February 2026

PF-543 acts as a substrate-competitive inhibitor, meaning it binds to the same site on the SPHK1 enzyme as its natural substrate, sphingosine [1].

  • Molecular Mimicry: The crystal structure of SPHK1 bound to this compound reveals that the inhibitor adopts a bent conformation that mimics the shape of sphingosine [1].
  • Key Binding Interactions: Its polar (R)-2-(hydroxymethyl)-pyrrolidine headgroup forms hydrogen bonds with a critical aspartate residue (Asp264) in the enzyme's active site. Meanwhile, its lipophilic tail occupies a hydrophobic pocket, with the interaction against Phe374 being a major contributor to its high affinity and selectivity over SPHK2 (which has a cysteine residue at this position) [1].
  • Weak Substrate Activity: Interestingly, this compound can be phosphorylated by SPHK1 at a very low rate. Structural analysis suggests that for this to happen, its headgroup would need to rotate 180 degrees, breaking the favorable hydrogen bonds with Asp264, which explains its weak substrate activity [1].

Key Experimental Applications & Protocols

This compound is a valuable tool for probing the biological roles of SPHK1. The table below outlines its application in common research contexts.

Research Context Experimental Model Typical this compound Concentration/Dose Key Readouts & Observations
In Vitro Cancer Cytotoxicity Head & neck squamous cell carcinoma (SCC) cells [2] 25 µM Time- and dose-dependent decrease in cell viability; induction of apoptosis, necrosis, and pro-survival autophagy [2]
In Vitro Mechanism & Sensitization Non-small cell lung cancer (NSCLC) cells [3] Not specified Reduced phosphorylation of EGFR; enhanced anti-proliferative effect of gefitinib [3]
In Vitro Re-sensitization TRAIL-resistant colorectal cancer cells [4] Not specified Synergistic induction of mitochondrial apoptosis; suppression of SPHK1/S1PR1/STAT3 axis; reversal of EMT [4]
In Vivo Efficacy HCT-116 colorectal cancer xenograft model [5] Administered to mice (specific dose not detailed in results) Tumor shrinkage and increased survival without apparent toxicity [5]

The following diagram illustrates a typical experimental workflow for using this compound in in vitro cancer studies, based on protocols from the search results:

cluster_readouts Assay Readouts Start Seed Cancer Cells (e.g., SCC, CRC, NSCLC) A Pre-treatment with Autophagy Inhibitors (Optional) Start->A Optional branch B Treat with this compound (Common range: 1-50 µM) Start->B Main workflow A->B C Combine with other agents (e.g., Gefitinib, TRAIL) B->C For combination studies D Incubate (24 - 72 hours) B->D For this compound alone C->D E Assay Readouts D->E F Mechanistic Investigation E->F R1 Viability (MTT assay) E->R1 R2 Cell Death (Flow Cytometry: Annexin V/PI staining) E->R2 R3 Autophagy (LC3-I to LC3-II conversion, immunofluorescence) E->R3 R4 Protein Analysis (Western Blot: S1P, p-EGFR, STAT3, etc.) E->R4

Typical in vitro workflow for this compound application in cancer research.

Research Implications and Limitations

While this compound is an indispensable research tool, its properties inform both its application and the development of future inhibitors.

  • Research Implications: Studies using this compound have solidified SPHK1 as a promising therapeutic target. It has demonstrated that inhibiting SPHK1 can not only directly kill cancer cells but also reverse acquired drug resistance, suppress pro-metastatic pathways, and synergize with existing targeted therapies [3] [4].
  • Key Limitations for Translation: A primary factor limiting the clinical translation of this compound is its poor bioavailability and rapid metabolic clearance in vivo [4]. Furthermore, its weak substrate activity, while not typically impacting its use as an inhibitor, is an unconventional property for a drug candidate [1]. These limitations highlight the need for next-generation SPHK1 inhibitors with improved drug-like properties.

Visualizing Key Signaling Pathways Modulated by this compound

The anticancer effects of this compound are largely mediated through its inhibition of the SPHK1/S1P signaling axis. The diagram below summarizes the core pathway and its downstream effects as revealed in the research.

cluster_base Core S1P Signaling Pathway cluster_effects This compound-Mediated Effects PF543 PF543 SPHK1 SPHK1 Activity PF543->SPHK1 Inhibits Effect1 ↓ S1P / Ceramide Ratio (Alters 'Sphingolipid Rheostat') PF543->Effect1 Effect4 Induction of Multiple Cell Death Mechanisms [2] PF543->Effect4 Effect5 Inhibition of Bladder Cancer Metastasis [6] PF543->Effect5 S1P S1P Production SPHK1->S1P S1PR S1P Receptors (e.g., S1PR1, S1PR3) S1P->S1PR Downstream Downstream Pathways (Akt, STAT3, β-catenin, EGFR) S1PR->Downstream Outcomes Pro-Survival Pro-Proliferation Pro-Migration Downstream->Outcomes Effect2 Re-sensitization to Therapy (e.g., TRAIL, Gefitinib) Downstream->Effect2 Effect3 Reversal of EMT and Stemness in CRC [4] Downstream->Effect3

Core signaling pathway and key research effects of this compound inhibition. The diagrams and tables provided should serve as a solid foundation for your technical guide. The search results indicate that research is highly active, particularly in exploring combination therapies and understanding resistance mechanisms across various cancer types [3] [4] [6].

References

Comprehensive Technical Guide: PF-543 and S1P Pathway Regulation in Disease and Therapeutics

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to PF-543 and the S1P Signaling Pathway

This compound, also known as [(2R,3S,4E)-N-methyl-5-(4-pentylphenyl)-2-aminopent-4-ene-1,3-diol], is a potent and selective inhibitor of sphingosine kinase 1 (SPHK1), the enzyme that catalyzes the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P). S1P is a bioactive lipid mediator that functions both as an intracellular second messenger and as an extracellular ligand for a family of five G-protein-coupled receptors (S1PR1-5). The SPHK1/S1P axis has emerged as a critical signaling pathway regulating diverse physiological and pathological processes, including cancer progression, inflammatory responses, vascular integrity, and fibrosis. This compound exhibits an exceptional potency with an IC50 of 2 nM and a Ki of 3.6 nM for SPHK1 inhibition, and demonstrates >100-fold selectivity for SPHK1 over SPHK2, making it an invaluable research tool and a promising therapeutic agent [1].

The sphingolipid rheostat concept positions S1P in dynamic balance with ceramide and sphingosine, where the relative levels of these sphingolipids determine cell fate. While ceramide typically promotes apoptosis and growth inhibition, S1P enhances cell survival, proliferation, and migration. SPHK1 serves as a key regulatory enzyme in this balance, and its overexpression has been documented in numerous pathological conditions. This compound-mediated inhibition of SPHK1 consequently shifts this balance toward accumulation of ceramide and sphingosine while reducing S1P levels, thereby modulating downstream signaling pathways and cellular responses [2] [3].

Mechanism of Action and Pathway Regulation

Biochemical Inhibition and Direct Effects

This compound functions as a competitive antagonist that binds reversibly to the sphingosine-binding pocket of SPHK1, effectively preventing the enzyme from accessing its substrate. This inhibition results in dose-dependent reduction of intracellular S1P levels, which has been experimentally validated across multiple cell types and model systems. The immediate biochemical consequence of SPHK1 inhibition is the accumulation of sphingosine, which can be subsequently converted back to ceramide via ceramide synthase. This shift in the sphingolipid balance has profound effects on cellular signaling and fate decisions, ultimately influencing processes ranging from apoptosis to inflammatory responses [4] [1].

The specificity of this compound for SPHK1 over SPHK2 is particularly important therapeutically, as these two isoforms often have opposing functions in cellular regulation. While SPHK1 is primarily associated with pro-survival signaling and is upregulated in various diseases, SPHK2 has been linked to growth arrest and apoptosis in certain contexts. The selective inhibition profile of this compound enables precise targeting of the SPHK1-specific branch of S1P signaling without interfering with SPHK2-mediated functions, making it a valuable tool for dissecting the distinct roles of these enzymes in pathophysiology [1].

Regulation of Downstream Signaling Pathways

The therapeutic effects of this compound are mediated through its modulation of several critical signaling cascades downstream of SPHK1 inhibition:

  • STAT3 Pathway Modulation: In TRAIL-resistant colorectal cancer cells, this compound inhibits the SPHK1/S1PR1/STAT3 axis, resulting in downregulation of survival signals and enhanced apoptotic susceptibility. This pathway modulation increases expression of death receptors DR4 and DR5 while decreasing decoy receptor DcR1, thereby restoring TRAIL-mediated apoptosis [5].

  • ERK1/2 and NF-κB Signaling: this compound suppresses pro-inflammatory signaling through inhibition of ERK1/2 and NF-κB pathways. In intracerebral hemorrhage models, this inhibition protects blood-brain barrier integrity by reducing NLRP3-mediated endothelial cell pyroptosis, a specific form of inflammatory cell death [1].

  • Angiogenic Regulation: Through inhibition of SPHK1 in tumor and endothelial cells, this compound disrupts VEGFA expression and impairs angiogenic signaling, thereby inhibiting tumor neovascularization. Additionally, it modulates macrophage polarization by reducing M2-like phenotypes in the tumor microenvironment through interference with MIF-CD74/CD44 signaling [3].

The following diagram illustrates the core SPHK1/S1P signaling pathway and the points of intervention by this compound:

spk1_s1p_pathway Sphingosine Sphingosine SPHK1 SPHK1 Sphingosine->SPHK1 Phosphorylation S1P S1P SPHK1->S1P Production S1PR1 S1PR1 S1P->S1PR1 Activates S1PR2 S1PR2 S1P->S1PR2 Activates S1PR3 S1PR3 S1P->S1PR3 Activates STAT3 STAT3 S1PR1->STAT3 Activates ERK1_2 ERK1_2 S1PR1->ERK1_2 Activates NFkB NFkB S1PR2->NFkB Activates Angiogenesis Angiogenesis STAT3->Angiogenesis Promotes NLRP3 NLRP3 ERK1_2->NLRP3 Induces Pyroptosis Pyroptosis NLRP3->Pyroptosis Mediates Apoptosis Apoptosis PF543 PF543 PF543->SPHK1 Inhibits PF543->Apoptosis Induces

Core SPHK1/S1P signaling pathway and this compound inhibition points.

Therapeutic Applications and Efficacy

Oncology Applications

The anti-neoplastic properties of this compound have been extensively investigated across various cancer models, with particularly promising results in colorectal cancer (CRC). In TRAIL-resistant HCT116-TR colorectal cancer cells, this compound combined with TRAIL demonstrated synergistic cytotoxicity, overcoming acquired resistance through multiple mechanisms. The combination treatment significantly enhanced mitochondrial apoptosis activation, as evidenced by increased Bax/Bcl-2 ratio, cytochrome c release, and caspase-3/9 activation. Additionally, this compound effectively suppressed cancer stemness by reducing tumorsphere formation and downregulating stemness markers (Nanog, Oct4, Sox2), while simultaneously inhibiting epithelial-mesenchymal transition (EMT) and metastatic potential through modulation of E-cadherin, N-cadherin, and vimentin expression [5].

In the tumor microenvironment, this compound disrupts critical pro-tumorigenic communication networks. Single-cell RNA sequencing analysis revealed that this compound-mediated SPHK1 inhibition impairs S1P-MIF signaling between epithelial cells and macrophages, resulting in reduced M2-like macrophage polarization and decreased angiogenic capacity. This mechanism was further validated by spatial transcriptomics showing colocalization of SPHK1-high epithelial cells with M2-like macrophages in human CRC specimens. Functionally, this compound treatment significantly suppressed VEGFA expression in both tumor cells and macrophages, leading to impaired tube formation in endothelial cell co-culture assays [3].

Neurological Disorders

The neuroprotective potential of this compound has been demonstrated in models of intracerebral hemorrhage (ICH), where it significantly preserves blood-brain barrier (BBB) integrity. Following ICH, SPHK1 expression is markedly upregulated in peri-hematomal endothelial cells, correlating with increased BBB permeability. This compound treatment (1.5 mg/kg, administered intraperitoneally once daily for 3 days) attenuated BBB leakage by approximately 40-50% as measured by Evans blue extravasation, reduced hematoma volume by 35%, and significantly improved neurological outcomes in mice. Mechanistically, this protection involves preservation of tight junction proteins (claudin-5, occludin, ZO-1), suppression of endothelial transcytosis, and inhibition of NLRP3-mediated pyroptosis via the ERK1/2 signaling pathway [1].

Beyond acute brain injury, this compound modulates neural repair processes by influencing glial cell plasticity. In retinal regeneration models, this compound enhanced the formation of Müller glia-derived progenitor cells (MGPCs) following damage, suggesting that S1P signaling normally constrains this neurogenic potential. Inhibition of SPHK1 with this compound stimulated MGPC proliferation and enhanced neuronal differentiation of their progeny, indicating that this compound may promote regenerative responses in neural tissues by overcoming S1P-mediated inhibition of glial reprogramming [6].

Cardiovascular and Other Applications

In pulmonary arterial hypertension (PAH), this compound demonstrated striking cardioprotective effects without significantly affecting vascular remodeling. In hypoxic mouse models of PAH, this compound treatment (10 mg/kg daily) reduced right ventricular hypertrophy by approximately 30% and decreased cardiomyocyte apoptosis. These beneficial cardiac effects were associated with reduced PARP processing, decreased p53 expression, and increased expression of the antioxidant transcription factor Nrf-2. Interestingly, concurrent inhibition of ceramide synthase appeared to nullify the benefits of SPHK1 inhibition, suggesting that the cardioprotective effects of this compound may depend on ceramide redirection rather than simply S1P reduction [4].

The anti-inflammatory and anti-fibrotic properties of this compound have been documented across multiple disease models, though these applications are less characterized than its oncological and neurological uses. This compound consistently demonstrates disease-modifying effects in preclinical models, supporting its potential as a broad-spectrum therapeutic agent targeting pathological SPHK1/S1P signaling across diverse conditions [2].

Experimental Protocols and Methodologies

In Vitro Assessment of this compound Activity

Cell viability and apoptotic assays represent fundamental approaches for evaluating this compound efficacy in cancer models. The MTT assay is commonly employed to assess cell viability following this compound treatment, typically across a concentration range of 5-20 μM, either alone or in combination with other agents like TRAIL (50-100 ng/mL). For apoptosis detection, annexin V/propidium iodide staining followed by flow cytometry provides quantitative assessment of apoptotic populations. In TRAIL-resistant colorectal cancer cells, the combination of this compound (10 μM) with TRAIL (100 ng/mL) for 24 hours typically induces apoptosis in 40-60% of cells, compared to <10% with either agent alone [5].

Cancer stemness and metastatic potential are evaluated through specialized functional assays. Tumorsphere formation assays are performed in low-attachment plates with serum-free media supplemented with B27, EGF, and bFGF, with this compound treatment (5-10 μM) typically reducing sphere formation efficiency by 50-70% after 7-10 days. Migration and invasion capacity are assessed using wound healing assays (for 2D migration) and Matrigel-coated Transwell chambers (for 3D invasion), with this compound treatment (10 μM) typically inhibiting migration by 60-80% and invasion by 70-85% compared to controls after 24-48 hours. Western blot analysis of EMT markers (E-cadherin, N-cadherin, vimentin, snail) and stemness factors (Nanog, Oct4, Sox2) provides molecular validation of these phenotypic changes [5].

In Vivo Administration and Evaluation

Animal dosing protocols for this compound vary by disease model but typically involve intraperitoneal administration. In intracerebral hemorrhage studies, this compound is administered at 1.5 mg/kg intraperitoneally once daily for 3 consecutive days, beginning shortly after injury induction. For cancer models, doses typically range from 5-10 mg/kg administered daily or every other day for the duration of the study. In pulmonary hypertension models, 10 mg/kg this compound is administered daily for 3 weeks during hypoxic exposure. Pharmacokinetic studies indicate that this compound reaches peak blood concentration within 15-30 minutes after intravenous administration (10-30 mg/kg) and maintains detectable levels for up to 6 hours [4] [1].

Efficacy assessment methodologies differ according to the disease model. In neurological studies, blood-brain barrier integrity is evaluated using Evans blue (4 mL/kg of 2% solution) or horseradish peroxidase extravasation, followed by spectrophotometric quantification or microscopic analysis. Hematoma volume is measured using T2-weighted MRI or brain section photography with image analysis software. In cancer models, tumor growth is monitored by caliper measurements or bioluminescent imaging, while metastasis is quantified through ex vivo examination of target organs. Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining is widely employed across models to assess apoptotic cells in tissue sections [5] [1].

The following diagram illustrates the mechanism of this compound in overcoming TRAIL resistance in colorectal cancer cells:

trail_resistance PF543 PF543 SPHK1 SPHK1 PF543->SPHK1 Inhibits DcR1 DcR1 PF543->DcR1 Downregulates DR5 DR5 PF543->DR5 Upregulates Stemness Stemness PF543->Stemness Suppresses Metastasis Metastasis PF543->Metastasis Inhibits S1P S1P SPHK1->S1P Produces S1PR1 S1PR1 S1P->S1PR1 Activates STAT3 STAT3 S1PR1->STAT3 Activates STAT3->DcR1 Upregulates STAT3->DR5 Downregulates TRAIL TRAIL DcR1->TRAIL Sequesters DR5->TRAIL Binds Apoptosis Apoptosis TRAIL->Apoptosis Induces

This compound mechanism for overcoming TRAIL resistance in colorectal cancer.

Quantitative Data Summary

Table 1: Therapeutic Efficacy of this compound Across Disease Models

Disease Model Dosing Regimen Key Efficacy Metrics Results Citation
TRAIL-Resistant Colorectal Cancer 10 μM this compound + 100 ng/mL TRAIL (in vitro) Apoptotic cell death 40-60% apoptosis (synergistic effect) [5]
Tumorsphere formation 50-70% reduction [5]
Cell invasion 70-85% inhibition [5]
Intracerebral Hemorrhage 1.5 mg/kg IP daily for 3 days BBB leakage (Evans blue) ~40-50% reduction [1]
Hematoma volume ~35% reduction [1]
Neurological function Significant improvement [1]
Pulmonary Arterial Hypertension 10 mg/kg daily for 3 weeks Right ventricular hypertrophy ~30% reduction [4]
Cardiomyocyte apoptosis Significant reduction [4]

Table 2: Molecular Effects of this compound Treatment

| Target Pathway | Effect of this compound | Functional Consequence | Experimental Evidence | |-------------------|---------------------|---------------------------|---------------------------| | SPHK1/S1P/S1PR1/STAT3 | Inhibition | Restored TRAIL sensitivity, increased DR5 expression | Western blot, flow cytometry | [5] | | Mitochondrial Apoptosis | Activation | Increased Bax/Bcl-2 ratio, cytochrome c release | Western blot, caspase activity assays | [5] | | EMT Markers | E-cadherin ↑; N-cadherin, vimentin ↓ | Reduced metastatic potential | Western blot, immunofluorescence | [5] | | NLRP3 Inflammasome | Inhibition | Reduced endothelial pyroptosis, BBB protection | Western blot, immunohistochemistry | [1] | | VEGFA Expression | Downregulation | Impaired angiogenesis | ELISA, tube formation assays | [3] | | Macrophage Polarization | Reduced M2-like phenotype | Improved anti-tumor immunity | Flow cytometry, scRNA-seq | [3] |

Discussion and Future Perspectives

The accumulated evidence positions This compound as a promising therapeutic candidate targeting the SPHK1/S1P axis across multiple disease domains. Its pleiotropic mechanisms of action—encompassing apoptosis induction, stemness suppression, metastasis inhibition, inflammation modulation, and barrier protection—reflect the fundamental role of SPHK1/S1P signaling in pathophysiology. The consistent demonstration of efficacy in preclinical models across neurological, oncological, and cardiovascular conditions underscores the therapeutic potential of targeted SPHK1 inhibition [5] [4] [1].

Several challenges and future directions warrant consideration in the translational development of this compound and related SPHK1 inhibitors. The context-dependent functions of SPHK1 and S1P signaling necessitate careful patient stratification and appropriate timing of intervention. In retinal regeneration models, for instance, S1P signaling must be inhibited to generate progenitor cells but may be required at later stages for proper differentiation [6]. Additionally, tissue-specific delivery approaches may enhance the therapeutic index of this compound, particularly for chronic conditions requiring prolonged inhibition. The development of combination strategies with conventional therapeutics, such as the demonstrated synergy with TRAIL in resistant cancers, represents a particularly promising avenue to enhance efficacy while potentially reducing side effects [5].

References

Mechanism of Action & Structural Insights

Author: Smolecule Technical Support Team. Date: February 2026

PF-543 competes with the substrate sphingosine in the lipid-binding pocket of SPHK1. The diagram below illustrates its mechanism and the sphingolipid metabolic pathway.

  • Molecular Binding: The crystal structure of the SPHK1-PF-543 complex reveals that this compound binds in a bent conformation within a fully enclosed hydrophobic pocket of SPHK1, mimicking the natural substrate sphingosine but with a rotated head group [1]. Key interactions include hydrogen bonds from its pyrrolidine nitrogen and hydroxyl group to Asp264 on SPHK1, and hydrophobic packing of its terminal phenyl ring against residues like Phe374 [1].
  • Sphingolipid Rheostat: this compound operates on the "sphingolipid rheostat" concept. By potently inhibiting SPHK1, it blocks the conversion of sphingosine to S1P. This causes cellular sphingosine to accumulate, which can be re-converted by ceramide synthase (CerS) into ceramides, shifting the balance toward cell death [2] [3] [4].

Quantitative Data on Biological Effects

The biological impact of this compound is quantified through its effects on cell viability, sphingolipid levels, and disease models, as shown in the table below.

Model/System Observed Effect of this compound Reported Concentration/Dose
LLC-PK1 Cells (Cytotoxicity) 74% cell viability (vs. 96% with this compound) 62.5 µM [2]
Mouse Hypoxic PAH Model Reduced right ventricular hypertrophy (RVH) In vivo administration [3]
LLC-PK1 Cells (Sphingolipids) Activates SPT; increases cytotoxic ceramides via de novo pathway Below 30.0 µM [2]
Triple-Negative Breast Cancer (TNBC) Study Induced dose-dependent cell death in MDA-MB-231 cells In vitro treatment [5]
Mouse Model of Ulcerative Colitis Improved symptoms & pathology; reduced IL-1β, IL-6 In vivo administration [2]

Key Experimental Protocols

To study this compound, researchers employ specific biochemical and cell-based assays. Key methodologies from the search results include:

  • SPHK Activity Assay: This is a primary method for determining the inhibitory potency (IC₅₀) of this compound [6]. The assay typically measures the conversion of a fluorescent or radiolabeled sphingosine substrate to S1P in the presence of ATP and the enzyme, with or without the inhibitor.
  • Cell Viability/Cytotoxicity Assay: Compounds are tested on cells (e.g., LLC-PK1, A549, MDA-MB-231) over a range of concentrations. Viability is assessed using methods like CCK-8 after a set incubation period (e.g., 24 hours) to determine the compound's cytotoxic profile [2] [5].
  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for profiling sphingolipids. It is used to quantify absolute levels of various sphingolipid species (e.g., sphingosine, S1P, ceramides with different chain lengths) in cells or tissues after this compound treatment [2].
  • In Vivo Disease Models: Studies often use well-established animal models. For example, a mouse model of hypoxic pulmonary arterial hypertension (PAH) involves placing mice in a hypobaric chamber for 3 weeks while administering this compound via intraperitoneal injection to assess its effects on cardiac and vascular remodeling [3].

Therapeutic Potential & Research Applications

This compound's ability to modulate the SPHK1/S1P axis gives it broad research and potential therapeutic applications.

  • Anticancer Strategy: In Triple-Negable Breast Cancer (TNBC), sphingolipid metabolism was identified as a conserved pathway. Inhibiting it with this compound induced dose-dependent cell death, suggesting a strategy to overcome tumor heterogeneity [5]. Its derivative, Dthis compound, showed enhanced cytotoxicity by uniquely promoting ceramide accumulation via the de novo pathway, a mechanism not seen with the parent this compound [2].
  • Antifibrotic & Anti-inflammatory Effects: this compound has shown benefits in models of lung and cardiac fibrosis by reducing mitochondrial ROS and the expression of fibrotic markers [2]. It also exhibits anti-inflammatory effects, as seen in a colitis model where it reduced pro-inflammatory cytokines [2].

Research Probes & Chemical Derivatives

This compound serves as a scaffold for chemical probes to study SPHK1 biology.

  • BODIPY-PF-543: This fluorescent derivative has an IC₅₀ of 19.92 nM for SPHK1. Confocal microscopy confirms its cytosolic localization, matching SPHK1's primary site of action, making it useful for cellular imaging and localization studies [6].
  • Dansyl-PF-543 (Dthis compound): Another fluorescent analog (IC₅₀ = 12.3 nM) used for fluorescent-based SPHK assays. It shares a nearly identical binding mode with SPHK1 as this compound [2].

This compound is a powerful tool for probing sphingolipid metabolism. Its high potency and selectivity make it invaluable for basic research, while its efficacy across diverse disease models highlights its potential as a therapeutic agent, particularly in overcoming challenges like cancer heterogeneity.

References

PF-543 intracellular localization confocal microscopy

Author: Smolecule Technical Support Team. Date: February 2026

The Fluorescent Probe: DPF-543

To overcome the limitation of this compound's lack of intrinsic fluorescence, researchers have developed a modified probe. The key characteristics of this tool are summarized below.

Feature Description
Probe Name Dthis compound (Dansyl-modified this compound) [1]
Modification A 5-(dimethylamino)naphthalene-1-sulfonyl (dansyl) fluorophore is attached to the this compound structure [1].
Inhibitory Potency Retains high potency with an IC₅₀ of 12.3 ± 2.5 nM against SphK1, comparable to the original this compound (IC₅₀ of 10.4 ± 3.2 nM) [1].
Cellular Localization Confocal microscopy confirms a primary cytosolic distribution, consistent with the known cytoplasmic localization of its target enzyme, SphK1 [1].

Experimental Protocol for Intracellular Localization

The following diagram and protocol outline the general workflow for using Dthis compound to visualize intracellular SphK1 distribution.

G Start Start: Cell Seeding (LLC-PK1, HL-60, THP-1 cells) A Culture cells on confocal dishes Start->A B Treat with Dthis compound (Common range: 1-10 µM) A->B C Incubate (Time: 30 min - 4 hrs) B->C D Wash with PBS (to remove excess dye) C->D E Fix cells (e.g., with 4% PFA) D->E F Mount and image using Confocal Microscope E->F

Experimental workflow for Dthis compound cellular imaging.

  • Cell Culture: The protocol has been successfully demonstrated in various cell lines, including porcine kidney epithelial cells (LLC-PK1) and human myeloid cells (HL-60, THP-1) [1]. Culture cells on appropriate glass-bottom dishes for microscopy.
  • Treatment and Staining: Treat the cells with Dthis compound. A concentration range of 1 to 10 µM is a common starting point, though the optimal dose should be determined empirically [1]. The original study on Dthis compound incubated cells with the probe for 30 minutes at 37°C, but incubation time may vary [1].
  • Imaging: After incubation, wash the cells with phosphate-buffered saline (PBS) to remove any unincorporated dye. Fix the cells (e.g., with 4% paraformaldehyde) and mount them for imaging. Dthis compound is excited by the UV-light range (~335 nm), and its emission is in the green-yellow spectrum (~518 nm). Use a confocal microscope equipped with suitable lasers and filters to detect the dansyl fluorescence signal [1].

Interpretation and Broader Context of this compound

Understanding the mechanism and limitations of this compound is crucial for interpreting any localization study.

  • Mechanism of Action: this compound is a potent and selective competitive inhibitor of Sphingosine Kinase 1 (SphK1), with a reported inhibition constant (Kᵢ) of 3.6 nM [2] [3]. It acts by occupying the lipid-binding pocket of the enzyme, preventing it from processing its natural substrate, sphingosine [2].
  • The "Localization Challenge": The standard this compound molecule is a small, non-fluorescent compound. Therefore, its intracellular distribution cannot be directly tracked using optical microscopy techniques like confocal microscopy. The development of Dthis compound specifically solves this problem by adding a fluorescent tag without significantly altering its binding to SphK1 [1].
  • Functional Evidence Without Imaging: While direct visualization isn't possible with this compound, its functional intracellular effects are well-documented. For example, in retinal pigment epithelial cells, this compound treatment induced significant morphological changes, including cell retraction and the disassembly of peripheral adhesion proteins like paxillin and talin, which could be rescued by adding S1P [4]. These phenotypic effects confirm its potent intracellular activity.

Key Considerations for Your Experimental Design

  • Validate Specificity: The cytosolic signal from Dthis compound is consistent with SphK1 localization, but fluorescence alone does not confirm specific binding. Always include control experiments, such as pre-saturating SphK1 with unlabeled this compound to see if the Dthis compound signal is competitively reduced.
  • Cellular Viability: The study on Dthis compound reported that the compound started to show cytotoxicity at concentrations above 62.5 µM in LLC-PK1 cells, which is well above the typical working concentrations for imaging and inhibition [1]. Nonetheless, it is good practice to perform a viability assay to confirm that your chosen staining conditions do not adversely affect your cells.

References

PF-543 In Vitro Anticancer Activity: Technical Guide for Researchers

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the guide.

Introduction to PF-543 and Sphingosine Kinase Inhibition

This compound, developed by Pfizer, represents one of the most potent SphK1 inhibitors reported to date, with an impressive enzymatic inhibition constant (Ki) of 3.6 nM [1]. This small molecule inhibitor specifically targets sphingosine kinase 1 (SphK1), a crucial enzyme in the sphingolipid metabolic pathway that converts sphingosine to sphingosine-1-phosphate (S1P). The significance of this targeting lies in the opposing roles of these sphingolipids: sphingosine and ceramide typically promote apoptosis and cell death, whereas S1P exerts pro-survival and proliferative effects [2]. This balance, known as the "S1P/ceramide rheostat," is fundamentally disrupted in many cancers, with SphK1 overexpression observed in numerous malignancies including breast, renal, prostate, and leukemia [1].

The structural design of this compound follows the classic pattern of sphingosine-based inhibitors, comprising three key components: a polar headgroup that mimics the sphingosine amine, a linker region, and a lipophilic tail [1]. This design enables this compound to effectively compete with the natural substrate in the SphK1 binding pocket. From a therapeutic perspective, inhibition of SphK1 by this compound results in intracellular S1P reduction while simultaneously increasing levels of pro-apoptotic ceramide, creating a cellular environment that favors apoptosis over survival [2]. This mechanism positions this compound not only as a valuable research tool for investigating sphingolipid biology but also as a promising template for developing novel anticancer therapeutics aimed at resetting the distorted sphingolipid balance in cancer cells.

Mechanism of Action: SphK1 Inhibition and Downstream Effects

The antiproliferative activity of this compound stems from its highly specific interaction with and inhibition of SphK1, which in turn triggers a cascade of molecular events that ultimately compromise cancer cell viability. Understanding this mechanism requires insight into both the direct enzymatic inhibition and the subsequent downstream effects on cellular signaling pathways.

Direct Enzymatic Inhibition and Structural Basis

This compound functions as a competitive inhibitor that directly targets the lipid-binding pocket of SphK1, effectively blocking the enzyme's ability to phosphorylate its natural substrate, sphingosine [1]. Structural analyses reveal that the inhibitor's design capitalizes on key interactions within the binding site: the polar headgroup participates in hydrogen bonding networks, while the lipophilic tail, particularly the tolyl group, engages in hydrophobic interactions with residues such as Phe173, Leu299, and Leu200 [3]. These specific molecular interactions account for this compound's exceptional potency and selectivity toward SphK1 over other kinase targets. The binding prevents the conversion of sphingosine to S1P, thereby disrupting the sphingolipid equilibrium and initiating a series of pro-death cellular responses [1].

Downstream Molecular Consequences

The primary biochemical consequence of SphK1 inhibition—depletion of intracellular S1P—triggers extensive downstream effects that collectively impair cancer cell survival and proliferation:

  • Ceramide Accumulation: With S1P production halted, the metabolic balance shifts toward accumulating pro-apoptotic ceramides, creating an intracellular environment that favors programmed cell death [1].

  • Cell Cycle Arrest: this compound treatment induces G2/M phase arrest in susceptible cancer cells, preventing proper cell division and proliferation [3].

  • Activation of Cell Death Pathways: The compound promotes both apoptosis and autophagy through multiple mechanisms, including caspase-3 activation, PARP cleavage, and modulation of Bcl-2 family proteins [3].

  • Redox Imbalance: this compound-induced cytotoxicity is partially mediated through reactive oxygen species (ROS) generation, as evidenced by the protective effect of the ROS scavenger N-acetyl-L-cysteine, which reduced necrotic cell death from 48.6% to 26.3% in squamous cell carcinoma models [1].

Table 1: Key Downstream Effects of this compound-Mediated SphK1 Inhibition

Effect Category Specific Molecular Changes Functional Consequences
Sphingolipid Modulation ↓ Intracellular S1P, ↑ Ceramide Shift toward pro-apoptotic environment
Cell Cycle Disruption G2/M phase arrest Impaired cellular proliferation
Death Pathway Activation Caspase-3 activation, PARP cleavage Execution of apoptosis
Oxidative Stress ROS accumulation Oxidative damage to cellular components

The following diagram illustrates the coordinated molecular mechanism through which this compound exerts its anticancer effects:

G PF543 This compound Administration SphK1 SphK1 Inhibition PF543->SphK1 S1P S1P Depletion SphK1->S1P Ceramide Ceramide Accumulation S1P->Ceramide ROS ROS Generation S1P->ROS CellCycle Cell Cycle Arrest (G2/M) S1P->CellCycle Apoptosis Apoptosis Induction Ceramide->Apoptosis ROS->Apoptosis Survival Impaired Cell Survival Apoptosis->Survival CellCycle->Survival

Figure 1: this compound Mechanism of Action: Through SphK1 inhibition, this compound reduces S1P production, leading to ceramide accumulation, ROS generation, and cell cycle arrest, collectively inducing apoptosis and impaired cancer cell survival.

It is important to note that the specific responses to this compound vary considerably across different cancer cell types, influenced by factors such as basal SphK1 expression levels, compensatory mechanisms, and the integrity of apoptotic pathways. This variability explains the differential sensitivity observed across cancer models and underscores the importance of patient stratification strategies for potential SphK1-targeted therapies [1].

Quantitative Evidence of Anticancer Activity

The in vitro efficacy of this compound has been systematically evaluated across diverse cancer models, revealing both its potential and limitations as an anticancer agent. The compound demonstrates variable activity depending on cancer type, with certain malignancies showing marked sensitivity while others exhibit relative resistance. The following comprehensive data synthesis provides researchers with critical benchmarks for evaluating this compound's therapeutic potential.

Table 2: In Vitro Anticancer Activity of this compound Across Cancer Models

Cancer Type Cell Line Experimental Concentration Observed Effects Reference
Colorectal Cancer HCT-116, HT-29, DLD-1 10 μM Necrosis induction; Higher vulnerability in high SphK1-expressing HT-29 cells [1]
Head & Neck Squamous Cell Carcinoma SCC 25 μM Decreased viable cells; apoptosis, autophagy, and necrosis (48.6% necrosis reduced to 26.3% with NAC) [1]
Non-Small Cell Lung Cancer (NSCLC) A549, H1299 5-25 μM Moderate cytotoxicity; derivatives showed improved activity [3]
Pancreatic Cancer MIA PaCa2, PANC-1 20-40 μM Variable cytotoxic effects; less pronounced than FTY720 [4]

The dose-response relationship observed with this compound treatment is particularly important for establishing its pharmacological profile. In head and neck squamous cell carcinoma, this compound (25 μM) decreased the proportion of viable cells in a time- and dose-dependent manner, with evidence of all three cell death pathways—autophagy, apoptosis, and necrosis—confirmed through flow cytometry analysis [1]. Similarly, in colorectal cancer models, HCT-116, HT-29, and DLD-1 cell lines all exhibited necrosis following treatment with this compound at 10 μM, though notably this concentration was 2.5–10-fold higher than required for S1P reduction in cells [1].

A critical observation across multiple studies is the differential sensitivity based on SphK1 expression levels. For instance, the HT-29 colorectal cancer cell line, which expresses the highest SphK1 levels, demonstrated greater vulnerability to this compound treatment than DLD-1 cells, which have the lowest SphK1 expression [1]. This correlation between target expression and drug sensitivity provides a potential biomarker strategy for patient selection in future clinical development.

The metabolic limitations of this compound have also been characterized, with studies indicating its relatively low metabolic stability [3]. This observation has prompted the development of derivative compounds with improved pharmaceutical properties. For example, piperidine-based derivatives (Compounds 2 and 4) demonstrated superior anticancer activity compared to the parent this compound compound, showing enhanced metabolic stability and more potent cytotoxic effects in NSCLC models [3].

When evaluating the sphingolipid modulation by this compound, interesting cell-type specific responses emerge. In pancreatic cancer cells, this compound did not significantly alter ceramide and sphingosine levels but effectively reduced S1P [4]. This pattern contrasts with findings in other cancer models where sphingosine accumulation was observed, suggesting cell-type specific metabolic adaptations to SphK1 inhibition that may influence therapeutic outcomes.

Experimental Protocols for Assessing Anticancer Activity

Robust experimental design is essential for accurately evaluating the anticancer properties of this compound. The following section details standardized methodologies for assessing cell viability, apoptotic activity, and mechanism-specific responses, providing researchers with reproducible protocols for comprehensive compound characterization.

Cell Viability and Proliferation Assays

MTT/MTS Assays: These colorimetric assays measure mitochondrial reductase activity as a proxy for cell viability. Cells are seeded in 96-well plates at optimal densities (e.g., 3 × 10³ cells/well) and incubated overnight for attachment. This compound is then applied across a concentration range (typically 1-100 μM) for 24-72 hours. Following treatment, MTT (0.5 mg/mL) or MTS reagent is added to each well and incubated for 1-4 hours at 37°C. The resulting formazan crystals are dissolved in DMSO or detergent solution, and absorbance is measured at 570 nm (MTT) or 490 nm (MTS). Viability is calculated as percentage relative to vehicle-treated controls [5].

Cell Titer Blue Assay: This fluorometric method offers enhanced sensitivity compared to traditional MTT. After this compound treatment, Cell Titer Blue reagent is added directly to culture media (10% v/v) and incubated for 1-2 hours at 37°C. Fluorescence is measured at 560ex/590em nm. This assay has demonstrated strong correlation with drug dose response, particularly for microtubule-targeting agents like paclitaxel (R² = 0.9) [6].

Clonogenic Assay: This method evaluates long-term reproductive viability following transient this compound exposure. Cells are seeded at low density (e.g., 1 × 10³ cells/well in 6-well plates) and treated with this compound (5-10 μM) for 24-48 hours. The medium is then replaced with drug-free medium, and cells are cultured for 10-14 days with medium changes every 2-3 days. Resulting colonies are fixed with glutaraldehyde or methanol, stained with crystal violet (0.1%), and counted. This assay provides information about the self-renewal capacity of cancer cells after drug insult [3].

Apoptosis and Cell Death Analysis

Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between early apoptotic, late apoptotic, and necrotic cells. Following this compound treatment, cells are collected, washed with PBS, and resuspended in binding buffer. Annexin V-FITC and PI are added sequentially according to manufacturer instructions, followed by incubation in the dark for 15 minutes. Analysis is performed using flow cytometry within 1 hour, quantifying the percentage of cells in each death category [3].

Bodipy-FL-Cystine (BFC) Assay: This innovative approach measures early apoptosis through cystine/glutamate antiporter (xCT) activity, which increases under cellular stress. After this compound treatment, cells are incubated with 1 nM BFC for 30 minutes at 37°C. The fluorescent signal is quantified by flow cytometry or fluorescence microscopy. This method has demonstrated excellent correlation (R² = 0.7-0.9) with traditional apoptosis assays and offers the advantage of detecting early apoptotic events before membrane phospholipid flip-flop occurs [6].

Caspase Activation Assays: Caspase-3 activity serves as a key executioner caspase in apoptosis. Following this compound treatment, cells are lysed and incubated with caspase-specific fluorogenic substrates (e.g., DEVD-AFC for caspase-3). Cleavage releases the fluorochrome, which is quantified using a fluorescence plate reader. Alternatively, Western blot analysis can detect caspase-3 cleavage and PARP cleavage, providing complementary evidence of apoptotic pathway activation [3].

Sphingolipid Profiling

Comprehensive sphingolipid analysis is crucial for confirming this compound's mechanism of action. Liquid chromatography-mass spectrometry (LC-MS) methods enable quantification of sphingosine, S1P, and ceramide species. Following this compound treatment, lipids are extracted using methanol/chloroform mixtures with addition of internal standards. Analysis is typically performed using reverse-phase chromatography coupled to tandem mass spectrometry in multiple reaction monitoring (MRM) mode. This approach allows researchers to verify the expected decrease in S1P and monitor accompanying changes in related sphingolipid species [4].

The experimental workflow below outlines the key steps in evaluating this compound's anticancer activity:

G Start Cell Culture (Cancer Cell Lines) Treatment This compound Treatment (1-100 μM, 24-72h) Start->Treatment Viability Viability Assays (MTT/MTS/CTB) Treatment->Viability Apoptosis Apoptosis Detection (Annexin V/BFC/Caspase) Treatment->Apoptosis Lipid Sphingolipid Analysis (LC-MS/MS) Treatment->Lipid Cycle Cell Cycle Analysis (PI Staining) Treatment->Cycle Data Data Integration & Mechanism Confirmation Viability->Data Apoptosis->Data Lipid->Data Cycle->Data

Figure 2: Experimental Workflow for this compound Evaluation: Comprehensive assessment of this compound's anticancer activity requires multiple complementary approaches, including viability assays, apoptosis detection, sphingolipid profiling, and cell cycle analysis.

For researchers employing these assays, it is recommended to implement a combination approach rather than relying on a single method. Studies have demonstrated that the combination of Cell Titer Blue spectroscopy and BFC flow cytometry assays provides accurate distinction between live and apoptotic cells independent of the drug's mechanism of action [6]. This multi-modal assessment strategy ensures comprehensive characterization of this compound's anticancer activity and minimizes artifacts that can occur with any single methodology.

Research Implications and Future Directions

The accumulating in vitro evidence for this compound's anticancer activity, while promising, reveals several challenges that must be addressed through continued research. A primary observation across multiple studies is the disconnect between this compound's potent enzymatic inhibition (Ki = 3.6 nM) and its more variable cellular efficacy, which often requires micromolar concentrations to achieve significant cytotoxicity [1]. This apparent paradox may be explained by several factors, including cellular uptake limitations, compensatory mechanisms such as upregulation of SphK2 activity, or the complex dynamics of sphingolipid metabolism that may buffer against S1P reduction.

The metabolic instability of this compound represents another significant limitation for its direct therapeutic application [4]. Research indicates that the benzenesulfonyl tail structure of this compound is particularly susceptible to metabolic degradation, prompting investigations into structural analogs with improved pharmacokinetic properties. Notably, the development of triazole-based derivatives has demonstrated enhanced metabolic stability while maintaining SphK1 inhibitory activity, suggesting a promising path forward for this chemical series [4].

From a translational perspective, several strategic approaches have emerged to enhance the therapeutic potential of SphK1 inhibition:

  • Rational Combination Therapies: this compound demonstrates synergistic effects when combined with conventional chemotherapeutic agents. For instance, the dual SphK1/2 inhibitor SKI-II has shown enhanced efficacy with temozolomide at sublethal doses in glioblastoma cell lines [1]. Similarly, safingol (another SphK inhibitor) has demonstrated effectiveness in combination with cisplatin in Phase 1 clinical trials against glioma [1].

  • Structural Optimization: Recent efforts have focused on modifying this compound's structure to improve both potency and drug-like properties. The synthesis of dimer derivatives with piperidine head groups has yielded compounds with superior anticancer activity compared to the parent this compound, demonstrating enhanced metabolic stability and improved efficacy in NSCLC xenograft models [3].

  • Patient Stratification Strategies: The correlation between SphK1 expression levels and this compound sensitivity suggests that tumors with high SphK1 expression may represent the most responsive population [1]. This biomarker-based approach could significantly improve clinical trial success rates by enriching for patients most likely to benefit from SphK1-targeted therapies.

The growing understanding of sphingolipid biology in cancer resistance further underscores the potential value of SphK1 inhibitors like this compound. Elevated S1P levels have been implicated in multiple resistance mechanisms, including upregulation of drug efflux transporters, activation of pro-survival pathways, and induction of epithelial-mesenchymal transition [2]. Consequently, this compound and its derivatives may find application not only as direct anticancer agents but also as resistance-modifying compounds when combined with established chemotherapeutics.

Conclusion

References

Structural Basis of SphK1 Inhibition by PF-543

Author: Smolecule Technical Support Team. Date: February 2026

PF-543 is recognized as one of the most potent and selective SphK1 inhibitors discovered to date, with a reported Ki value of 4.3 nM and over 100-fold selectivity for SphK1 over the SphK2 isoform [1]. Its mechanism is characterized by a substrate-competitive binding mode.

Key Structural Features and Binding Interactions:

Feature Description Structural Role & Interaction
Overall Conformation Adopts a bent, "U-shaped" conformation [1] Mimics the natural substrate sphingosine within the enclosed, hydrophobic lipid-binding pocket.
Polar Head Group (R)-2-(hydroxymethyl)pyrrolidine [1] Binds near the ATP (\gamma)-phosphate site; forms critical hydrogen bonds with the side chain of Asp264.
Central Aromatic Linker Methyl-substituted aromatic ring with ether linkage [1] Stabilized by edge-on (π-π stacking) interactions with Phe259 and Phe389; methyl group packs against Leu385/Leu286.
Lipophilic Tail Terminal phenylsulfonylmethyl phenyl group [2] [1] Occupies a deep hydrophobic sub-pocket lined by Phe374, Leu347, Leu354, and Leu405; interaction with Phe374 is a key determinant for SphK1 selectivity.

The following diagram illustrates the core experimental workflow used in computational studies of this compound and its analogs, integrating virtual screening, docking, and molecular dynamics:

G Start Start: Study Objective VS Virtual Screening Start->VS Compound Library Preparation MDock Molecular Docking VS->MDock Pose Prediction & Affinity Ranking MDyn Molecular Dynamics MDock->MDyn Stability Assessment (50-200 ns) Analysis Analysis & Validation MDyn->Analysis Free Energy Calculation End End Analysis->End Identify Lead Compound

Computational drug discovery workflow for SphK1 inhibitors.

Computational Methodologies and Key Findings

Virtual Screening and Docking: Structure-based virtual screening (VS) is a primary method for identifying novel this compound-like inhibitors. Studies typically use the crystal structure of SphK1 in complex with this compound (PDB ID: 4V24) [3]. The docking protocol is first validated by re-docking this compound to reproduce its crystallized pose, with a successful validation indicated by a root-mean-square deviation (RMSD) of the ligand heavy atoms below 2.0 Å [3]. A Tanimoto similarity threshold of 80% relative to this compound can be applied to filter a large database (e.g., PubChem), yielding over 1,000 initial compounds [2].

Molecular Dynamics (MD) Simulations: MD simulations are crucial for assessing the stability of the protein-ligand complex and understanding binding modes beyond static docking. A typical protocol involves:

  • Software: GROMACS [2] [4] or Desmond.
  • Force Field: AMBER99SB [4] or CHARMM36.
  • Simulation Time: Ranging from 50 nanoseconds (ns) to 200 ns, with some advanced studies running several microseconds (µs) [2] [4].
  • System Setup: The complex is solvated in an explicit water model (e.g., TIP3P) and neutralized with ions, followed by energy minimization and equilibration before the production run.

Principal Component Analysis (PCA) and Free Energy Landscapes: PCA is performed on the MD trajectories to capture the essential large-scale motions of the protein. The first few principal components (PC1 and PC2) often account for a major fraction (e.g., ~70-85%) of the total conformational variance [2]. The free energy landscape (FEL) is then constructed as a function of these principal components to identify low-energy, stable conformations of the protein-ligand complex [2].

Detailed Experimental Protocols

Molecular Docking Workflow with AutoDock Vina:

  • Protein Preparation: Obtain the SphK1 crystal structure (e.g., PDB: 4V24). Remove crystallographic water molecules and the native this compound ligand. Add polar hydrogen atoms and compute Gasteiger charges [3].
  • Ligand Preparation: Draw or obtain the 3D structure of the ligand. Perform energy minimization (e.g., using the MMFF94 force field) and convert the file to PDBQT format [3].
  • Grid Box Definition: Define the search space centered on the active site. Use the coordinates of the native ligand (e.g., X: -25.932, Y: 9.521, Z: -13.531 for 4V24) and set an appropriate grid box size (e.g., 20x20x20 ų) [3].
  • Docking Execution: Run the docking calculation using AutoDock Vina in PyRx. Set the exhaustiveness value to 8 (default) or higher for improved accuracy.
  • Post-docking Analysis: Analyze the top-scoring poses. Use software like Discovery Studio or PyMOL to visualize hydrogen bonds, hydrophobic interactions, and (\pi)-(\pi) stacking.

Molecular Dynamics Simulation Protocol (GROMACS):

  • System Setup: Use the docked complex. Solvate the protein-ligand system in a cubic water box (e.g., using the SPC water model) with a minimum 1.0 nm distance between the protein and the box edge. Add ions (e.g., Na⁺/Cl⁻) to neutralize the system's charge and achieve a physiological salt concentration (e.g., 0.15 M NaCl).
  • Energy Minimization: Minimize the energy of the system using the steepest descent algorithm until the maximum force is below a threshold (e.g., 1000 kJ/mol/nm) to remove steric clashes.
  • Equilibration:
    • NVT Ensemble: Equilibrate the system for 100-500 ps at the target temperature (e.g., 310 K) using a thermostat (e.g., Berendsen or Nosé-Hoover).
    • NPT Ensemble: Equilibrate the system for 100-500 ps at the target pressure (e.g., 1 bar) using a barostat (e.g., Berendsen or Parrinello-Rahman).
  • Production MD: Run the final production simulation for a defined time (e.g., 50-200 ns) with a 2-fs time step. Employ the LINCS algorithm to constrain bond lengths involving hydrogen.
  • Trajectory Analysis: Analyze the saved trajectories (e.g., every 10 ps) for:
    • Root-mean-square deviation (RMSD) of the protein backbone and ligand.
    • Root-mean-square fluctuation (RMSF) of protein residues.
    • Number and stability of hydrogen bonds.
    • Radius of gyration (Rg).
    • Molecular interactions over time.

Selectivity and Inhibitor Design Strategies

The following diagram visualizes the key structural differences in the lipid-binding pockets of SphK1 and SphK2 that are exploited for selective inhibitor design:

G SphK1 SphK1 Binding Pocket Phe374 Ile260 Met358 Selectivity Key Selectivity Determinant SphK1->Selectivity SphK2 SphK2 Binding Pocket Cys Val Leu SphK2->Selectivity Consequence Consequence: SphK2 binding site is larger Selectivity->Consequence Design Design Strategy: Larger substituents on inhibitor tail enhance SphK2 affinity Consequence->Design

Structural basis for SphK1/SphK2 inhibitor selectivity.

Exploiting Selectivity Determinants: The design of selective inhibitors hinges on three key residue differences in the lipid-binding pocket [5] [1]:

  • Phe288 (SphK1) / Cysteine (SphK2)
  • Ile174 (SphK1) / Valine (SphK2)
  • Met272 (SphK1) / Leucine (SphK2)

These substitutions make the SphK2 binding site larger. This compound achieves its >100-fold selectivity for SphK1 primarily through optimal packing of its terminal phenyl ring against Phe374 (Phe288 in SphK1a numbering) [1]. Introducing bulkier substituents that can fill the additional space in the SphK2 pocket (e.g., by accommodating a Cys residue instead of a Phe) is a documented strategy for developing SphK2-selective inhibitors [1].

Fragment-Based and Scaffold-Hopping Design: Novel inhibitor scaffolds are explored to move beyond sphingosine-like structures. For instance, quinoline-5,8-dione derivatives have been developed using a fragment-based approach, incorporating structural elements from this compound (like the pyrrolidine head group) to engage in critical hydrogen bonding within the SphK1 active site [6]. Virtual screening of natural product libraries has also identified compounds like CNP0296172 and CNP0380570, which demonstrate higher calculated binding affinity for SphK1 than this compound in silico [3].

Therapeutic Applications and Research Limitations

Therapeutic Potential: this compound has shown promising biological effects in preclinical models, validating SphK1 as a therapeutic target. Key findings include:

  • Cancer: this compound induces cell autophagy, apoptosis, and necrosis in head and neck squamous cell carcinoma (HNSCC) and demonstrates cytotoxic effects in colorectal cancer cells [7]. In vivo studies using HCT-116 tumor-bearing mice showed significant tumor shrinkage and prolonged survival upon this compound administration [6].
  • Cardioprotection: In a mouse model of pulmonary arterial hypertension (PAH), this compound administration reduced right ventricular hypertrophy. This protective effect was associated with reduced cardiomyocyte apoptosis, downregulation of p53, and upregulation of the antioxidant transcription factor Nrf-2 [8].

Limitations of this compound in Research and Therapy: Despite its potent enzymatic inhibition, this compound has limitations that hinder its clinical translation:

  • Cellular Potency Gap: Effective reduction of intracellular S1P levels and induction of cell death often require concentrations (~10-25 µM) that are 1,000-fold higher than its enzymatic Ki (~4 nM) [6] [7]. This is potentially due to efficient compensatory mechanisms, off-target effects, or poor cellular accumulation.
  • Substrate Activity: this compound can act as a weak substrate for SphK1, being phosphorylated at a low rate. This consumption of the inhibitor could diminish its effective intracellular concentration [1].
  • Pharmacokinetics: Rapid metabolism and clearance in vivo limit its utility as a systemic drug [8].

References

Comprehensive Application Notes and Protocols: Assessing Cancer Cell Viability Using PF-543 Sphingosine Kinase 1 Inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to PF-543 and Its Therapeutic Potential

This compound, also known chemically as (R)-(1-(4-((3-Methyl-5-(phenylsulfonylmethyl)phenoxy)methyl)benzyl)-pyrrolidin-2-yl)methanol, represents a highly selective inhibitor of sphingosine kinase 1 (SPHK1) with demonstrated potency in the nanomolar range. This small molecule inhibitor specifically targets the sphingolipid signaling pathway by competitively inhibiting SPHK1, the enzyme responsible for phosphorylating sphingosine to form sphingosine-1-phosphate (S1P). The sphingosine-1-phosphate signaling axis has emerged as a critical regulator in cancer progression, with S1P promoting cell proliferation, survival, and migration while SPHK1 is frequently overexpressed in numerous cancer types. By modulating this key signaling pathway, this compound has shown significant therapeutic potential across various cancer models, including ovarian, colorectal, and head and neck squamous cell carcinomas, as well as in overcoming chemoresistance mechanisms.

The growing body of research indicates that this compound exerts its anticancer effects through multiple mechanisms, including induction of apoptosis, necrosis, and autophagy, while also sensitizing cancer cells to conventional chemotherapeutic agents. As sphingosine kinase 1 has been implicated in the development of resistance to platinum-based chemotherapy and other targeted therapies, this compound represents both a valuable research tool for investigating sphingolipid signaling and a promising therapeutic candidate for combination treatment strategies. These application notes provide detailed methodologies for assessing the effects of this compound on cancer cell viability, enabling researchers to reliably evaluate its efficacy across different experimental models.

This compound Anticancer Applications and Efficacy Profiles

Established Anticancer Effects

Extensive preclinical investigations have demonstrated that This compound exhibits broad anticancer activity across diverse cancer types through multiple mechanisms of action. In head and neck squamous cell carcinoma (HNSCC), this compound treatment resulted in significant reduction of cell viability in a time- and dose-dependent manner, with only 19.8% of Ca9-22 cells and 26.7% of HSC-3 cells remaining viable after treatment with 25 μM this compound for 72 hours [1]. Flow cytometry analysis revealed that this compound induces both apoptosis and necrosis in HNSCC cells, with the proportion of necrotic cells increasing to 30.4% in Ca9-22 cells and 29.4% in HSC-3 cells following treatment [1]. Additionally, this compound was found to induce autophagy in these cancer cells, as evidenced by granular accumulation of LC3 and conversion from LC3-I to LC3-II, which represents a potential survival mechanism that can be targeted to enhance cytotoxicity [1].

In colorectal cancer models, particularly in TRAIL-resistant HCT116-TR cells, this compound demonstrated a synergistic effect when combined with TRAIL (tumor necrosis factor-related apoptosis-inducing ligand), significantly enhancing apoptotic cell death [2]. Mechanistic studies revealed that this combination therapy effectively inhibited stem cell-like properties and reduced cancer cell aggressiveness by modulating the SPHK1/S1PR1/STAT3 pathway [2]. Similarly, in ovarian cancer, nanoparticle co-delivery of carboplatin and this compound restored platinum sensitivity in platinum-insensitive SKOV3 cells, achieving remarkable tumor volume inhibition rates of 84.64% in SKOV3 tumor-bearing mouse models without significant side effects to major organs [3]. This approach effectively inhibited carboplatin-induced activation of pro-survival pathways, including ERK, AKT, and STAT3 signaling, providing a promising strategy to overcome chemoresistance [3].

Quantitative Efficacy Data Across Cancer Types

Table 1: this compound Efficacy Profiles in Various Cancer Models

Cancer Type Cell Lines Tested Effective Concentrations Treatment Duration Key Outcomes Mechanisms Identified
Head & Neck SCC Ca9-22, HSC-3, SAS 1-50 μM 24-72 hours 19.8-26.7% viability at 25 μM Apoptosis, necrosis, autophagy via LC3-I/II conversion [1]
Colorectal Cancer HCT116-TR (TRAIL-resistant) Not specified Not specified Enhanced TRAIL-induced apoptosis SPHK1/S1PR1/STAT3 pathway modulation [2]
Ovarian Cancer SKOV3 (platinum-insensitive) Nanoparticle delivery In vitro & in vivo 84.64% tumor inhibition Inhibition of ERK, AKT, STAT3 pro-survival pathways [3]
Alzheimer's Model BV-2 microglial cells Not specified Not specified Increased NO production, reduced Aβ uptake Altered glial cell function [4]

Table 2: Cell Death Mechanisms Induced by this compound in Head and Neck SCC

Cell Death Mechanism Detection Method Key Findings Modulation by Autophagy Inhibitors
Apoptosis Annexin V/PI staining by flow cytometry 16.7% late apoptotic cells in HSC-3 Increased with bafilomycin A1 combination
Necrosis Annexin V/PI staining by flow cytometry 30.4% necrotic cells in Ca9-22 Increased to 45.8% with wortmannin combination
Autophagy LC3 immunofluorescence & immunoblotting LC3-I to LC3-II conversion, granular cytoplasmic pattern Enhanced cell death with wortmannin, 3-MA, bafilomycin A1 [1]

Cell Viability Assay Protocols

MTT Cell Viability Assay

The MTT tetrazolium reduction assay represents one of the most widely used methods for assessing cell viability and metabolic activity following this compound treatment. This assay measures the metabolic capacity of viable cells through the conversion of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by cellular reductases [5]. The protocol below has been optimized for evaluating this compound effects across various cancer cell lines.

3.1.1 Reagent Preparation
  • MTT Solution: Dissolve MTT in Dulbecco's Phosphate Buffered Saline (DPBS), pH 7.4, to a final concentration of 5 mg/ml. Filter-sterilize the solution through a 0.2 μM filter into a sterile, light-protected container. Store protected from light at 4°C for frequent use or at -20°C for long-term storage [5].
  • Solubilization Solution: Prepare a solution containing 40% (vol/vol) dimethylformamide (DMF) in 2% (vol/vol) glacial acetic acid. Add 16% (wt/vol) sodium dodecyl sulfate (SDS) and dissolve completely. Adjust the pH to 4.7 and store at room temperature. If precipitation occurs, warm to 37°C and mix to resolubilize SDS [5].
3.1.2 Experimental Procedure
  • Cell Seeding and Treatment: Plate cells in 96-well plates at an optimal density determined by cell growth characteristics (typically 5,000-10,000 cells/well for most cancer cell lines). Allow cells to adhere overnight under standard culture conditions (37°C, 5% CO₂). Treat cells with this compound across an appropriate concentration range (typically 1-50 μM based on literature reports) and include vehicle control and blank wells without cells [1].
  • MTT Incubation: After this compound treatment (typically 24-72 hours), add MTT solution to each well to achieve a final concentration of 0.2-0.5 mg/ml. Incubate plates for 1-4 hours at 37°C under standard culture conditions. The incubation time should be optimized for each cell type to ensure sufficient formazan production while avoiding cytotoxicity from the MTT reagent itself [5].
  • Formazan Solubilization: Carefully remove the culture medium containing MTT without disturbing the formazan crystals. Add an appropriate volume of solubilization solution (typically 100-200 μl per well for 96-well plates) and incubate for 1-2 hours at 37°C with gentle shaking to ensure complete dissolution of the formazan crystals [5].
  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a plate-reading spectrophotometer. A reference wavelength of 630 nm may be used to subtract background interference, though this is not essential for most assay conditions. Calculate cell viability by comparing the absorbance of this compound-treated wells to vehicle control wells [5].
3.1.3 Critical Optimization Parameters
  • Cell Seeding Density: Optimize cell density to ensure exponential growth throughout the assay without reaching confluence, as contact inhibition can alter cellular metabolism and reduce MTT reduction capacity [5].
  • MTT Incubation Time: Determine the optimal incubation period to ensure the signal is within the linear range of detection. Excessive incubation can lead to cytotoxicity, while insufficient incubation may yield low signal intensity [5].
  • This compound Solvent Considerations: Use appropriate vehicle controls matched to the this compound solvent (typically DMSO at final concentrations ≤0.1% to avoid solvent toxicity effects).
  • Interference Assessment: Include appropriate controls to account for potential interference of test compounds with the MTT assay, as reducing compounds can cause non-enzymatic reduction of tetrazolium salts [5].
Alternative Viability and Cytotoxicity Assays

While the MTT assay provides a robust method for assessing cell viability, complementary approaches offer additional insights into this compound mechanisms of action:

  • Flow Cytometry with Annexin V/Propidium Iodide: This method allows quantitative discrimination between apoptosis and necrosis induced by this compound treatment. Cells are stained with FITC-conjugated annexin V and propidium iodide according to manufacturer protocols, then analyzed by flow cytometry to distinguish viable (annexin V⁻/PI⁻), early apoptotic (annexin V⁺/PI⁻), late apoptotic (annexin V⁺/PI⁺), and necrotic (annexin V⁻/PI⁺) populations [1].
  • Colony Formation Assay: This long-term clonogenic assay evaluates the reproductive viability of cells following this compound treatment. After treatment, cells are reseeded at low density and allowed to form colonies for 7-14 days before fixation, staining, and counting to determine plating efficiency [2].
  • ATP-based Viability Assays: Methods such as the CellTiter-Glo Luminescent Cell Viability Assay measure ATP levels as an indicator of metabolically active cells. These assays offer high sensitivity and a broad dynamic range, following manufacturer protocols with appropriate this compound treatment conditions [5].

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action Signaling Pathway

The following diagram illustrates the key molecular pathways through which this compound exerts its anticancer effects:

G PF543 This compound SPHK1 SPHK1 Inhibition PF543->SPHK1 S1P S1P Reduction SPHK1->S1P SurvivalPathways Pro-survival Pathways (ERK, AKT, STAT3) S1P->SurvivalPathways Inhibition Autophagy Autophagy Induction S1P->Autophagy Necrosis Necrosis Induction S1P->Necrosis Apoptosis Apoptosis Activation SurvivalPathways->Apoptosis ChemoSensitivity Restored Chemosensitivity SurvivalPathways->ChemoSensitivity Viability Reduced Cell Viability Apoptosis->Viability Autophagy->Viability Necrosis->Viability ChemoSensitivity->Viability

This schematic illustrates how this compound-mediated SPHK1 inhibition reduces S1P levels, leading to downregulation of pro-survival pathways (ERK, AKT, STAT3) and activation of multiple cell death mechanisms, ultimately resulting in reduced cancer cell viability and restored chemosensitivity [3] [1].

Integrated Experimental Workflow for this compound Testing

The following workflow provides a systematic approach for evaluating this compound effects on cancer cell viability:

G clusterViability Viability Assay Options Start Experimental Design CellCulture Cell Culture & Seeding (Optimize density & attachment) Start->CellCulture PF543Treatment This compound Treatment (Dose range: 1-50 μM Time course: 24-72 h) CellCulture->PF543Treatment ViabilityAssay Viability Assessment (MTT, flow cytometry, etc.) PF543Treatment->ViabilityAssay Mechanism Mechanistic Studies (Pathway analysis, cell death modes) ViabilityAssay->Mechanism MTT MTT Assay (Metabolic activity) Annexin Annexin V/PI (Apoptosis/necrosis) Colony Colony Formation (Long-term survival) DataAnalysis Data Analysis & Interpretation Mechanism->DataAnalysis

This integrated workflow emphasizes the systematic evaluation of this compound effects, from initial treatment through viability assessment and mechanistic studies, providing a comprehensive approach for characterizing its anticancer properties [5] [1].

Implementation Considerations and Troubleshooting

Optimal Experimental Design

When implementing this compound viability assays, several critical factors must be considered to ensure reliable and reproducible results:

  • Cell Line Selection: Choose appropriate cancer cell lines based on research objectives. For studies focused on chemosensitization, consider using resistant sublines like TRAIL-resistant HCT116 or platinum-insensitive SKOV3 cells [2] [3]. For initial screening, head and neck SCC lines (Ca9-22, HSC-3) with documented SPHK1 expression provide good models [1].
  • Dose Range Optimization: Based on literature reports, this compound demonstrates efficacy across a concentration range of 1-50 μM, with specific optimal concentrations varying by cell type and treatment duration [1]. Include a broad range of concentrations in initial experiments to establish dose-response relationships.
  • Treatment Duration: this compound effects are time-dependent, with more pronounced viability reduction observed after 48-72 hours compared to 24-hour treatments [1]. Include multiple time points in experimental designs to capture kinetic responses.
  • Combination Therapy Considerations: When evaluating this compound in combination with other agents (e.g., chemotherapeutics, targeted therapies), include appropriate controls to distinguish synergistic from additive effects. The sequence of administration may significantly impact efficacy and should be systematically evaluated [2] [3].
Technical Troubleshooting

Common technical challenges and recommended solutions for this compound viability assays include:

  • High Background in MTT Assays: This may result from non-enzymatic reduction of MTT by culture medium components or test compounds. Include proper background controls (medium without cells plus MTT) and consider using a reference wavelength (630 nm) to subtract background interference [5].
  • Variable Response Between Replicates: Inconsistent results may stem from uneven cell seeding, edge effects in multi-well plates, or improper this compound solubilization. Ensure thorough mixing of this compound solutions, use interior wells for treatments, and maintain consistent cell seeding techniques [5].
  • Inadequate Formazan Solubilization: Incomplete dissolution of formazan crystals leads to uneven color development and inaccurate readings. Ensure adequate volume of solubilization solution and extend incubation time with gentle shaking if necessary [5].
  • Autophagy as a Confounding Factor: As this compound induces protective autophagy in some cell types [1], consider incorporating autophagy inhibitors (e.g., wortmannin, 3-methyladenine, bafilomycin A1) in parallel experiments to dissect the contribution of different cell death mechanisms.

Conclusion

This compound represents a highly valuable tool for investigating sphingolipid signaling in cancer and developing novel therapeutic strategies. The protocols and application notes detailed in this document provide researchers with comprehensive methodologies for evaluating this compound effects on cancer cell viability through multiple complementary approaches. The dose-dependent cytotoxicity of this compound across various cancer types, its ability to induce multiple cell death mechanisms (apoptosis, necrosis, autophagy), and its capacity to restore chemosensitivity in resistant cancers highlight its significant potential as both a research tool and a therapeutic agent. By implementing these standardized protocols with appropriate controls and optimization, researchers can reliably assess this compound efficacy and contribute to the growing understanding of sphingosine kinase inhibition as a promising anticancer strategy.

References

Comprehensive Application Notes and Protocols: PF-543 Autophagy Induction Assays via LC3 Conversion Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to PF-543 and Autophagy Induction

This compound is a potent and selective sphingosine kinase 1 (SphK1) inhibitor with approximately 100-fold greater selectivity for SphK1 compared to SphK2. SphK1 is overexpressed in many human cancers, including head and neck squamous cell carcinoma (SCC), and regulates tumor growth and progression. The compound exerts anti-proliferative effects and induces multiple cell death mechanisms in cancer cells. Research has demonstrated that this compound treatment not only triggers apoptosis and necrosis but also significantly induces autophagy in human head and neck SCC cells. This autophagy induction represents a critical cellular response that can be quantified through LC3 conversion assays, making this compound a valuable tool for studying autophagic pathways in cancer biology and therapeutic development [1] [2].

The interest in this compound's autophagy-inducing properties stems from the complex role of autophagy in cancer therapeutics. Autophagy can serve as either a cell survival mechanism or contribute to cell death, depending on cellular context and duration of induction. Understanding this duality is essential for developing effective cancer treatments. This compound-induced autophagy provides a valuable model system for investigating this balance, with LC3 conversion serving as a key biomarker for monitoring autophagic activity. These application notes provide detailed protocols and methodological considerations for researchers studying this compound-mediated autophagy, particularly through the well-established LC3 conversion assay [1] [2].

Mechanism of Action and Signaling Pathways

Molecular Mechanisms of this compound-Induced Autophagy

This compound induces autophagy through its primary action as a sphingosine kinase 1 inhibitor. SphK1 is responsible for phosphorylating sphingosine to form sphingosine-1-phosphate (S1P), which promotes cell proliferation and survival. By inhibiting SphK1, this compound disrupts the sphingolipid rheostat, shifting the balance toward accumulating ceramide and sphingosine while decreasing S1P levels. This alteration in sphingolipid metabolism creates cellular stress that triggers autophagy as an adaptive response. Research has shown that this compound treatment leads to the activation of autophagic pathways characterized by distinct molecular events, including the conversion of LC3-I to LC3-II and the formation of autophagosomal structures [1] [2].

The autophagy induced by this compound has been demonstrated to function as a protective mechanism in cancer cells. When autophagy is inhibited in combination with this compound treatment, cell death through both apoptosis and necrosis is significantly enhanced. This suggests that the autophagic response represents a survival strategy employed by cancer cells to mitigate the cytotoxic effects of this compound. Additionally, reactive oxygen species (ROS) have been identified as mediators of this compound's cytotoxicity, as ROS scavengers can reduce its cell-killing effects. The interplay between these different cell death modalities and autophagy creates a complex cellular response that researchers must carefully evaluate when interpreting experimental results [1] [2].

LC3 Processing and Autophagosome Biogenesis

The conversion of microtubule-associated protein 1 light chain 3 (LC3) is a central event in autophagy and serves as the primary readout for this compound-induced autophagic activity. LC3 undergoes a series of post-translational modifications during autophagy initiation:

  • ProLC3 (30 kDa) is first cleaved by Atg4 to produce the cytosolic LC3-I form (16-18 kDa)
  • LC3-I is subsequently conjugated to phosphatidylethanolamine (PE) through a ubiquitin-like conjugation system to form LC3-II (14-16 kDa)
  • LC3-II incorporates into both the inner and outer membranes of developing autophagosomes, serving as a structural component and recruitment platform for other autophagy-related proteins [3] [4]

The ATG12-ATG5-ATG16L1 complex (E3-like complex) plays a crucial role in facilitating LC3 lipidation. This complex functions as an E3-like enzyme that promotes LC3/GABARAP protein anchoring to the autophagosome membrane. Structural studies have revealed that the ATG12-ATG5 conjugate provides a binding platform for ATG3, the E2-like enzyme for LC3, thereby enabling efficient transfer of LC3 to PE membranes. The entire process can be monitored through various techniques that detect the conversion from LC3-I to LC3-II and the subsequent localization of LC3 to autophagic vesicles [5] [6].

The following diagram illustrates the key molecular events in this compound-induced autophagy and LC3 processing:

G PF543 This compound SphK1 SphK1 Inhibition PF543->SphK1 S1P ↓ S1P Production SphK1->S1P Stress Cellular Stress S1P->Stress Autophagy Autophagy Induction Stress->Autophagy LC3I LC3-I (Cytosolic) Autophagy->LC3I LC3II LC3-II (Membrane-bound) LC3I->LC3II Lipidation Autophagosome Autophagosome Formation LC3II->Autophagosome PE Phosphatidylethanolamine PE->LC3II Atg12 ATG12-ATG5-ATG16L1 Complex Atg12->LC3II Atg3 ATG3 (E2-like enzyme) Atg3->LC3II Degradation Lysosomal Degradation Autophagosome->Degradation

Detailed Experimental Protocols

Cell Culture and this compound Treatment Protocol

Materials Required:

  • Head and neck squamous cell carcinoma (SCC) cell lines (Ca9-22, HSC-3, SAS)
  • This compound (commercially available SphK1 inhibitor)
  • Complete cell culture medium (appropriate for specific cell lines)
  • DMSO (vehicle control)
  • Sterile tissue cultureware

Procedure:

  • Cell Preparation: Maintain SCC cells in appropriate complete medium at 37°C in a 5% CO₂ humidified incubator. Culture cells to approximately 70-80% confluence before treatment [2].
  • This compound Stock Solution: Prepare a 10-50 mM stock solution of this compound in DMSO. Aliquot and store at -20°C.
  • Treatment Dilutions: Prepare working concentrations of this compound (1-50 μM) by diluting the stock solution in complete culture medium. Ensure the final DMSO concentration does not exceed 0.1% (v/v) in all treatments, including vehicle controls [1] [2].
  • Treatment Application: Aspirate existing medium from cells and replace with this compound-containing medium or vehicle control.
  • Incubation Time: Treat cells for 24-72 hours based on experimental requirements. Time-course experiments are recommended to capture dynamic changes in autophagy [2].

Critical Notes:

  • Include appropriate controls: vehicle control (DMSO), positive autophagy induction control (e.g., rapamycin, starvation in HBSS), and autophagy inhibition controls (e.g., bafilomycin A1, chloroquine) [7].
  • Perform dose-response experiments (recommended range: 1-50 μM this compound) to establish optimal concentrations for specific cell types [1] [2].
  • Maintain consistent cell density across experiments, as confluence can affect autophagic activity.
Western Blot Analysis of LC3 Conversion

Materials Required:

  • RIPA lysis buffer with protease inhibitors
  • BCA or Bradford protein assay kit
  • SDS-PAGE gel (12-15% acrylamide)
  • PVDF or nitrocellulose membrane
  • Primary antibodies: anti-LC3 antibody
  • Secondary antibodies: HRP-conjugated appropriate to host species
  • Enhanced chemiluminescence (ECL) substrate
  • Imaging system capable of detecting chemiluminescence

Procedure:

  • Protein Extraction: Harvest cells after this compound treatment by washing with cold PBS and lysing in RIPA buffer. Incubate on ice for 15-30 minutes, then centrifuge at 14,000 × g for 15 minutes at 4°C. Collect supernatant [2] [4].
  • Protein Quantification: Determine protein concentration using BCA or Bradford assay. Adjust samples to equal concentrations with lysis buffer.
  • Sample Preparation: Mix protein samples with SDS-PAGE loading buffer. Heat at 95°C for 5 minutes to denature proteins.
  • Electrophoresis: Load 20-50 μg of total protein per well on a 12-15% SDS-PAGE gel. Run at constant voltage until adequate separation is achieved.
  • Membrane Transfer: Transfer proteins from gel to PVDF or nitrocellulose membrane using wet or semi-dry transfer systems.
  • Blocking: Incubate membrane with 5% non-fat milk in TBST for 1 hour at room temperature to block non-specific binding.
  • Primary Antibody Incubation: Incubate membrane with anti-LC3 antibody (dilution per manufacturer's recommendation) in blocking solution overnight at 4°C [2].
  • Washing: Wash membrane 3-5 times for 5 minutes each with TBST.
  • Secondary Antibody Incubation: Incubate membrane with appropriate HRP-conjugated secondary antibody in blocking solution for 1 hour at room temperature.
  • Detection: Develop membrane with ECL substrate and image using chemiluminescence detection system [4].

Data Interpretation:

  • LC3-I typically migrates at approximately 16-18 kDa, while LC3-II migrates faster at 14-16 kDa
  • Increased LC3-II levels and increased LC3-II/LC3-I ratio indicate autophagy induction
  • For accurate autophagic flux assessment, compare this compound treatment with and without autophagy inhibitors (e.g., bafilomycin A1) [2] [4]
Immunofluorescence Staining and Microscopy

Materials Required:

  • Glass coverslips
  • Paraformaldehyde (4% in PBS)
  • Triton X-100
  • Blocking solution (e.g., 5% BSA or serum in PBS)
  • Primary antibody: anti-LC3 antibody
  • Fluorescently-labeled secondary antibody
  • DAPI solution (for nuclear staining)
  • Antifade mounting medium
  • Confocal or fluorescence microscope

Procedure:

  • Cell Seeding: Plate cells on sterile glass coverslips in culture dishes and allow to adhere overnight.
  • Treatment: Treat cells with this compound as described in Section 3.1.
  • Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
  • Permeabilization: Permeabilize cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes.
  • Blocking: Incubate cells with blocking solution for 1 hour at room temperature to reduce non-specific binding.
  • Primary Antibody: Incubate with anti-LC3 primary antibody diluted in blocking solution overnight at 4°C [2].
  • Washing: Wash 3-5 times with PBS for 5 minutes each.
  • Secondary Antibody: Incubate with fluorescently-labeled secondary antibody (e.g., Alexa Fluor-conjugated) for 1 hour at room temperature, protected from light.
  • Nuclear Staining: Incubate with DAPI (1 μg/mL) for 5 minutes to stain nuclei.
  • Mounting: Mount coverslips on glass slides using antifade mounting medium.
  • Imaging: Image using confocal or fluorescence microscope with appropriate filter sets [2].

Data Interpretation:

  • In control cells, LC3 typically displays weak diffuse cytoplasmic staining
  • This compound-treated cells show punctate staining pattern representing LC3 localization to autophagosomes
  • Quantify the average number of LC3 puncta per cell using image analysis software
Flow Cytometric Analysis of Autophagic Flux

Materials Required:

  • Cells stably expressing LC3-GFP reporter
  • FACS tubes
  • Flow cytometer (e.g., FACSCalibur, LSR II)
  • DPBS (with and without 2% FBS)
  • Trypsin-EDTA (for adherent cells)
  • Autophagy modulators (rapamycin, bafilomycin A1, chloroquine, etc.)

Procedure:

  • Cell Preparation: Maintain cells stably expressing LC3-GFP under standard culture conditions. Keep cell density below 1 × 10⁶/mL and analyze at subconfluent stages [7].
  • Treatment: Treat cells with this compound alone or in combination with autophagy modulators for desired duration.
  • Cell Harvest: For adherent cells, wash once with DPBS, trypsinize, wash again with DPBS, and resuspend in DPBS containing 2% FBS. Keep samples on ice.
  • Flow Cytometry Analysis: Analyze cells by flow cytometry, plotting cell counts versus GFP fluorescence intensity measured on FL1 channel [7].
  • Controls: Include appropriate controls:
    • Positive controls: Rapamycin (1-5 μM), PP242 (1-5 μM), or starvation medium (HBSS with 6 mM glucose)
    • Negative controls: 3-methyladenine (3-10 mM), wortmannin (30-100 nM), chloroquine (5-10 μM)

Data Interpretation:

  • Decreased LC3-GFP signal indicates activated autophagy and enhanced degradation
  • Increased LC3-GFP signal suggests inhibited autophagy and accumulated autophagosomes
  • For unknown substances like this compound, compare with and without autophagy activators to determine mechanism [7]

Experimental Data and Results

Quantitative Analysis of this compound Effects

The following table summarizes key quantitative findings from this compound treatment in head and neck SCC cells:

Table 1: Quantitative Effects of this compound on Head and Neck SCC Cells

Parameter Cell Line This compound Concentration Exposure Time Result Reference
Cell Viability Ca9-22 25 μM 72 h 19.8% of control [2]
Cell Viability HSC-3 25 μM 72 h 26.7% of control [2]
Necrotic Cells Ca9-22 25 μM 72 h 30.4% of population [2]
Late Apoptotic Cells HSC-3 25 μM 72 h 16.7% of population [2]
Viable Cells Ca9-22 25 μM 72 h 54.7% of population [2]
Viable Cells HSC-3 25 μM 72 h 50.1% of population [2]
Necrotic Cells (with wortmannin) Ca9-22 25 μM + inhibitor 72 h 45.8% of population [2]
LC3-II Accumulation HSC-3 25 μM 6-24 h Sustained increase [2]
Autophagy Modulation with Inhibitors

The effects of autophagy inhibitors on this compound-induced cell death demonstrate the protective role of autophagy:

Table 2: Effects of Autophagy Inhibitors on this compound-Induced Cell Death

| Inhibitor | Mechanism | Cell Line | Effect on this compound-induced Necrosis | Effect on LC3-II Levels | |---------------|---------------|---------------|--------------------------------------|----------------------------| | Wortmannin | PI3K inhibitor, blocks autophagosome formation | Ca9-22 | Increased to 45.8% | Decreased | [2] | | 3-Methyladenine (3-MA) | Class III PI3K inhibitor, blocks autophagosome formation | HSC-3 | Increased to 55.2% | Decreased | [2] | | Bafilomycin A1 | V-ATPase inhibitor, blocks autophagosome-lysosome fusion | HSC-3 | Slight increase in early apoptosis | Maintained high levels | [2] |

The experimental workflow for assessing this compound-induced autophagy with pharmacological inhibitors is illustrated below:

G Start Culture SCC Cells Treatment This compound Treatment (1-50 μM, 24-72 h) Start->Treatment Inhibitors Co-treatment with Autophagy Inhibitors Treatment->Inhibitors Optional Analysis Autophagy Analysis Treatment->Analysis Inhibitors->Analysis WB Western Blot LC3-I to LC3-II conversion Analysis->WB IF Immunofluorescence LC3 puncta formation Analysis->IF FC Flow Cytometry LC3-GFP turnover Analysis->FC Interpretation Data Interpretation WB->Interpretation IF->Interpretation FC->Interpretation

Application Notes and Technical Considerations

Assay Optimization and Validation

Cell Line Considerations:

  • Different SCC cell lines express varying levels of SphK1. HSC-3 and Ca9-22 cells show robust SphK1 expression and are highly responsive to this compound, while SAS cells exhibit lower SphK1 levels [2].
  • Always validate SphK1 expression in your cell system using immunoblotting before proceeding with this compound treatments.
  • Consider cell doubling time and confluence, as these factors significantly influence basal autophagy levels.

Critical Experimental Controls:

  • Vehicle control: Cells treated with DMSO at the same concentration used for this compound dilutions
  • Positive autophagy induction control: Rapamycin (1-5 μM) or nutrient starvation (HBSS medium)
  • Autophagy inhibition controls:
    • Early-stage inhibitors: Wortmannin (30-100 nM), 3-methyladenine (3-10 mM)
    • Late-stage inhibitors: Bafilomycin A1 (100-200 nM), chloroquine (5-10 μM) [2] [7]
  • Combination treatments: this compound with autophagy inhibitors to assess autophagic flux

Time and Concentration Considerations:

  • This compound effects are time-dependent and dose-dependent. LC3 conversion typically occurs within 6 hours of treatment and is sustained for at least 24 hours [2].
  • For autophagic flux assessment, include bafilomycin A1 (200 nM) during the last 4-6 hours of this compound treatment to block lysosomal degradation [2] [4].
Data Interpretation and Pitfalls

Interpreting LC3 Conversion Results:

  • Increased LC3-II levels alone do not necessarily indicate increased autophagic activity—they may represent blocked degradation
  • Always measure autophagic flux (difference in LC3-II levels with and without lysosomal inhibitors) rather than steady-state LC3-II levels
  • The LC3-II/LC3-I ratio is informative, but LC3-II levels correlate better with autophagosome number [4]

Common Technical Issues:

  • Antibody specificity: Validate anti-LC3 antibodies for proper detection of both LC3-I and LC3-II forms
  • Protein loading: Ensure equal protein loading across samples, as LC3-II is a low-abundance protein
  • Sample preparation: Avoid excessive boiling of samples, which can cause LC3 aggregation
  • Detection sensitivity: Consider using more sensitive detection methods (e.g., ELISA, fluorescence-based assays) when working with limited sample material [4]

Integrating Multiple Detection Methods:

  • Combine western blotting with immunofluorescence or flow cytometry for comprehensive assessment
  • Western blotting provides quantitative information on LC3 conversion
  • Immunofluorescence reveals subcellular localization and puncta formation
  • Flow cytometry offers statistical power and suitability for screening applications [2] [7]

References

PF-543 and Apoptosis: Mechanisms and Application Notes

Author: Smolecule Technical Support Team. Date: February 2026

PF-543, a potent and selective sphingosine kinase 1 (SphK1) inhibitor, can trigger multiple cell death pathways. The specific effects are cell-type-dependent, as summarized in the table below.

Cell Line / Context Primary Cell Death Mechanism(s) Induced by this compound Key Molecular Markers or Pathways

| Head and Neck Squamous Cell Carcinoma (SCC) [1] | Apoptosis, Necrosis, and Autophagy (pro-survival role) | • Increased Annexin V/PI staining (Apoptosis/Necrosis) • LC3-I to LC3-II conversion, granular LC3 accumulation (Autophagy) | | Colorectal Cancer (TRAIL-Resistant) [2] | Enhanced Apoptosis (in combination with TRAIL) | • Activation of mitochondrial apoptosis pathway • Modulation of death receptors (DR5) via SPHK1/S1PR1/STAT3 pathway • Reduced cancer stemness (e.g., tumorsphere formation) |

The molecular pathway by which this compound overcomes TRAIL resistance in colorectal cancer cells can be visualized as follows:

G PF543 This compound Treatment SPHK1 Sphingosine Kinase 1 (SPHK1) PF543->SPHK1 Inhibits S1PR1 S1PR1/STAT3 Pathway SPHK1->S1PR1 Suppresses DR5 Death Receptor DR5 S1PR1->DR5 Up-regulates Apoptosis Mitochondrial Apoptosis DR5->Apoptosis

Detailed Flow Cytometry Protocol for Apoptosis Detection

This protocol is adapted from established methods used in this compound studies and general apoptosis detection kits [1] [3].

Sample Preparation and Treatment
  • Cell Culture: Use your target cell line (e.g., HSC-3 for head and neck SCC, HCT116-TR for TRAIL-resistant colorectal cancer).
  • Treatment: Prepare a stock solution of this compound in DMSO. Treat cells with a relevant concentration (e.g., 25 µM for HSC-3 cells [1]) for a desired duration (e.g., 24-72 hours). Include a vehicle control (DMSO only).
Cell Harvesting and Staining

Follow the steps in the workflow below to prepare your samples for the flow cytometer:

G Step1 1. Harvest Cells (Trypsinization, centrifugation) Step2 2. Wash with PBS Step1->Step2 Step3 3. Resuspend in Binding Buffer (1x10^6 cells/mL) Step2->Step3 Step4 4. Stain with FITC Annexin V and Propidium Iodide (PI) Step3->Step4 Step5 5. Incubate (15 min, RT, in dark) Step4->Step5 Step6 6. Analyze by Flow Cytometry Step5->Step6

Critical Notes for Staining: [3]

  • Keep cells on ice after harvesting to slow down metabolic processes.
  • Use a binding buffer provided in commercial kits, as it is optimized for Annexin V binding.
  • Protect samples from light during incubation due to the light-sensitive nature of the fluorochromes.
Flow Cytometry Data Acquisition and Analysis
  • Instrument Setup: Use a flow cytometer equipped with a 488 nm blue laser. Collect FITC (Annexin V) fluorescence with a 530/30 nm bandpass filter and PI fluorescence with a filter above 610 nm (e.g., 614 nm) [3].
  • Gating Strategy: [4] [5]
    • Plot FSC vs. SSC on a dot or contour plot to gate on the main population of intact cells, excluding debris.
    • Create a scatter plot of FITC-Annexin V (x-axis) vs. PI (y-axis).
    • Set quadrants using untreated and single-stained controls.
  • Interpreting Quadrants: [1]
    • Lower Left (Annexin V⁻/PI⁻): Viable, non-apoptotic cells.
    • Lower Right (Annexin V⁺/PI⁻): Early apoptotic cells.
    • Upper Right (Annexin V⁺/PI⁺): Late apoptotic or necrotic cells.
    • Upper Left (Annexin V⁻/PI⁺): Primarily necrotic cells or cellular debris.

Data Presentation and Analysis

When presenting your data, the choice of graph type can impact clarity. The table below compares two common visualization methods.

Graph Type Best Use Case Advantages
Dot Plot [5] Viewing moderate or low-frequency populations. Each dot represents a cell, making rare populations easier to see.
Contour Plot [5] Visualizing high-density data where dots bunch up and obscure details. Displays event density with contour lines; effective for showing the central tendency of large populations.

For quantitative analysis, you can calculate the total apoptosis rate by summing the percentages of cells in the early apoptotic (Annexin V⁺/PI⁻) and late apoptotic (Annexin V⁺/PI⁺) quadrants.

Critical Factors for Success

  • Controls are Essential: Always include unstained cells, single-stained controls (FITC-Annexin V only, PI only), and a vehicle-treated control for accurate compensation and quadrant setting [4].
  • Consider Cell Type Variability: The brain is difficult to analyze due to high lipid content and autofluorescence, which varies by region [6]. If working with similar tissues, optimization of dissociation and autofluorescence compensation is critical.
  • Role of Autophagy: this compound can induce pro-survival autophagy. To study its interplay with apoptosis, you may co-treat with autophagy inhibitors (e.g., wortmannin, 3-MA, bafilomycin A1). An increase in apoptotic/necrotic cells upon co-treatment indicates that autophagy was protecting the cells [1].

Research Implications

The ability of this compound to not only induce direct cell death but also to overcome resistance to agents like TRAIL highlights its significant therapeutic potential [2]. Furthermore, the cell-type-specific outcomes (e.g., inducing autophagy in some contexts) underscore the importance of a detailed mechanistic investigation for any intended application.

References

Application Notes and Protocols: PF-543 as a Novel Tumor Angiogenesis Inhibitor Targeting the SphK1/S1P/PFKFB3 Axis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to PF-543 and Therapeutic Relevance

This compound, also known chemically as (R)-(1-(4-((3-methyl-5-((phenylsulfonyl)methyl)phenoxy)methyl)benzyl)pyrrolidin-2-yl)methanol, represents a highly selective sphingosine kinase 1 (SphK1) inhibitor with significant potential for anti-angiogenic cancer therapy. This compound exhibits a remarkably low inhibition constant (Ki) of 3.6-4.3 nM against SphK1, demonstrating approximately 100-fold greater selectivity for SphK1 compared to SphK2. The SphK1/S1P signaling axis has been identified as a critical regulator in multiple cancer types, including hepatocellular carcinoma (HCC), non-small cell lung cancer (NSCLC), head and neck squamous cell carcinoma, and multiple myeloma. SphK1 is frequently overexpressed in various malignancies, where it catalyzes the phosphorylation of sphingosine to generate sphingosine-1-phosphate (S1P), a bioactive lipid that promotes cancer cell survival, proliferation, and angiogenesis. The strategic inhibition of this pathway by this compound offers a novel therapeutic approach that disrupts tumor angiogenesis through a mechanism distinct from conventional anti-angiogenic agents [1] [2] [3].

The therapeutic relevance of this compound stems from its ability to target tumor neovascularization, a process essential for tumor growth and metastasis. Unlike current anti-angiogenic drugs that primarily target vascular endothelial growth factor (VEGF) signaling, this compound impairs the glycolytic energy production required for endothelial cell sprouting and migration during angiogenesis. This unique mechanism is particularly valuable for addressing therapeutic resistance to VEGF-targeted therapies, which frequently develops due to the redundancy of pro-angiogenic factors in the tumor microenvironment. Recent evidence demonstrates that this compound effectively suppresses HCC progression in preclinical models by abrogating hepatic SphK1 activity and inhibiting tumor neovascularization, providing the first in vivo validation of its potential as an anti-cancer agent [1].

Mechanism of Action: Molecular Pathways and Signaling

Key Signaling Pathways and Molecular Targets

This compound exerts its anti-angiogenic effects primarily through modulation of the SphK1/S1P/PFKFB3 axis, a critical signaling network that links sphingolipid metabolism to glycolytic energy regulation in endothelial cells. The molecular mechanism begins with this compound's highly selective binding to SphK1, effectively inhibiting its enzymatic activity and consequently reducing S1P production. This reduction in S1P levels disrupts S1P receptor-mediated signaling, which normally promotes endothelial cell migration, survival, and capillary tube formation. The decreased S1P signaling subsequently induces proteasomal degradation of PFKFB3 (6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3), a critical glycolytic activator that controls the energy supply essential for tumor angiogenesis. PFKFB3 normally enhances glycolytic flux in endothelial cells, particularly in the tip cells that lead new vessel sprouts, by increasing intracellular levels of fructose-2,6-bisphosphate, a potent allosteric activator of phosphofructokinase-1. The loss of PFKFB3 function impairs the glycolytic energy production required to fuel the energetically demanding process of angiogenesis, ultimately suppressing new blood vessel formation despite the presence of pro-angiogenic factors like VEGF-A [1].

The following diagram illustrates this central signaling pathway and this compound's inhibitory action:

G PF543 This compound SphK1 SphK1 PF543->SphK1 Inhibits Degradation Proteasomal Degradation PF543->Degradation Induces S1P S1P SphK1->S1P Produces S1PR S1P Receptor S1P->S1PR Activates PFKFB3 PFKFB3 S1PR->PFKFB3 Stabilizes Glycolysis Glycolytic Flux PFKFB3->Glycolysis Activates Energy Energy Production Glycolysis->Energy Generates Angiogenesis Tumor Angiogenesis Energy->Angiogenesis Fuels Degradation->PFKFB3 Targets

The molecular interactions between this compound and SphK1 have been extensively studied through molecular dynamics simulations and structural analyses, revealing that hydrophobic interactions and π-π stacking play critical roles in stabilizing the inhibitor-enzyme complex within the J-type channel of SphK1. These interactions enable this compound to effectively compete with the natural substrate sphingosine, preventing its phosphorylation and consequently disrupting the entire S1P-mediated signaling cascade. This mechanistic understanding has facilitated recent efforts in structure-based drug design, including the identification of this compound derivatives with improved metabolic stability and anti-cancer activity, particularly through modifications to the bulky tail structure of the molecule that enhance its binding affinity and pharmacological properties [2] [4] [5].

Quantitative Efficacy Data and Anti-Tumor Activity

Anti-Tumor and Anti-Angiogenic Efficacy of this compound Across Preclinical Models

Table 1: Summary of this compound Anti-Tumor Efficacy in Preclinical Models

Cancer Type Model System Dosing Regimen Key Findings Mechanistic Insights
Hepatocellular Carcinoma DEN-induced mouse model (primary HCC) 25 mg/kg, i.p., every other day for 12 weeks Significant suppression of HCC progression; reduced tumor burden Inhibition of tumor neovascularization; decreased SphK1 activity; PFKFB3 degradation [1]
Head and Neck Squamous Cell Carcinoma In vitro cell lines (Ca9-22, HSC-3, SAS) 1-50 μM, 24-72 hours Dose- and time-dependent cytotoxicity (19.8% viability at 25 μM in Ca9-22 cells) Induction of apoptosis, necrosis, and protective autophagy; ROS-mediated cell death [3]
Non-Small Cell Lung Cancer In vitro A549 and H1299 cells; xenograft model 5-10 μM in vitro; derivative Compound 4 in vivo This compound derivatives showed enhanced cytotoxicity; tumor growth inhibition in vivo Increased apoptosis; superior metabolic stability compared to this compound [2]
Multiple Myeloma In vitro MM cell lines; xenograft model Variable based on FAM46C status FAM46C expression sensitized cells to this compound-induced cytotoxicity Synergistic effect between tumor suppressor FAM46C and SphK1 inhibition [6]
Colorectal Cancer In vitro models Not specified Anti-proliferative and cytotoxic effects Primarily induced programmed necrosis [3]
In Vitro Anti-Angiogenic Effects of this compound

Table 2: Summary of Key In Vitro Findings for this compound in Angiogenesis Models

Experimental System Cell Types Concentration Range Observed Effects Significance
Endothelial Cell Angiogenesis Human microvascular endothelial cells (HMEC-1), HUVECs 1-25 μM Disrupted angiogenesis even in pro-angiogenic milieu; inhibited tube formation Demonstrated direct anti-angiogenic activity independent of VEGF signaling [1]
SphK1 Inhibition Various cell lines In vitro Ki = 3.6-4.3 nM ~100-fold selectivity for SphK1 over SphK2 High specificity enables precise targeting of S1P production [1] [2]
Metabolic Modulation Endothelial cells Not specified Induced proteasomal degradation of PFKFB3 Limits energy supply for tumor angiogenesis by restricting glycolytic flux [1]
Cell Death Mechanisms Head and neck SCC cells 25 μM for 72 hours Induced apoptosis (16.7% late apoptotic cells in HSC-3) and necrosis (29.4% in HSC-3) Flow cytometry confirmed dual cell death pathways [3]
Autophagy Induction Head and neck SCC cells 25 μM for 72 hours LC3-I to LC3-II conversion; granular LC3 accumulation Autophagy acts as protective mechanism; enhanced death with autophagy inhibitors [3]

The dose-dependent response to this compound has been characterized across multiple cancer types, with significant anti-proliferative effects typically observed in the low micromolar range (5-25 μM) in vitro. Interestingly, the efficacy of this compound can be significantly modulated by the cellular context; for instance, in multiple myeloma models, the expression of the tumor suppressor FAM46C dramatically sensitizes cancer cells to this compound-induced cytotoxicity, suggesting potential biomarkers for patient stratification. The anti-angiogenic effects of this compound have been demonstrated to occur at concentrations that effectively reduce S1P production and disrupt the PFKFB3-mediated glycolytic pathway in endothelial cells, providing a mechanistic explanation for its observed efficacy in suppressing tumor neovascularization [1] [3] [6].

Experimental Protocols and Methodologies

In Vitro Angiogenesis and Cytotoxicity Assays
4.1.1 Endothelial Cell Tube Formation Assay

Purpose: To evaluate the anti-angiogenic activity of this compound by assessing its ability to disrupt capillary-like tube formation by endothelial cells, a key step in angiogenesis.

Materials:

  • Human umbilical vein endothelial cells (HUVECs) or human dermal microvascular endothelial cells (HMEC-1)
  • Growth factor-reduced Matrigel
  • This compound (Cayman Chemical) dissolved in DMSO and further diluted in cell culture medium
  • VEGF-A (R&D Systems) as a positive control for angiogenesis induction
  • Tissue culture plates (96-well)

Procedure:

  • Thaw Matrigel on ice overnight at 4°C and coat each well of a 96-well plate with 50-60 μL of Matrigel.
  • Incubate the plate at 37°C for 30-60 minutes to allow polymerization.
  • Harvest endothelial cells and resuspend in complete medium at 2.0 × 10⁵ cells/mL.
  • Pre-treat cell suspension with this compound (1-25 μM) or vehicle control for 1 hour.
  • Plate 100 μL of cell suspension (2.0 × 10⁴ cells) onto the polymerized Matrigel.
  • Incubate at 37°C, 5% CO₂ for 4-18 hours.
  • Capture images using an inverted microscope at 4×, 10×, and 20× magnifications.
  • Quantify tube formation by measuring total tube length, number of branching points, and number of complete tubes using image analysis software (e.g., ImageJ with angiogenesis analyzer plugin).

Notes: Include VEGF-A (10-50 ng/mL) as a positive control for tube formation. Test this compound both in basal conditions and in VEGF-A-stimulated conditions to assess ability to disrupt angiogenesis even in pro-angiogenic milieu. DMSO concentration should not exceed 0.1% in all treatments [1].

4.1.2 Cell Viability and Proliferation Assay

Purpose: To determine the cytotoxic effects of this compound on cancer and endothelial cells.

Materials:

  • Cancer cell lines of interest or endothelial cells
  • This compound dissolved in DMSO
  • Cell culture medium appropriate for cell type
  • 96-well tissue culture plates
  • Cell viability assay kit (e.g., MTT, CellTiter-Glo)

Procedure:

  • Seed cells in 96-well plates at density of 3-10 × 10³ cells/well in 100 μL medium.
  • Incubate overnight at 37°C, 5% CO₂ to allow cell attachment.
  • Prepare serial dilutions of this compound in complete medium (typically 1-50 μM range).
  • Treat cells with this compound or vehicle control (DMSO) for 24, 48, or 72 hours.
  • For MTT assay: Add 10 μL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
  • Add 100 μL of solubilization solution (SDS-HCl) and incubate overnight.
  • Measure absorbance at 570 nm with reference filter at 630-650 nm.
  • Calculate percentage viability relative to vehicle-treated controls.

Notes: For co-treatment with autophagy inhibitors, add compounds such as wortmannin (1 μM), 3-methyladenine (5 mM), or bafilomycin A1 (100 nM) 1 hour prior to this compound treatment. Include appropriate controls for inhibitor toxicity alone [2] [3].

In Vivo Anti-Tumor Efficacy Models
4.2.1 Mouse Model of Primary Hepatocellular Carcinoma

Purpose: To evaluate the anti-tumor and anti-angiogenic efficacy of this compound in an immunocompetent model of primary liver cancer.

Materials:

  • Male wild-type C57BL/6J mice (12-14 days old)
  • Diethylnitrosamine (DEN, Sigma-Aldrich)
  • This compound (Selleckchem)
  • Formulation solvent: 40% PEG-300, 5% Tween 80 in water
  • Equipment for intraperitoneal injections

Procedure:

  • Tumor Induction: Inject male mice (12-14 days old) intraperitoneally with a single dose of DEN (25 mg/kg body weight) to initiate hepatocarcinogenesis.
  • Treatment Initiation: At 25 weeks of age, randomize mice into two groups (n=8-10/group):
    • Vehicle control group (40% PEG-300, 5% Tween 80 in water)
    • This compound treatment group (25 mg/kg in vehicle)
  • Dosing Regimen: Administer this compound or vehicle intraperitoneally every other day for 12 weeks.
  • Monitoring: Weigh mice weekly and monitor for signs of toxicity.
  • Tissue Collection: At endpoint (37 weeks of age), euthanize mice and collect liver tissue for:
    • Tumor counting and size measurement
    • Histological analysis (H&E staining)
    • Immunohistochemistry for CD31 (angiogenesis marker), Ki67 (proliferation marker), and cleaved caspase-3 (apoptosis marker)
    • Lipidomics analysis for sphingolipid profiling

Notes: Confirm SphK1 inhibition by measuring S1P levels in liver tissue using targeted lipidomics. Assess tumor burden by counting macroscopic tumors and calculating liver-to-body weight ratio [1].

4.2.2 Zebrafish Angiogenesis Screening Model

Purpose: To rapidly screen this compound for anti-angiogenic activity using a transparent vertebrate model.

Materials:

  • Tg(kdrl:EGFP) zebrafish embryos (marking endothelial cell cytoplasm)
  • This compound dissolved in DMSO
  • E2 embryo medium
  • Propylthiouracil (PTU) solution to inhibit melanogenesis
  • 96-well optical bottom black wall plates
  • Automated imaging system (e.g., Image Xpress Ultra confocal microscope)

Procedure:

  • Embryo Preparation: Collect homozygous Tg(kdrl:EGFP) embryos and raise in E2 embryo medium until 8 hours post-fertilization (hpf).
  • Embryo Dispensing: Using an automated embryo sorter (e.g., COPAS XL), dispense 1 embryo per well into 96-well plates containing 40 μL E2 medium per well.
  • PTU Treatment: Add 50 μL of PTU/E2 media solution (2.5× concentration) to each well to prevent melanization.
  • Compound Treatment: At 10-11 hpf, add 10 μL of this compound solution (at desired concentration) to each well.
  • Incubation: Maintain plates at 32°C until 4 days post-fertilization (dpf) to encourage development.
  • Imaging and Analysis: At 4 dpf, automatically image intersegmental vessels using confocal microscopy. Quantify angiogenesis by measuring:
    • Number of intersegmental vessels
    • Vascular branching points
    • Total vascular area

Notes: Use indirubin 3' monoxime (I3M) as a positive control for angiogenesis inhibition. This automated platform enables medium-throughput screening of this compound and its derivatives for anti-angiogenic activity [7].

The following workflow diagram illustrates the key stages in the zebrafish screening protocol:

G Start Collect Tg(kdrl:EGFP) Zebrafish Embryos Dispense Automated Dispensing (1 embryo/well) Start->Dispense PTU PTU Treatment (Inhibit melanogenesis) Dispense->PTU Treatment This compound Treatment (10-11 hpf) PTU->Treatment Incubate Incubate at 32°C Until 4 dpf Treatment->Incubate Imaging Automated Confocal Imaging Incubate->Imaging Analysis Angiogenesis Quantification: - Vessel Count - Branching Points - Vascular Area Imaging->Analysis

Research Implications and Future Directions

The accumulating preclinical evidence positions this compound as a promising therapeutic candidate that targets tumor angiogenesis through a novel metabolic mechanism. Unlike conventional anti-angiogenic agents that directly target growth factor signaling, this compound impairs the fundamental energy supply required for endothelial cell functions during vessel sprouting. This approach potentially addresses the limitations of current VEGF inhibitors, which often face therapeutic resistance due to the redundancy of pro-angiogenic factors in the tumor microenvironment. The demonstration that this compound effectively suppresses HCC progression in a primary mouse model provides compelling in vivo validation for this strategy and supports further development of SphK1 inhibitors as cancer therapeutics [1].

Future research directions should focus on addressing the pharmacological challenges associated with this compound, particularly its relatively low metabolic stability which may limit its clinical translation. Recent efforts to develop this compound derivatives with improved drug-like properties have shown promise, with certain dimer derivatives demonstrating superior metabolic stability and enhanced anti-cancer activity in NSCLC models. Additionally, the observed context-dependent efficacy of this compound, such as its enhanced activity in FAM46C-expressing multiple myeloma cells, suggests that biomarker-driven patient selection strategies may be essential for clinical development. Combination therapies represent another promising avenue, with potential for synergistic effects between this compound and conventional chemotherapeutic agents or other targeted therapies, potentially allowing for dose reduction and minimized toxicity while maintaining efficacy [2] [6].

The unique mechanism of this compound in inducing proteasomal degradation of PFKFB3 represents a particularly innovative approach to targeting tumor metabolism. This effect not only disrupts the glycolytic engine driving angiogenesis but also distinguishes this compound from direct PFKFB3 inhibitors that have faced challenges in clinical development. As research in this area advances, the integration of computational approaches, including molecular dynamics simulations and artificial intelligence-assisted drug design, will likely accelerate the optimization of next-generation SphK1 inhibitors with improved potency, selectivity, and pharmacological properties for clinical translation [1] [4] [5].

References

Application Note: PF-543 in Preclinical Hepatocellular Carcinoma Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Hepatocellular carcinoma (HCC) is a highly vascularized and aggressive form of liver cancer, representing a major therapeutic challenge [1]. The sphingosine kinase 1/sphingosine-1-phosphate (SphK1/S1P) signaling axis has been identified as a key pro-cancer pathway that is aberrantly overexpressed in HCC and other malignancies [2] [3] [4]. This application note summarizes the efficacy, mechanism of action, and detailed experimental protocol for using the selective SphK1 inhibitor PF-543 in a preclinical mouse model of primary HCC. Recent findings demonstrate that this compound suppresses HCC progression not by targeting individual growth factors, but by impairing the glycolytic energy supply essential for tumor angiogenesis, representing a novel therapeutic strategy [2].

Experimental Design and Key Findings

Animal Model and Dosing Protocol

The following table summarizes the core design of the in vivo efficacy study:

Parameter Specification
Animal Model Diethylnitrosamine (DEN)-induced primary HCC in C57BL/6J male mice [2]
This compound Treatment Initiation 25 weeks of age (post-HCC development) [2]
Dosage & Route 25 mg/kg, administered via intraperitoneal (i.p.) injection [2]
Dosing Frequency Every other day for a duration of 12 weeks [2]
Vehicle Solution 40% PEG-300, 5% Tween 80 in water (with initial DMSO dissolution) [2]
Quantitative Efficacy Results

Administration of this compound according to the above protocol yielded significant anti-tumor outcomes, as quantified below:

Endpoint Effect of this compound Treatment Significance/Mechanistic Insight
Hepatic SphK1 Activity Effectively abrogated [2] Confirms target engagement [2]
HCC Tumor Progression Significantly suppressed [2] Demonstrates efficacy in a primary cancer model [2]
Tumor Neovascularization Significantly suppressed [2] Primary mechanism of action is anti-angiogenic [2]
PFKFB3 Protein Levels Induced proteasomal degradation [2] Disrupts glycolytic engine in endothelial cells [2]
S1P Supplementation Reversed this compound effects [2] Confirms S1P receptor-dependent mechanism [2]

Detailed Experimental Protocols

In Vivo HCC Model and Treatment

This protocol describes the key steps for establishing the DEN-induced HCC model and conducting the this compound efficacy study [2].

  • HCC Induction: To initiate primary hepatocarcinogenesis, administer a single intraperitoneal injection of DEN (25 mg per kg of body weight) to male mouse pups aged 12-14 days [2].
  • Treatment Groups: At 25 weeks of age, randomly assign tumor-bearing mice into two groups: (1) the vehicle control group and (2) the this compound treatment group [2].
  • Compound Preparation: First, dissolve this compound in dimethyl sulfoxide (DMSO). Then, dilute this stock solution into the final vehicle solvent consisting of 40% PEG-300, 5% Tween 80 in water for intraperitoneal injection [2].
  • Dosing Schedule: Administer this compound at 25 mg/kg or an equivalent volume of vehicle via intraperitoneal injection every other day for 12 consecutive weeks [2].
  • Tissue Collection: At the experimental endpoint, collect liver tissues. Weigh and image the livers and tumors. Divide the tissue for subsequent molecular and histological analyses, such as RNA/protein extraction, lipidomics, and immunohistochemical staining [2].
Key In Vitro Assays for Mechanism Validation

The following in vitro methodologies are critical for elucidating the anti-angiogenic mechanism of this compound.

  • Endothelial Cell Tube Formation Assay: Culture Human Microvascular Endothelial Cells (HMEC-1) or Human Umbilical Vein Endothelial Cells (HUVECs) on a basement membrane matrix (e.g., Matrigel). Pre-treat cells with this compound (e.g., 1-10 µM) for a specified period before plating. Include a pro-angiogenic stimulus (e.g., VEGF-A) in the medium to test this compound's capacity to disrupt angiogenesis even in a favorable environment. Quantify the number of tube junctions and total tube length per field to assess angiogenesis inhibition [2].
  • Protein Degradation Analysis (PFKFB3): To investigate this compound-induced degradation of PFKFB3, treat relevant cells (e.g., Huh7 HCC cells or endothelial cells) with this compound in the presence or absence of a proteasome inhibitor such as MG-132 (e.g., 10 µM for several hours). Detect PFKFB3 protein levels via western blotting. The rescue of PFKFB3 levels by MG-132 confirms proteasomal degradation as the mechanism [2].
  • S1P Rescue Experiments: To verify the specificity of this compound action through the SphK1/S1P axis, supplement the culture medium with D-erythro-S1P (e.g., 1 µM) concurrently with this compound treatment. The reversal of this compound's effects (e.g., on endothelial cell angiogenesis or PFKFB3 levels) by exogenous S1P in an S1P receptor-dependent manner confirms on-target activity [2].

Mechanism of Action and Signaling Pathways

This compound exerts its anti-tumor effects by selectively inhibiting SphK1, which catalyzes the production of the pro-survival and pro-angiogenic lipid messenger S1P [2] [4]. In HCC, the primary mechanism is the disruption of tumor angiogenesis, a process critical for supplying nutrients and oxygen to the growing tumor [2] [1]. Mechanistically, this compound-induced SphK1 inhibition leads to the proteasomal degradation of a key glycolytic enzyme, 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3) [2]. Tumor endothelial cells rely heavily on PFKFB3-driven glycolysis for the energy required for sprouting and migration. By degrading PFKFB3, this compound starves these cells of energy, thereby inhibiting neovascularization and suppressing HCC growth [2]. This represents a shift from targeting specific pro-angiogenic growth factors to targeting the metabolic engine that fuels the angiogenic process itself.

The diagram below illustrates the core mechanistic pathway of this compound in HCC treatment.

G This compound Anti-Angiogenic Mechanism in HCC PF543 This compound SphK1 SphK1 Activity PF543->SphK1 Inhibits S1P S1P Production SphK1->S1P Catalyzes PFKFB3 PFKFB3 Protein S1P->PFKFB3 Stabilizes Angiogenesis Tumor Angiogenesis S1P->Angiogenesis Promotes via S1PRs Glycolysis High Glycolytic Rate PFKFB3->Glycolysis Activates Energy_Supply Energy for Sprouting/Migration Glycolysis->Energy_Supply HCC_Growth HCC Progression Angiogenesis->HCC_Growth Supports Energy_Supply->Angiogenesis Fuels

Discussion and Conclusion

The data obtained from the DEN-induced HCC model provides the first in vivo evidence that this compound is an effective anti-HCC agent [2]. Its novel mechanism, targeting the SphK1/S1P/PFKFB3 axis, offers a distinct therapeutic advantage. Unlike conventional anti-angiogenic drugs that block specific pro-angiogenic drivers (e.g., VEGF-A) and face issues of redundancy and resistance, this compound impairs the core glycolytic pathway that provides energy for the angiogenic process itself [2] [1]. This strategy could potentially lead to a more robust and broader inhibition of tumor neovascularization.

For researchers, the key takeaways are:

  • Model Selection: The DEN-induced primary HCC model effectively recapitulates human disease and is validated for testing this compound.
  • Biomarkers: Analysis of SphK1 activity, S1P levels, and PFKFB3 status in tumors are critical biomarkers for monitoring target engagement and efficacy.
  • Combination Potential: Given its unique metabolic mechanism, this compound may synergize with existing standards of care, such as immune checkpoint inhibitors or other anti-angiogenic TKIs, warranting further investigation.

References

Application Note: PF-543 & TRAIL Combo for TRAIL-Resistant CRC

Author: Smolecule Technical Support Team. Date: February 2026

Title: Overcoming Acquired TRAIL Resistance in Colorectal Cancer via SPHK1/S1PR1/STAT3 Axis Inhibition with PF-543

Objective: This document outlines the therapeutic strategy and provides detailed protocols for using the sphingosine kinase 1 (SPHK1) inhibitor this compound to sensitize TRAIL-resistant colorectal cancer (CRC) cells to TNF-related apoptosis-inducing ligand (TRAIL)-mediated apoptosis.

Introduction and Rationale

TRAIL is a promising anticancer agent for its ability to induce apoptosis selectively in cancer cells. However, the development of resistance, particularly in colorectal cancer, limits its clinical utility [1]. A key resistance mechanism involves the SPHK1/S1PR1/STAT3 signaling axis, which promotes cell survival, inflammation, and immune evasion [2].

Recent research by Kim et al. (2025) demonstrates that targeting this axis with this compound, a potent and selective SPHK1 inhibitor, can reverse acquired TRAIL resistance. The combination therapy not only re-sensitizes resistant cells to apoptosis but also counteracts aggressiveness by reversing epithelial-mesenchymal transition (EMT) and inhibiting cancer stemness [3] [4]. This approach provides a dual attack on tumor survival and metastatic potential.

Key Findings and Synergistic Mechanisms

The combination of this compound and TRAIL exerts a synergistic effect against TRAIL-resistant CRC cells (e.g., HCT116-TR) through multiple interconnected mechanisms. The diagram below summarizes the core signaling pathway and the therapeutic intervention point.

G PF543 This compound Treatment SPHK1 SPHK1 Activity PF543->SPHK1 Inhibits Metastasis EMT & Cancer Stemness PF543->Metastasis Suppresses a PF543->a b PF543->b Reverses S1PR1 S1PR1/STAT3 Signaling Axis SPHK1->S1PR1 Activates DcR1 Decoy Receptor 1 (DcR1) S1PR1->DcR1 Promotes DR5 Death Receptor 5 (DR5) S1PR1->DR5 Suppresses S1PR1->Metastasis Promotes Apoptosis Mitochondrial Apoptosis DR5->Apoptosis Enhances TRAIL-Induced a->DcR1  Upregulates b->DR5  Downregulates

The following table summarizes the key experimental findings from the in vitro study on HCT116-TR cells [3] [4].

Experimental Readout Effect of this compound + TRAIL Combination Key Method(s) Used
Cell Viability & Apoptosis Significant decrease; synergistic apoptotic cell death MTT assay, flow cytometry (Annexin V/PI)
Clonogenic Survival Drastically reduced colony formation Colony formation assay
Death Receptor Expression DR5 surface expression ↑; DcR1 surface expression ↓ Western blot, flow cytometry
Mitochondrial Pathway Activation of mitochondrial apoptosis Analysis of cytochrome c release, caspase-9/3 activation
Cell Aggressiveness Reduced migration and invasion Wound healing assay, Matrigel-coated Transwell assay
Cancer Stemness Inhibition of tumorsphere formation Tumorsphere formation assay
EMT & Stemness Markers E-cadherin ↑; N-cadherin, Vimentin, Snail ↓; stemness markers (e.g., CD44, Nanog) ↓ Western blot
Detailed Experimental Protocols

Below are standardized protocols for key experiments demonstrating the efficacy of the this compound and TRAIL combination.

3.1. Cell Culture and Treatment

  • Cell Line: Use a validated TRAIL-resistant colorectal cancer cell line, such as HCT116-TR, generated by prolonged exposure to recombinant human TRAIL (rhTRAIL) [2] [4].
  • Culture Conditions: Maintain cells in McCoy's 5A or RPMI-1640 medium, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin, at 37°C in a 5% CO₂ humidified incubator.
  • Treatment Preparation:
    • This compound Stock: Prepare a 10 mM stock solution in DMSO. Aliquot and store at -20°C.
    • TRAIL Stock: Prepare a recombinant human TRAIL stock solution per manufacturer's instructions.
  • Treatment Groups & Dosing:
    • Control: Vehicle (DMSO, concentration ≤0.1%)
    • TRAIL alone: (e.g., 100 ng/mL)
    • This compound alone: (e.g., 5 µM)
    • Combination: this compound (e.g., 5 µM) + TRAIL (e.g., 100 ng/mL)
    • Note: Perform a dose-response curve to determine optimal synergistic concentrations for your specific cell line.

3.2. Apoptosis Analysis via Flow Cytometry

  • Principle: Detect phosphatidylserine externalization (early apoptosis) and loss of membrane integrity (late apoptosis/necrosis).
  • Procedure:
    • Seed HCT116-TR cells in 6-well plates and treat for 24-48 hours.
    • Harvest cells (including floating cells) by trypsinization.
    • Wash twice with cold PBS.
    • Resuspend ~1x10⁵ cells in 100 µL of 1X Annexin V binding buffer.
    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
    • Incubate for 15 minutes at room temperature in the dark.
    • Add 400 µL of binding buffer and analyze by flow cytometry within 1 hour.
  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-) and late apoptosis (Annexin V+/PI+).

3.3. Protein Expression Analysis via Western Blotting

  • Principle: Assess changes in key proteins within the SPHK1/S1PR1/STAT3 pathway, apoptosis regulators, and EMT markers.
  • Procedure:
    • Protein Extraction: Lyse treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge to collect supernatant.
    • Quantification: Determine protein concentration using a BCA assay.
    • Gel Electrophoresis: Load 20-40 µg of protein per lane on SDS-polyacrylamide gels and separate by electrophoresis.
    • Transfer: Transfer proteins from the gel to a PVDF or nitrocellulose membrane.
    • Blocking: Block membrane with 5% non-fat milk in TBST for 1 hour.
    • Antibody Incubation:
      • Incubate with primary antibodies in blocking buffer overnight at 4°C.
      • Key antibodies: p-STAT3, STAT3, DR5, DcR1, Cleaved Caspase-3, Cleaved Caspase-9, E-cadherin, N-cadherin, Vimentin, and β-Actin (loading control).
    • Washing & Detection: Wash membrane and incubate with HRP-conjugated secondary antibody for 1 hour. Detect using enhanced chemiluminescence (ECL) substrate.
  • Data Analysis: Normalize target protein band intensities to the loading control.

3.4. Tumorsphere Formation Assay

  • Principle: Evaluate the self-renewal capacity of cancer stem cells (CSCs) in vitro.
  • Procedure:
    • After treatment, harvest HCT116-TR cells and seed as single cells in ultralow attachment 6-well plates.
    • Use serum-free DMEM/F12 medium supplemented with B27, 20 ng/mL EGF, and 10 ng/mL bFGF.
    • Culture for 7-10 days, adding fresh medium every 3-4 days.
    • Image spheres under a microscope and count tumorspheres with a diameter >50 µm.
Considerations for Translational Research
  • In Vivo Validation: The in vitro data requires confirmation in xenograft or genetically engineered mouse models of TRAIL-resistant CRC [2].
  • Pharmacological Limitations: this compound has known limitations, including poor bioavailability and rapid metabolic clearance. Clinical translation may depend on developing next-generation SPHK1 inhibitors with improved drug-like properties [2].
  • Biomarker Development: Investigating SPHK1/STAT3 pathway activation status as a predictive biomarker could enable patient stratification for precision medicine approaches [2].

References

Application Notes and Protocols: PF-543-Induced Mitochondrial Apoptosis Pathway Activation in Cancer Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Biological Significance

Sphingosine kinase 1 (SPHK1) has emerged as a critical regulator in cancer progression and therapeutic resistance, representing a promising molecular target for oncology drug development. This enzyme catalyzes the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a bioactive lipid that promotes cell survival, proliferation, and therapy resistance. The SPHK1/S1P axis is frequently dysregulated in numerous cancers, including colorectal, pancreatic, and head and neck squamous cell carcinomas. PF-543, developed by Pfizer, is currently recognized as the most potent and selective SPHK1 inhibitor available, with demonstrated efficacy in sensitizing cancer cells to apoptosis through modulation of mitochondrial pathways. [1] [2]

The significance of targeting SPHK1 lies in its position at the crossroads of multiple signaling pathways that govern cell survival and death. In many cancer types, elevated SPHK1 activity and S1P levels correlate with poor prognosis, metastasis, and resistance to conventional therapies. By inhibiting SPHK1, this compound shifts the sphingolipid rheostat toward accumulation of pro-apoptotic ceramide and sphingosine while reducing pro-survival S1P. This application note provides comprehensive experimental protocols and mechanistic insights for researchers investigating this compound-induced mitochondrial apoptosis pathway activation, with particular emphasis on overcoming therapy resistance in cancer models. [3] [2]

Mechanistic Insights: this compound and Mitochondrial Apoptosis Pathway

Molecular Mechanisms of Cell Death Induction

This compound induces cancer cell death through multiple interconnected mechanisms that converge on mitochondrial apoptosis. The primary mechanism involves potent inhibition of SPHK1 activity, resulting in decreased S1P production and subsequent disruption of downstream survival signaling. This inhibition triggers a cascade of molecular events leading to mitochondrial outer membrane permeabilization (MOMP), a critical point of commitment to apoptotic cell death. During MOMP, proteins from the mitochondrial intermembrane space, including cytochrome c and Smac/DIABLO, are released into the cytosol. Cytochrome c then forms the apoptosome complex with Apaf-1 and caspase-9, leading to caspase-9 activation and initiation of the caspase cascade that executes apoptotic cell death. [3] [4]

The Bcl-2 protein family plays a pivotal regulatory role in this compound-mediated apoptosis, balancing pro-survival and pro-death signals at the mitochondrial membrane. This compound treatment modulates the expression and activity of these regulatory proteins, promoting the activation of pro-apoptotic members like Bax and Bak while suppressing anti-apoptotic proteins such as Bcl-2 and Bcl-xL. This imbalance facilitates MOMP and cytochrome c release. In TRAIL-resistant colorectal cancer cells, this compound synergistically enhances apoptosis by concurrently upregulating death receptor 5 (DR5) while downregulating decoy receptor 1 (DcR1), thereby resensitizing cells to death receptor-mediated apoptosis. This combination approach effectively bypasses key resistance mechanisms through simultaneous engagement of both intrinsic and extrinsic apoptosis pathways. [3] [5]

Pathway Visualization and Key Molecular Relationships

G PF543 PF543 SPHK1 SPHK1 PF543->SPHK1 Inhibits Ceramide_Sphingosine Ceramide_Sphingosine PF543->Ceramide_Sphingosine Increases DR5 DR5 PF543->DR5 Upregulates DcR1 DcR1 PF543->DcR1 Downregulates S1P S1P SPHK1->S1P Produces S1PR1_STAT3 S1PR1_STAT3 S1P->S1PR1_STAT3 Activates Bcl2_BclxL Bcl2_BclxL S1PR1_STAT3->Bcl2_BclxL Stimulates S1PR1_STAT3->DR5 Downregulates S1PR1_STAT3->DcR1 Upregulates Bax_Bak Bax_Bak Ceramide_Sphingosine->Bax_Bak Activates MOMP MOMP Bax_Bak->MOMP Induces Bcl2_BclxL->Bax_Bak Inhibits Cytochrome_c Cytochrome_c MOMP->Cytochrome_c Releases Apoptosome Apoptosome Cytochrome_c->Apoptosome Forms Caspase9 Caspase9 Apoptosome->Caspase9 Activates Caspase3 Caspase3 Caspase9->Caspase3 Cleaves Apoptosis Apoptosis Caspase3->Apoptosis Executes

Figure 1: Molecular Mechanism of this compound-Induced Mitochondrial Apoptosis. This diagram illustrates the key signaling pathways through which this compound induces mitochondrial apoptosis, including SPHK1/S1PR1/STAT3 pathway inhibition, modulation of Bcl-2 family proteins, death receptor regulation, and apoptosome formation. Red elements represent pro-survival pathways inhibited by this compound, while green elements represent pro-apoptotic pathways activated by this compound. [3] [5] [4]

Experimental Protocols and Methodologies

In Vitro Assessment of Apoptosis and Cell Viability
3.1.1 MTT Cell Viability Assay

The MTT assay provides a quantitative measurement of cell viability and metabolic activity following this compound treatment. This protocol is adapted from established methodologies used in this compound research. [3] [2]

  • Cell Seeding: Plate cells in 96-well plates at optimal density (3,000-5,000 cells/well for most cancer cell lines) in complete medium and allow to adhere overnight.
  • Compound Treatment: Prepare serial dilutions of this compound in DMSO (typically 1-50 μM range) and add to cells. Include vehicle controls (DMSO ≤0.1%). For combination studies with TRAIL, use appropriate concentrations (e.g., 50-100 ng/mL).
  • Incubation: Incubate cells for desired treatment duration (24-72 hours) at 37°C with 5% CO₂.
  • MTT Reaction: Add MTT reagent (0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.
  • Solubilization: Carefully remove medium and dissolve formed formazan crystals in DMSO (100-200 μL/well).
  • Absorbance Measurement: Measure absorbance at 570 nm with reference filter at 630-650 nm using a plate reader.
  • Data Analysis: Calculate percentage viability relative to vehicle-treated controls. Determine IC₅₀ values using nonlinear regression analysis.

Technical Note: For accurate assessment of combination effects with TRAIL, utilize Bliss independence or Chou-Talalay methods to determine synergistic, additive, or antagonistic interactions. [3]

3.1.2 Annexin V/Propidium Iodide Flow Cytometry

Annexin V/Propidium iodide (PI) staining enables discrimination between viable, early apoptotic, late apoptotic, and necrotic cell populations. This method is crucial for quantifying this compound-induced apoptosis. [3] [2]

  • Cell Treatment: Treat cells with this compound at predetermined concentrations (IC₅₀ or combination doses) for 12-48 hours.
  • Cell Harvest: Collect both adherent and floating cells by gentle trypsinization followed by centrifugation (300 × g for 5 minutes).
  • Washing: Wash cells twice with cold phosphate-buffered saline (PBS).
  • Staining: Resuspend cell pellet (1×10⁶ cells/mL) in 1× binding buffer. Add Annexin V-FITC (5 μL/test) and PI (5 μL/test) and incubate for 15 minutes in the dark at room temperature.
  • Analysis: Analyze samples within 1 hour using flow cytometry. Use FITC (518 nm) and PI (617 nm) channels with appropriate compensation.
  • Gating Strategy: Establish quadrants using untreated cells (Annexin V⁻/PI⁻), Annexin V-only stained cells (apoptotic), PI-only stained cells (necrotic), and double-positive cells (late apoptotic/necrotic).

Technical Note: Include a positive control (e.g., 1 μM staurosporine for 4-6 hours) to validate assay performance. Analyze samples immediately after staining to prevent artifactual changes. [2]

Molecular Analysis of Apoptotic Pathways
3.2.1 Western Blot Analysis of Apoptotic Markers

Western blotting allows detection of key proteins in the mitochondrial apoptosis pathway and assessment of pathway activation following this compound treatment.

  • Protein Extraction: Harvest cells after this compound treatment and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify protein concentration using BCA assay.
  • Gel Electrophoresis: Separate proteins (20-40 μg per lane) on 4-20% gradient SDS-polyacrylamide gels and transfer to PVDF membranes.
  • Blocking: Block membranes with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
  • Antibody Incubation: Incubate with primary antibodies overnight at 4°C. Key targets for this compound studies include:
    • SPHK1/S1P/STAT3 pathway: SPHK1, p-STAT3, STAT3
    • Bcl-2 family: Bcl-2, Bcl-xL, Bax, Bak, Bid
    • Caspases: Pro-caspase-3, cleaved caspase-3, pro-caspase-9, cleaved caspase-9
    • Mitochondrial proteins: Cytochrome c, Smac/DIABLO
    • Death receptors: DR5, DcR1
    • Loading control: β-actin, GAPDH
  • Detection: Incubate with appropriate HRP-conjugated secondary antibodies (1:2000-1:5000) for 1 hour at room temperature. Develop using enhanced chemiluminescence substrate.
  • Analysis: Quantify band intensities using densitometry software and normalize to loading controls.

Technical Note: For cytochrome c localization, perform mitochondrial/cytosolic fractionation prior to Western blotting to confirm mitochondrial release. [3]

3.2.2 Mitochondrial Membrane Potential (ΔΨm) Assessment

JC-1 staining provides a sensitive measure of mitochondrial membrane integrity, which is disrupted during early apoptosis following this compound treatment.

  • Cell Staining: After this compound treatment, incubate cells with 2-5 μM JC-1 dye in complete medium for 15-30 minutes at 37°C.
  • Washing: Wash cells twice with warm PBS.
  • Analysis: Analyze immediately by flow cytometry or fluorescence microscopy.
  • Flow Cytometry: Use 488 nm excitation with 530 nm (FITC, monomer) and 585 nm (PE, J-aggregate) emission filters. Calculate ratio of red/green fluorescence.
  • Microscopy: Visualize using dual-bandpass filters for FITC and TRITC. Healthy mitochondria appear orange/red (J-aggregates), while depolarized mitochondria appear green (monomeric form).

Technical Note: Include a positive control (e.g., 50 μM carbonyl cyanide m-chlorophenyl hydrazone/CCCP) to completely depolarize mitochondria for gating/threshold setting. [3]

Research Applications and Therapeutic Potential

This compound in Colorectal Cancer Models

In TRAIL-resistant colorectal cancer cells (HCT116-TR), this compound demonstrates remarkable synergy with TRAIL, effectively overcoming acquired resistance mechanisms. The combination treatment produces a significant enhancement in apoptotic cell death through dual modulation of both mitochondrial and death receptor pathways. Research shows that this compound treatment increases expression of functional death receptor 5 (DR5) while decreasing decoy receptor 1 (DcR1), thereby resensitizing resistant cells to TRAIL-mediated apoptosis. Beyond apoptosis induction, this combination therapy also suppresses cancer stem cell-like properties and inhibits epithelial-mesenchymal transition (EMT), suggesting potential for controlling metastasis and recurrence in advanced colorectal cancer. [3] [6]

Activity in Other Cancer Types

This compound exhibits broad anticancer activity across multiple tumor types through tissue-specific mechanisms:

Table 1: this compound Anticancer Activity Across Cancer Types

Cancer Type Experimental Model Key Findings Proposed Mechanisms
Head and Neck SCC Ca9-22, HSC-3, SAS cell lines Dose- and time-dependent cytotoxicity (19.8-26.7% viability at 25 μM) Induction of apoptosis, necrosis, and protective autophagy; ROS generation [2]
Non-Small Cell Lung Cancer A549, H1299 cell lines; xenograft models Derivative compounds showed superior activity to this compound; tumor growth inhibition SK1/SK2 inhibition; apoptosis induction; improved metabolic stability [1]
Pancreatic Cancer MIA PaCa2, PANC-1 cell lines Varying efficacy based on structural derivatives; IC₅₀ 11.14-26.07 μM for lead compounds PP2A activation; dual SK1/SK2 inhibition; apoptosis induction [7] [8]

Quantitative Analysis of this compound Effects

Table 2: Quantitative Assessment of this compound Effects in Experimental Models

Parameter Assessed Experimental System Results Significance/Notes
Cell Viability Reduction HCT116-TR colorectal cancer cells 60-70% reduction with this compound + TRAIL vs 20-30% with single agents Synergistic effect (Combination Index <1) [3]
Apoptosis Induction HCT116-TR cells with Annexin V/PI ~40% apoptotic cells with combination vs ~10% with single agents Predominantly mitochondrial pathway [3]
Caspase Activation Western blot analysis Cleaved caspase-3 and caspase-9 increased 3-4 fold with combination Mitochondrial pathway engagement [3]
Colony Formation Inhibition HCT116-TR colony assay >80% reduction with combination treatment Indicates long-term efficacy [3]
Tumorsphere Formation Cancer stem cell enrichment assay ~70% reduction with this compound + TRAIL Suppression of stemness properties [3]
Metabolic Stability Microsomal stability assay This compound: Low stability; Derivatives: Improved half-life Key limitation of parent compound [1] [7]

Technical Considerations and Limitations

While this compound represents a valuable pharmacological tool for SPHK1 inhibition studies, several technical limitations must be considered for experimental design and data interpretation. The compound exhibits poor metabolic stability in biological systems, which can limit its efficacy in prolonged assays and complicates in vivo applications. Researchers should include appropriate controls and consider the use of more stable derivatives for extended duration experiments. Additionally, cell-type specific variations in response have been documented, with some cancer cells exhibiting primarily apoptotic death while others show significant necrotic components or protective autophagy induction. [1] [2] [7]

The autophagy response to this compound treatment deserves particular attention, as it may function as either a pro-survival or pro-death mechanism depending on cellular context. In head and neck squamous cell carcinoma models, this compound-induced autophagy acts as a protective mechanism, and its inhibition with wortmannin or 3-methyladenine enhances cell death. Researchers should therefore characterize the autophagy response in their specific experimental systems and consider combining this compound with autophagy inhibitors when appropriate. Furthermore, the compensatory upregulation of alternative survival pathways may limit this compound efficacy as a single agent, supporting the rationale for combination approaches with other targeted agents or conventional therapies. [2]

Conclusion and Future Directions

This compound represents a potent and selective chemical probe for investigating SPHK1 biology and mitochondrial apoptosis pathways in cancer models. The experimental protocols outlined in this application note provide robust methodologies for assessing this compound-induced cell death across multiple dimensions, from initial viability screening to mechanistic molecular analyses. The demonstrated synergy between this compound and TRAIL in resistant colorectal cancer models offers a promising approach for overcoming therapy resistance, with potential applicability to other malignancy types.

Future research directions should focus on developing improved this compound derivatives with enhanced metabolic stability and bioavailability, validating combination strategies in vivo, and identifying predictive biomarkers for patient stratification. The integration of this compound with emerging therapeutic modalities, including immunotherapy and targeted agents, represents a promising frontier in cancer therapeutics research. By providing comprehensive protocols and mechanistic insights, this application note aims to support rigorous investigation of SPHK1-targeting strategies across diverse cancer models.

References

PF-543 Induces PFKFB3 Degradation via the Proteasomal Pathway

Author: Smolecule Technical Support Team. Date: February 2026

A 2024 study provides the first evidence that the SphK1 inhibitor PF-543 induces the degradation of the glycolytic enzyme PFKFB3 in hepatocellular carcinoma (HCC) and endothelial cells. This degradation occurs through the proteasomal pathway and is a primary mechanism by which this compound suppresses tumor angiogenesis [1] [2].

Key Experimental Findings The following table summarizes the core quantitative findings related to PFKFB3 degradation from the study:

Experimental Aspect Key Findings and Parameters
This compound Treatment Effect This compound treatment led to a significant reduction in PFKFB3 protein levels [1].
Mechanism of Degradation The this compound-induced decrease in PFKFB3 was blocked by the proteasome inhibitor MG-132, indicating proteasomal degradation is responsible [1].
Functional Consequence Degradation of PFKFB3 restricted glycolytic energy supply, disrupting endothelial cell angiogenesis even in a pro-angiogenic environment [1].
Pathway Rescue The effects of this compound, including the reduction of PFKFB3, were reversed by supplementation with sphingosine-1-phosphate (S1P) in an S1P receptor-dependent manner [1].

Detailed Protocol for Detecting PFKFB3 Degradation

The methodology below is reconstructed from the materials and methods sections of the identified study and general best practices for protein analysis [1].

Cell Culture and Treatment
  • Cell Lines: The study used Huh7 HCC cells, HMEC-1 (human dermal microvascular endothelial cells), and HUVECs (human umbilical vein endothelial cells) [1].
  • Culture Conditions: Maintain cells in their appropriate media (e.g., DMEM for Huh7, MCDB131 for HMEC-1) supplemented with 10% FBS, in a 37°C incubator with 5% CO₂ [1].
  • Treatment Preparation:
    • Prepare a stock solution of This compound in DMSO (e.g., 10-50 mM).
    • Prepare a stock solution of the proteasome inhibitor MG-132 in DMSO (a common concentration is 10 mM).
    • For the rescue experiment, prepare S1P (D-erythro-sphingosine 1-phosphate) according to the manufacturer's instructions.
  • Treatment Protocol:
    • Seed cells in appropriate culture dishes and allow them to adhere overnight.
    • For degradation assay: Treat cells with This compound (2.5 - 10 µM) or a vehicle control (DMSO) for 6-24 hours.
    • For mechanistic validation: Pre-treat cells with MG-132 (10 - 20 µM) for 1-2 hours before the addition of this compound.
    • For pathway rescue: Co-treat cells with this compound and S1P (1 - 10 µM).
Protein Extraction and Quantification
  • Lysis: After treatment, lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Clarification: Centrifuge the lysates at 12,000-14,000 g for 15 minutes at 4°C to remove insoluble debris.
  • Quantification: Determine the protein concentration of the supernatant using a standard assay like BCA or Bradford.
Detection of PFKFB3 by Western Blotting
  • Gel Electrophoresis: Load 20-40 µg of total protein per lane onto a 4-12% Bis-Tris polyacrylamide gel and separate by SDS-PAGE.
  • Protein Transfer: Transfer proteins from the gel to a PVDF or nitrocellulose membrane.
  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
  • Antibody Incubation:
    • Primary Antibody: Incubate membrane with anti-PFKFB3 antibody (dilution as per manufacturer's recommendation) overnight at 4°C.
    • Secondary Antibody: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
  • Visualization: Develop the blot using enhanced chemiluminescence (ECL) reagent and detect signals with a chemiluminescence imager.
  • Loading Control: Re-probe the membrane with an antibody for a housekeeping protein like GAPDH or β-actin to ensure equal loading.
Expected Results and Data Interpretation
  • Successful this compound treatment should result in a clear reduction in PFKFB3 band intensity compared to the DMSO control lane.
  • Pre-treatment with MG-132 should block this reduction, restoring PFKFB3 band intensity, thereby confirming proteasomal involvement.
  • Co-treatment with S1P should partially or fully rescue the PFKFB3 protein levels.

Associated Signaling Pathway and Workflow

The following diagrams, created with Graphviz, illustrate the biological pathway and experimental workflow involved in this process.

Biological Pathway: SphK1/S1P/PFKFB3 Axis

pathway PF543 This compound SphK1 SphK1 PF543->SphK1 Inhibits PFKFB3 PFKFB3 PF543->PFKFB3 Induces Proteasome Proteasomal Degradation PF543->Proteasome Activates S1P S1P SphK1->S1P Produces S1PR S1P Receptor S1P->S1PR Activates S1PR->PFKFB3 Stabilizes Glycolysis Glycolytic Energy PFKFB3->Glycolysis Fuels Angiogenesis Tumor Angiogenesis Glycolysis->Angiogenesis Drives Proteasome->PFKFB3 Degrades

Diagram Title: this compound Triggers Proteasomal Degradation of PFKFB3

Experimental Workflow for Degradation Assay

workflow Seed Seed Cells Treat Treat with: - this compound - MG-132 - S1P Seed->Treat Lyse Lyse Cells & Extract Protein Treat->Lyse Blot Western Blot for PFKFB3 Lyse->Blot Analyze Analyze PFKFB3 Levels Blot->Analyze

Diagram Title: PFKFB3 Degradation Assay Workflow


Critical Notes for Researchers

  • Key Controls are Essential: The inclusion of DMSO (vehicle), MG-132 (proteasome inhibitor), and S1P (pathway rescue) controls is critical for validating that the observed effect on PFKFB3 is specific and mechanistic [1].
  • Context-Dependent Effects: The degradation of PFKFB3 by this compound was identified as a major mechanism for inhibiting endothelial cell angiogenesis. Researchers should validate this pathway in their specific cellular models, as effects may vary [1].
  • Beyond Glycolysis: PFKFB3 also has roles in the nucleus regulating the cell cycle, independent of its glycolytic function. Investigating the subcellular localization of PFKFB3 degradation could provide deeper insights [3] [4].

References

Why is PF-543's Single-Agent Anticancer Activity Low?

Author: Smolecule Technical Support Team. Date: February 2026

Despite being the most potent known inhibitor of Sphingosine Kinase 1 (SPHK1), PF-543 often shows modest direct cell-killing effects in some cancer models. Research suggests this may be due to sustained high levels of sphingosine even as S1P is suppressed, which can paradoxically support cell survival, and its inherent poor metabolic stability and rapid clearance in biological systems [1].

Potential Solutions and Experimental Strategies

Here are the primary strategies researchers are using to overcome this limitation, supported by recent evidence.

Strategy Mechanism of Action Key Evidence Cancer Models Studied
Combination with TRAIL Sensitizes resistant cells to apoptosis by modulating death receptors (↑DR5, ↓DcR1) and inhibiting SPHK1/S1PR1/STAT3 pathway [2] [3]. Synergistic cell death; reduced aggressiveness & stemness [2]. Colorectal Cancer (TRAIL-resistant) [2]
Combination with PARP Inhibitors (e.g., Olaparib) Triggers ferroptosis by inhibiting the NF-κB/NRF2 pathway [4]. Enhanced olaparib sensitivity; increased cell death [4]. Ovarian Cancer [4]
Development of Novel Derivatives Structural modifications to improve metabolic stability and anticancer potency while retaining SPHK1 inhibition [1]. Derivatives (Compounds 2 & 4) showed superior cytotoxicity and metabolic stability vs. This compound [1]. Non-Small Cell Lung Cancer (NSCLC) [1]

The following diagram illustrates the core mechanisms of the two key combination strategies, TRAIL and Olaparib, which have strong experimental support.

G cluster_Olaparib Ovarian Cancer Strategy cluster_TRAIL Colorectal Cancer Strategy PF543 This compound Olaparib PARP Inhibitor (Olaparib) O5 Activation of Ferroptosis (Iron-dependent cell death) Olaparib->O5 Synergizes with TRAIL TRAIL T4 Activation of Mitochondrial Apoptosis Pathway TRAIL->T4 Synergizes with O1 This compound inhibits SPHK1 O2 Inhibition of NF-κB p65 activation & nuclear translocation O1->O2 O3 Reduced NRF2 transcription O2->O3 O4 Suppression of anti-ferroptosis defenses O3->O4 O4->O5 T1 This compound inhibits SPHK1 T2 Inhibition of SPHK1/S1PR1/STAT3 signaling axis T1->T2 T3 Modulation of Death Receptors (Upregulates DR5, Downregulates DcR1) T2->T3 T5 Reduced EMT & Cancer Stemness T2->T5 T3->T4

Experimental Protocols for Key Assays

To validate the efficacy of these strategies in your models, here are detailed methodologies for key experiments cited in the research.

Protocol: Assessing Synergistic Cell Death (MTT Assay)

This method is used to quantify the synergistic effect between this compound and another agent (e.g., TRAIL or Olaparib) [2] [4].

  • Cell Seeding: Plate cells (e.g., HCT116-TR or A549) in a 96-well plate at a density of 3 × 10³ cells/well and culture overnight.
  • Compound Treatment: Treat cells with a range of concentrations of this compound and the combination agent, both alone and in combination. Include a vehicle control (e.g., DMSO).
  • Incubation: Incubate for 24–72 hours.
  • Viability Measurement: Add MTT reagent (e.g., EZ-CYTOX) to each well and incubate for 1–4 hours. Measure the absorbance at 450 nm using a plate reader.
  • Data Analysis: Calculate the combination index (CI) using software like CompuSyn to determine if the interaction is additive (CI ≈ 1), synergistic (CI < 1), or antagonistic (CI > 1).
Protocol: Colony Formation Assay

This assay tests the long-term ability of cancer cells to proliferate and form colonies after treatment, indicating reduced aggressiveness [2] [1].

  • Cell Seeding: Seed a low density of cells (e.g., 1 × 10³ cells/well) into a 6-well plate.
  • Treatment: Treat cells with this compound and/or the combination agent for a defined period (e.g., 12–24 hours).
  • Culture and Colony Development: After treatment, replace the medium with a fresh drug-free medium. Culture the cells for 10–14 days, changing the medium every 2–3 days.
  • Staining and Quantification: Fix colonies with glutaraldehyde (e.g., 25% for 20 min) and stain with crystal violet (e.g., 0.1% for 15 min). Wash, air-dry, and count the number of colonies (typically >50 cells). The reduction in colony formation indicates suppressed proliferative potential.
Protocol: Tumorsphere Formation Assay

This assay evaluates the effect on cancer stem cell-like properties [2].

  • Preparation: Use low-attachment plates and a serum-free medium supplemented with growth factors (e.g., EGF, bFGF).
  • Seeding and Treatment: Seed single cells as a suspension and treat with this compound and/or the combination agent.
  • Incubation: Incubate for 5–7 days to allow for tumorsphere formation.
  • Analysis: Count the number and measure the size of tumorspheres under a microscope. A reduction in both parameters indicates successful inhibition of stem cell-like properties.

Frequently Asked Questions (FAQs)

Q1: What is a major pharmacological limitation of this compound, and how can it be addressed? A key limitation is its poor metabolic stability and rapid clearance in vivo [3]. This can be addressed by developing structural derivatives with improved drug-like properties. For instance, piperidine-based derivatives (like Compound 4) have shown superior metabolic stability and potent tumor growth inhibition in xenograft models compared to the original this compound [1].

Q2: Can this compound affect cancer metastasis and aggressiveness beyond just killing cells? Yes. Research shows that combination treatment with this compound and TRAIL can reduce the aggressiveness of cancer cells by modulating the epithelial-mesenchymal transition (EMT) pathway and suppressing cancer stemness markers. This means it can potentially inhibit the ability of cancer to spread and become resistant [2].

References

PF-543 metabolic stability improvement strategies

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Protocols for Evaluation

To implement the strategies above, you can follow these established experimental protocols to synthesize new derivatives and evaluate their metabolic stability.

1. Chemical Synthesis of Derivatives The general workflow for creating novel PF-543 derivatives with improved stability involves modifying the tail group through a click reaction and reductive amination [1].

  • Step 1: Use a known compound (11) as a starting material.
  • Step 2: Perform a "click reaction" (a type of chemical reaction widely used in drug discovery) to attach either an aromatic (phenyl) or an aliphatic tail, creating intermediates (12 and 13).
  • Step 3: Introduce an aldehyde group to these intermediates to form compounds 14 and 15.
  • Step 4: Perform reductive amination using these aldehydes to synthesize the final library of derivatives (e.g., Compounds 1-10) [1].

This workflow for creating this compound derivatives can be visualized as follows:

G Start Starting Material (Compound 11) ClickRxn Click Reaction Start->ClickRxn Int1 Intermediate with Aromatic Tail (12) ClickRxn->Int1 Phenyl Tail Int2 Intermediate with Aliphatic Tail (13) ClickRxn->Int2 Aliphatic Tail Aldehyde1 Aldehyde Intermediate (14) Int1->Aldehyde1 K2CO3 Aldehyde2 Aldehyde Intermediate (15) Int2->Aldehyde2 K2CO3 FinalAro Final Derivatives (Compounds 1-5) Aldehyde1->FinalAro Reductive Amination FinalAli Final Derivatives (Compounds 6-10) Aldehyde2->FinalAli Reductive Amination

2. Key Assays for Metabolic Stability Assessment After synthesizing new compounds, evaluate their metabolic stability using these standard in vitro assays [2]. The results are typically reported as measures of intrinsic clearance.

Assay Name Components Used Metabolic Enzymes Covered Primary Purpose
Liver Microsomal Stability Liver microsomes (subcellular fractions) Phase I (e.g., CYP450, FMO) Characterize metabolic conversion by primary Phase I enzymes. [2]
Liver S9 Stability Liver S9 fraction (cytosol + microsomes) Phase I & Phase II (e.g., CYP450, UGT, SULT) Broader metabolic profile covering both Phase I and II reactions. [2]
Hepatocyte Stability Intact hepatocytes (liver cells) Full range of hepatic enzymes Most physiologically relevant model for hepatic metabolism. [2]

The logical workflow for conducting these stability assessments is outlined below:

G cluster_assays Select Metabolic System: Start New this compound Derivative Incubate Incubate with Metabolic System Start->Incubate Measure Measure Compound Depletion Incubate->Measure A1 Liver Microsomes A2 Liver S9 Fraction A3 Hepatocytes Result Calculate Intrinsic Clearance Measure->Result

FAQs and Troubleshooting Guide

Q1: Why is improving the metabolic stability of this compound a priority? this compound is a potent and selective Sphingosine Kinase 1 (SK1) inhibitor with demonstrated therapeutic potential in cancer research [3] [4] [5]. However, its low metabolic stability is a known problem that limits its efficacy and development, making structural modification necessary [3] [1].

Q2: Which part of the this compound molecule is most critical to modify for better stability? Research indicates that the benzenesulfonyl (tail) group of this compound is primarily responsible for its low metabolic stability [1]. Modifying this group, rather than the "head group," is the most effective strategy.

Q3: We modified the tail group, and the new compound shows good stability in assays but low biological activity. What could be wrong? This is a common challenge in optimization. The modification might have negatively impacted the compound's ability to bind to its target, Sphingosine Kinase (SK). To troubleshoot:

  • Check SK Binding and Inhibition: Directly test whether your new derivative effectively inhibits SK1 and/or SK2 enzyme activity. A compound may be stable but ineffective if it no longer binds its target [3] [1].
  • Verify Cellular Mechanism: Confirm that the compound still works through the intended SK pathway. Use siRNA to knock down SK1/SK2; if the cytotoxic effect of your derivative disappears, its activity is likely still SK-dependent [3].

References

Structural Modifications and Efficacy of PF-543 Derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Modifying the tail structure of PF-543 is a primary strategy to enhance its metabolic stability, anticancer activity, and selectivity profile. The tables below summarize the properties of different derivative types.

Table 1: Comparison of this compound Tail Structure Modifications

Derivative Type / Example Key Structural Feature SK1 Selectivity Anticancer Activity (Cell-based) Metabolic Stability Key Findings
Parent Compound (this compound) [1] Benzenesulfonyl (aromatic) tail High Low to moderate Low Potent SK1 inhibitor ((IC_{50} = 1.7) nM [2]), but low metabolic stability and anticancer effect in many cell lines [1] [3].
Aliphatic Tail Derivatives (e.g., Compound 10 [1]) Aliphatic chain (similar to FTY720) Lower (becomes a dual SK1/SK2 inhibitor) [1] High (e.g., IC~50~ = 11.14 µM in pancreatic cancer cells) [1] Improved [1] Induces strong apoptosis, effectively reduces S1P and sphingosine levels, activates PP2A [1].
Dimer Derivatives (e.g., Compound 4 [3]) Bulky tail structure (e.g., piperidine head group) Dual SK1/SK2 inhibitor [3] High (superior to this compound in NSCLC models) [3] Superior to this compound [3] Shows in vivo efficacy in xenograft models, inhibits tumor formation, increases apoptosis [3].
Aromatic Tail Derivatives (e.g., Compound 5 [1]) Aromatic tail (similar to this compound) High SK1 selectivity [1] Lower than aliphatic tails (e.g., IC~50~ = 26.07 µM) [1] Not significantly improved [1] Maintains SK1 inhibitory effect but does not resolve the low-activity issue [1].

Table 2: Quantitative Data on Key this compound Derivatives

Derivative / Property SK1 IC~50~ / Inhibition SK2 Inhibition Cytotoxic IC~50~ (Cell Line) Other Quantitative Data
This compound 1.7 nM [2] (~~Ki~~ = 3.6 nM [4]) Selective for SK1 [5] >20-40 µM (Pancreatic cancer cells) [1] Reduces S1P level in pancreatic cancer cells [1].
Compound 10 (Aliphatic) Lower than this compound [1] Inhibits both SK1 & SK2 [1] 11.14 µM (MIA PaCa-2) [1] Reduces both S1P and sphingosine levels [1].
Compound 4 (Dimer, Piperidine) Inhibits SK1 activity [3] Inhibits SK2 activity [3] ~10 µM (A549, 72h) [3] Reduces S1P production [3].

Experimental Protocols for Key Assays

Here are detailed methodologies for key experiments used to evaluate this compound derivatives, based on the search results.

Cell Viability and Cytotoxicity Assay (EZ-CYTOX)

This assay is used to determine the anticancer activity of derivatives by measuring cell metabolic activity.

  • Procedure [3]:
    • Cell Seeding: Plate cancer cells (e.g., A549, H1299, MIA PaCa-2) in a 96-well plate at a density of 3 × 10³ cells/well and culture overnight.
    • Compound Treatment: Treat the cells with the this compound derivatives across a range of concentrations (e.g., 0-40 µM). Include a negative control (vehicle only) and a positive control (e.g., FTY720).
    • Incubation: Incubate the plates for a desired period (24, 48, or 72 hours).
    • Viability Measurement: Add the EZ-CYTOX reagent to each well and incubate for 1 hour.
    • Absorbance Reading: Measure the absorbance at 450 nm using a microplate reader (e.g., Multiskan GO). Cell viability is calculated as a percentage of the negative control.
Sphingosine Kinase (SK) Inhibitory Activity Assay

This assay directly measures the compound's ability to inhibit SK1 and SK2 enzymes.

  • Procedure [1]:
    • Reaction Setup: Prepare reaction mixtures containing the SK enzyme (SK1 or SK2), substrate (sphingosine), and ATP.
    • Inhibitor Addition: Add the this compound derivative at the desired concentration (e.g., 20 µM for initial screening).
    • Incubation: Allow the enzymatic reaction to proceed for a defined period.
    • Product Quantification: Stop the reaction and quantify the amount of S1P produced. This can be done using targeted lipidomics with mass spectrometry, which involves lipid extraction with a methanol/butanol mixture and separation via ultra-high-performance liquid chromatography (UPLC) [4].
    • Data Analysis: The inhibitory effect is calculated by comparing the S1P levels in the treated samples to the vehicle control.
Apoptosis Assay (Annexin V Staining)

This assay detects early-stage apoptosis by measuring the externalization of phosphatidylserine on the cell membrane.

  • Procedure [3]:
    • Cell Treatment: Treat cells with the derivative at its IC~50~ concentration or a similarly effective dose for 24-48 hours.
    • Cell Harvesting: Collect both floating and adherent cells.
    • Staining: Resuspend the cell pellet in a binding buffer and stain with annexin V-FITC and a viability dye like propidium iodide (PI).
    • Flow Cytometry: Analyze the stained cells using a flow cytometer. Live cells are annexin V-/PI-; early apoptotic cells are annexin V+/PI-; and late apoptotic/necrotic cells are annexin V+/PI+.
Metabolic Stability Assay

This assay evaluates the compound's stability in a biological system, often using liver microsomes.

  • Procedure (as implied by studies) [1]:
    • Incubation: Incubate the this compound derivative with liver microsomes (e.g., human or mouse) in the presence of co-factors like NADPH.
    • Time Course Sampling: Take aliquots of the reaction mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).
    • Reaction Termination: Stop the reaction by adding an organic solvent like acetonitrile.
    • Compound Quantification: Use analytical techniques such as liquid chromatography-mass spectrometry (LC-MS/MS) to measure the remaining concentration of the parent compound over time.
    • Data Analysis: Calculate the half-life (t~1/2~) and intrinsic clearance of the compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does this compound show potent SK1 inhibition but weak anticancer activity in my experiments? A: This is a commonly observed phenomenon [1]. The weak activity is not necessarily due to a failure of your experiment. It may be because this compound's inhibition leads to an accumulation of sphingosine, which can be re-used for ceramide synthesis, potentially triggering compensatory survival pathways [1] [3]. Consider testing aliphatic tail derivatives (e.g., Compound 10) or dimer derivatives (e.g., Compound 4), which have demonstrated stronger cytotoxic effects and the ability to reduce both S1P and sphingosine levels [1] [3].

Q2: How can I improve the metabolic stability of this compound in my derivative designs? A: The search results indicate that the benzenesulfonyl (aromatic) tail group of this compound is responsible for its low metabolic stability [1]. Replacing this with an aliphatic tail has been shown to improve metabolic stability significantly [1]. Using a triazole group as a bioisostere for amides in the linker region can also enhance synthetic convenience and stability [1].

Q3: I synthesized a derivative with an aliphatic tail. It has good anticancer activity but lost SK1 selectivity. Is this a problem? A: Not necessarily. While this compound is highly selective for SK1, derivatives with aliphatic tails often become dual SK1/SK2 inhibitors [1]. Since both isoforms contribute to cancer cell survival, dual inhibition can be beneficial and is a valid strategy, as demonstrated by the strong apoptosis induced by these compounds [1] [5]. Focus on the overall anticancer efficacy profile rather than SK1 selectivity alone.

Q4: My derivative shows good activity in 2D cell culture but fails in an animal model. What could be the reason? A: Ensure you have addressed metabolic stability. The parent this compound has low stability, which would limit its in vivo efficacy [1]. Derivatives with improved metabolic stability (e.g., aliphatic tails, dimers) are more likely to succeed [1] [3]. Also, verify that your dosing regimen maintains effective drug concentrations throughout the experiment.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the core signaling pathway targeted by this compound and a generalized workflow for evaluating new derivatives.

G PF543 This compound Derivative SphK1 SphK1 Inhibition PF543->SphK1 S1P S1P Reduction SphK1->S1P S1PR S1P Receptor Signaling S1P->S1PR Apoptosis Apoptosis ↑ S1P->Apoptosis PFKFB3 PFKFB3 Degradation S1PR->PFKFB3 Glycolysis Glycolytic Energy Supply PFKFB3->Glycolysis Disrupts Angiogenesis Tumor Angiogenesis Glycolysis->Angiogenesis Fuels Tumor Tumor Suppression Angiogenesis->Tumor Promotes Apoptosis->Tumor

Diagram 1: Anti-tumor mechanism of this compound derivatives via disrupting glycolytic energy supply for angiogenesis [4]. Derivatives inhibit SphK1, reducing S1P. This disrupts S1P receptor signaling, leading to proteasomal degradation of PFKFB3. This cripples glycolysis in endothelial cells, cutting off energy for tumor angiogenesis while promoting cancer cell apoptosis.

G Start Design & Synthesis MS Metabolic Stability (MS) Assay Start->MS SKAssay SK1/SK2 Inhibition Assay Start->SKAssay Viability Cell Viability & Cytotoxicity Assay MS->Viability SKAssay->Viability Apop Apoptosis Assay (Annexin V) Viability->Apop S1PLipid S1P/Sphingolipid Analysis (LC-MS/MS) Apop->S1PLipid InVivo In Vivo Efficacy (Xenograft Model) S1PLipid->InVivo For lead compounds

Diagram 2: A logical workflow for evaluating newly synthesized this compound derivatives. The process begins with synthesis, followed by key in vitro assays to assess stability, target engagement, and biological activity, progressing to in vivo models for the most promising candidates.

References

Core Mechanism: How PF-543 Reverses TRAIL Resistance

Author: Smolecule Technical Support Team. Date: February 2026

The diagram below illustrates the key signaling pathway involved in PF-543's action.

G PF543 This compound SPHK1 SPHK1 PF543->SPHK1 Inhibits DR5 DR5 Expression PF543->DR5 Upregulates DcR1 DcR1 Expression PF543->DcR1 Downregulates S1P S1P SPHK1->S1P Produces S1PR1 S1PR1 S1P->S1PR1 Activates STAT3 STAT3 (Activated) S1PR1->STAT3 Activates STAT3->DR5 Suppresses STAT3->DcR1 Promotes Apoptosis TRAIL-Induced Apoptosis DR5->Apoptosis Promotes DcR1->Apoptosis Inhibits

In TRAIL-resistant cells, a hyperactive SPHK1/S1PR1/STAT3 axis promotes survival and disrupts apoptosis. This compound, a potent SPHK1 inhibitor, disrupts this pathway by:

  • Inhibiting SPHK1: this compound directly and selectively binds to and inhibits Sphingosine Kinase 1 (SPHK1), the key enzyme that produces sphingosine-1-phosphate (S1P) [1] [2].
  • Modulating Death Receptors: By blocking the downstream STAT3 signaling, this compound increases the surface expression of the pro-apoptotic Death Receptor 5 (DR5) while decreasing the expression of the decoy receptor DcR1, which normally acts as a molecular "decoy" to trap TRAIL without initiating cell death [1] [3]. This rebalances the system in favor of cell death.
  • Activating Mitochondrial Apoptosis: The combination of this compound and TRAIL synergistically activates the mitochondrial (intrinsic) apoptosis pathway, leading to increased caspase activation and effective cell death even in previously resistant cells [3].

Experimental Protocol: Evaluating this compound & TRAIL Combination

Here is a detailed methodology for a key experiment that assesses the combined effect of this compound and TRAIL on resistant cells.

G Start Start: Acquire TRAIL-Resistant Cancer Cell Line (e.g., HCT116-TR) Step1 1. Cell Seeding & Pre-treatment - Seed cells in plates - Pre-treat with this compound (e.g., 20 µM) for 1-2 hours Start->Step1 Step2 2. TRAIL Treatment - Add recombinant human TRAIL (rhTRAIL) at varying concentrations - Incubate for 16-24 hours Step1->Step2 Step3 3. Apoptosis Assay (Flow Cytometry) - Harvest cells - Stain with Annexin V/PI - Analyze apoptotic population (Annexin V+/PI- and Annexin V+/PI+) Step2->Step3 Step4 4. Protein Analysis (Western Blot) - Lyse cells after treatment - Probe for key proteins:  • Cleaved Caspase-8, -9, -3  • PARP cleavage  • DR5, DcR1  • p-STAT3, STAT3 Step2->Step4 Step5 5. Data Analysis - Calculate combination index (CI) - Quantify protein band density - Determine statistical significance Step3->Step5 Step4->Step5

The workflow involves treating the cells with this compound followed by TRAIL, then using specific assays to measure cell death and changes in key proteins.

Key Materials & Reagents
  • Cell Line: TRAIL-resistant colorectal cancer cells (e.g., HCT116-TR) generated by prolonged exposure to recombinant human TRAIL (rhTRAIL) [3].
  • Inhibitor: this compound (Selleckchem, Cayman Chemical). Prepare a 10 mM stock solution in DMSO and store at -20°C [2].
  • Ligand: Recombinant human TRAIL (rhTRAIL/Apo2L). Prepare according to the manufacturer's instructions.
Procedure Details
  • Cell Seeding & Pre-treatment: Seed cells in 6-well or 96-well plates at an appropriate density (e.g., 2 x 10^5 cells/well for a 6-well plate). After cell attachment, pre-treat the cells with a range of this compound concentrations (e.g., 5, 10, 20 µM) for 1-2 hours [3]. Include a vehicle control (DMSO at the same dilution as this compound stocks).
  • TRAIL Treatment: Add rhTRAIL at varying concentrations (e.g., 10-100 ng/mL) to the wells. Co-incubate the cells with the combination of this compound and TRAIL for 16-24 hours [3].
  • Apoptosis Assay (Flow Cytometry): Use an Annexin V-FITC/PI apoptosis detection kit. Harvest the cells (including floating cells in the supernatant), wash with PBS, and resuspend in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI), incubate for 15 minutes in the dark, and analyze by flow cytometry within 1 hour.
  • Protein Analysis (Western Blot): Lyse the treated cells with RIPA buffer containing protease and phosphatase inhibitors. Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and block with 5% BSA. Probe with primary antibodies overnight at 4°C. Use appropriate HRP-conjugated secondary antibodies and a chemiluminescence detection system to visualize the protein bands.

Frequently Asked Questions (FAQs)

Q1: What is the typical IC₅₀ of this compound in cellular assays, and what concentration should I use for sensitization? The enzymatic Ki of this compound for SPHK1 is exceptionally low (3.6 nM), but cellular efficacy requires higher concentrations due to factors like cell permeability [2]. The working concentration for sensitizing TRAIL-resistant HCT116 cells is around 20 µM [3]. However, this can vary by cell type. Always perform a dose-response curve to determine the optimal non-toxic concentration for your specific model, as some ovarian cancer lines have reported IC₅₀ values between 14-48 µM [4].

Q2: My combination experiment isn't showing synergy. What could be wrong?

  • Verify Resistance: Confirm that your cell line is genuinely TRAIL-resistant by performing a TRAIL-only dose-response curve.
  • Check this compound Activity: Ensure your this compound stock solution is fresh and has been stored correctly. Test its activity by measuring downstream phospho-STAT3 levels via Western blot; effective inhibition should reduce p-STAT3.
  • Optimize Timing: The pre-incubation time with this compound is critical. Test different pre-treatment windows (1-4 hours) before adding TRAIL to ensure the signaling pathway is adequately modulated.
  • Death Receptor Expression: Use flow cytometry to check if this compound is effectively increasing DR5 and decreasing DcR1 on the cell surface in your specific cell line [3].

Q3: Are there any specific controls I must include for these experiments? Yes, a comprehensive set of controls is essential for reliable data interpretation. The table below outlines the necessary controls.

Control Group Purpose Essential Measured Readouts
Vehicle (DMSO) Only Baseline for viability & protein expression. Cell viability, basal apoptosis, protein expression (p-STAT3, Caspases).
This compound Only Determine intrinsic toxicity of the inhibitor. Cell viability, apoptosis induction.
TRAIL Only Confirm baseline resistance level of the cells. Cell viability, apoptosis induction.
This compound + TRAIL The experimental group to test for synergy. All readouts.

| Positive Death Control (e.g., Staurosporine) | Verify that the apoptosis detection machinery is functional. | High apoptosis signal. |

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High cell death in this compound-only control Concentration is too high. Perform a dose-response curve (1-20 µM) to find a sub-toxic, effective concentration.
No change in TRAIL sensitivity SPHK1/STAT3 pathway not critical for resistance in this cell line. Investigate other known TRAIL resistance mechanisms (e.g., c-FLIP expression, caspase-8 mutations) [5] [6].
Inconsistent Western blot results for p-STAT3 Improper protein handling or rapid phosphatase activity. Always use fresh lysis buffer with phosphatase inhibitors. Process samples quickly on ice.
No change in DR5/DcR1 surface expression Inefficient pathway inhibition or alternative regulation. Confirm this compound activity (low p-STAT3). Use an alternative DR5-activating antibody as a positive control.

References

Mechanism of Action: PF-543 and Autophagy Inhibition

Author: Smolecule Technical Support Team. Date: February 2026

PF-543 is a potent and selective inhibitor of sphingosine kinase 1 (SPHK1). Its primary action shifts the sphingolipid balance from the pro-survival lipid S1P towards the accumulation of pro-death ceramides and sphingosine [1]. A crucial and sometimes counterintuitive effect of this compound treatment is the induction of protective autophagy [2] [3]. This means the cell initiates autophagy as a survival mechanism to counteract the stress induced by this compound. Therefore, inhibiting this protective autophagy enhances this compound's cytotoxic effects.

The following diagram illustrates the core signaling pathway and the rationale for combining this compound with autophagy inhibitors.

G PF543 This compound Treatment SPHK1 SPHK1 Inhibition PF543->SPHK1 S1P S1P ↓ SPHK1->S1P Ceramide Ceramide/Sphingosine ↑ SPHK1->Ceramide Stress Cellular Stress S1P->Stress Reduces Ceramide->Stress Increases Autophagy Protective Autophagy Stress->Autophagy Death Enhanced Cell Death Stress->Death Autophagy->Death Inhibits A_Inhibit Autophagy Inhibitor A_Inhibit->Autophagy Blocks A_Inhibit->Death Promotes

Summary of Key Quantitative Data

The table below summarizes quantitative findings on enhancing this compound-induced cell death with autophagy inhibitors from specific cancer models.

Cell Line / Cancer Type This compound Concentration Autophagy Inhibitor & Concentration Effect on Cell Death (vs. This compound alone) Key Readouts Citation
HSC-3 (Head and Neck SCC) 25 µM for 72h Wortmannin (Not specified) ↑ Necrosis: ~36.2% (from 29.4%) Flow Cytometry (Annexin V/PI) [2]
HSC-3 (Head and Neck SCC) 25 µM for 72h 3-Methyladenine (3-MA) (Not specified) ↑ Necrosis: ~55.2% (from 29.4%) Flow Cytometry (Annexin V/PI) [2]
Ca9-22 (Head and Neck SCC) 25 µM for 72h Wortmannin (Not specified) ↑ Necrosis: 45.8% (from 30.4%) Flow Cytometry (Annexin V/PI) [2]
TSC2-null LAM cells 2 µM for 24-48h (Genetic knockdown of SPHK1) Induces autophagy-mediated cell death Reduced viability, migration, and invasion [3]
HCT116-TR (Colorectal Cancer) 5-20 µM for 24h Combined with TRAIL (cytokine) Synergistic apoptosis; overcomes resistance Activation of mitochondrial apoptosis pathway [4]

Experimental Protocols

Here are detailed methodologies for key experiments based on the cited research.

Protocol: Enhancing this compound Cytotoxicity with Autophagy Inhibitors

This protocol is adapted from studies on head and neck squamous cell carcinoma (HSC-3, Ca9-22) cells [2].

Objective: To demonstrate that co-treatment with autophagy inhibitors enhances this compound-induced cell death.

Materials:

  • This compound (e.g., Cayman Chemical): Prepare a stock solution in DMSO.
  • Autophagy inhibitors: Wortmannin, 3-Methyladenine (3-MA), or Bafilomycin A1.
  • Cell culture reagents and standard equipment.
  • Antibodies for immunoblotting: LC3B and β-actin.

Workflow:

G Step1 1. Seed cells in 3 sets: - Control (DMSO) - this compound only - this compound + Inhibitor Step2 2. Pre-treat with autophagy inhibitor for 1-2 hours Step1->Step2 Step3 3. Co-treat with this compound and autophagy inhibitor for 24-72 hours Step2->Step3 Step4 4. Analyze cell death and autophagy markers Step3->Step4

Detailed Steps:

  • Cell Seeding and Treatment:

    • Seed your cancer cells (e.g., HSC-3) in multiple well plates and allow them to adhere.
    • Pre-treat the cells with an autophagy inhibitor for 1-2 hours.
    • Add this compound to the culture medium for a final concentration of 25 µM and continue the co-incubation for 24-72 hours.
  • Analysis of Autophagy (LC3-I to LC3-II Conversion):

    • Lyse cells and perform immunoblotting for LC3B.
    • Expected Result: this compound treatment increases LC3-II levels, indicating autophagy induction. Wortmannin and 3-MA will block autophagosome formation, reducing LC3-II levels. Bafilomycin A1, which blocks lysosomal degradation, will cause further accumulation of LC3-II [2].
  • Quantification of Cell Death:

    • Use Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.
    • Expected Result: The population of Annexin V+/PI+ (late apoptotic/necrotic) cells should be significantly higher in the combination treatment group compared to the this compound-only group [2].
Protocol: Combination of this compound with TRAIL in Resistant Cancer Cells

This protocol is adapted from research on TRAIL-resistant colorectal cancer (HCT116-TR) cells [4].

Objective: To synergistically induce apoptotic cell death in TRAIL-resistant cells.

Materials:

  • Recombinant TRAIL protein.
  • This compound.
  • Antibodies for analyzing apoptosis: cleaved-PARP, cleaved-caspase-3.

Detailed Steps:

  • Cell Treatment:

    • Treat HCT116-TR cells with this compound (e.g., 5-20 µM) and/or TRAIL (e.g., 100 ng/mL) for 24 hours.
  • Analysis of Apoptotic Signaling:

    • Perform western blotting to detect the cleavage of PARP and caspase-3. The combination should show stronger cleavage bands than either agent alone [4].
    • Use MTT or similar viability assays to confirm synergistic reduction in cell viability.
  • Mechanistic Investigation (Optional):

    • Analyze the expression of death receptors (DR5) and the SPHK1/S1PR1/STAT3 pathway by western blot to confirm the mechanism of sensitization [4].

Frequently Asked Questions (FAQs)

Q1: I used this compound, but my cell viability assay shows less death than expected. Why might this be? A1: This is likely due to the induction of protective autophagy, as documented in several studies [2] [3]. The cells are activating a survival mechanism. To achieve greater cytotoxicity, consider co-treatment with an autophagy inhibitor like 3-MA or Wortmannin.

Q2: How do I confirm that this compound is working in my experiment? A2: You can verify target engagement through several methods:

  • Biochemical: Measure cellular S1P levels via mass spectrometry or ELISA; this compound should significantly reduce them.
  • Molecular: Show the downstream consequences. Detect increased conversion of LC3-I to LC3-II via western blot as proof of induced autophagy, a known response to SPHK1 inhibition [2].

Q3: Which autophagy inhibitor should I use with this compound? A3: The choice depends on your experimental goal:

  • Wortmannin / 3-MA: Use these to inhibit autophagosome formation. They will prevent the initiation of autophagy.
  • Bafilomycin A1: Use this to block the degradation of cargo by preventing autophagosome-lysosome fusion. It will cause LC3-II to accumulate [2].
  • For enhancing cell death, inhibitors of formation (Wortmannin, 3-MA) are typically used to cripple the protective process.

Q4: Does this compound only induce necrosis, or can it cause apoptosis as well? A4: this compound can induce both apoptosis and necrosis. The dominant type can vary by cell line. Furthermore, when combined with other agents (e.g., TRAIL), it can strongly promote apoptotic cell death even in resistant lines [2] [4].

References

PF-543 optimal dosing in vivo models

Author: Smolecule Technical Support Team. Date: February 2026

PF-543 In Vivo Dosing Regimens

Disease Model Dose & Route Dosing Schedule & Treatment Duration Key Efficacy Findings & Notes
Hepatocellular Carcinoma (DEN-induced mouse model) [1] 25 mg/kg (Intraperitoneal, IP) Every other day for 12 weeks Suppressed HCC progression, inhibited tumor neovascularization.
Pulmonary Arterial Hypertension (Mouse hypoxic model) [2] 1 mg/kg (IP) Every other day for 21 days Reduced right ventricular hypertrophy; no effect on vascular remodeling.
Allergic Asthma (Mouse allergen-induced model) [3] 2.5 mg/kg (Intravenous, IV) Administered prior to allergen challenge Reduced inflammation, eosinophilic response, and goblet cell metaplasia.
Multiple Myeloma (Mouse xenograft model) [4] 25 mg/kg (Route not specified) Treatment details not specified in abstract Induced cytotoxicity in FAM46C-expressing tumors.

Detailed Experimental Protocol

For a concrete example, here is the detailed methodology from the 2024 hepatocellular carcinoma study, which provides a robust protocol for long-term administration [1]:

  • Animal Model: Male C57BL/6J mice (aged 12–14 days) were injected with a single dose of diethylnitrosamine (DEN) at 25 mg/kg body weight to induce primary liver tumors.
  • Treatment Timeline: this compound treatment began at 25 weeks of age and continued for 12 weeks.
  • Formulation:
    • This compound was first dissolved in DMSO.
    • It was then diluted in a solvent consisting of 40% PEG-300, 5% Tween 80, and water.
  • Administration: The prepared solution was administered via intraperitoneal (IP) injection at a dose of 25 mg/kg, given every other day.

Critical Considerations for Troubleshooting

When designing your experiments, please keep the following points in mind:

  • Pharmacokinetics: A study reported a short blood half-life (T~1/2~ of 1.2 hours) for this compound in mice after a single 10 or 30 mg/kg IP dose [2]. This rapid clearance may explain the need for high doses or frequent administration in some models to maintain effective exposure.
  • Formulation is Key: The solubility and stability of the dosing solution are critical for reliable results. This compound has demonstrated solubility in various in vivo formulations, including 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline [5] [6]. Always prepare solutions sequentially and ensure clarity before administration.
  • Mechanism-Based Expectations: this compound is a potent and selective inhibitor of Sphingosine Kinase 1 (SphK1), which reduces the levels of the pro-survival lipid S1P [5] [1]. The biological outcomes (e.g., anti-cancer, anti-fibrotic) are dependent on this mechanism, and efficacy can vary significantly between different disease contexts and model systems.

To help visualize the core mechanism of action of this compound that underlies these diverse in vivo applications, see the following pathway diagram:

G SPHK1 SPHK1 Enzyme S1P S1P SPHK1->S1P Catalyzes Processes Pro-Cancer Processes • Angiogenesis • Cell Survival • Inflammation S1P->Processes Promotes PF543 This compound Inhibitor PF543->SPHK1 Inhibits

References

PF-543 combination therapy synergy optimization

Author: Smolecule Technical Support Team. Date: February 2026

PF-543 & TRAIL Synergy in Colorectal Cancer

This specific combination has been characterized in TRAIL-Resistant Colorectal Cancer (CRC) cells and serves as an excellent case study [1].

  • Core Finding: Combining this compound with TRAIL induces synergistic apoptotic cell death and inhibits cancer stem cell-like properties in TRAIL-resistant (HCT116-TR) cells [1].
  • Mechanistic Pathway: The effect is mediated through the SPHK1/S1PR1/STAT3 pathway. This compound inhibits SPHK1, which downregulates the anti-apoptotic protein DcR1 and upregulates the pro-apoptotic receptor DR5, thereby restoring TRAIL-induced apoptosis [1].
  • Key Techniques Used: The study used MTT assays for cell viability, flow cytometry for apoptosis analysis, colony formation assays, Western blotting for protein expression, and tumorsphere formation assays to assess cancer stemness [1].

The signaling pathway for this synergistic interaction can be visualized as follows:

Diagram: this compound and TRAIL synergistic pathway in TRAIL-resistant CRC cells. This compound inhibits the SPHK1/S1PR1/STAT3 axis, modulating death receptors to restore apoptosis.

Quantifying Drug Synergy with MuSyC

Properly assessing combination effects requires robust quantification. The MuSyC framework is a modern approach that overcomes limitations of older models [2] [3].

  • Distinguishes Synergy Types: MuSyC decouples synergistic potency (how much a drug's effective dose is reduced in combination, denoted by α) from synergistic efficacy (how much the maximum effect is increased beyond the best single agent, denoted by β) [2] [3].
  • Unified Framework: It acts as a consensus model, clarifying the relationship between older principles like Loewe Additivity and Bliss Independence, and helps avoid biases inherent in those methods [3].

The conceptual relationship between the dose-response surfaces of single drugs and their combination is key to understanding these parameters:

G A Single Drug A dose-response curve C Combination A+B dose-response surface A->C  Input B Single Drug B dose-response curve B->C  Input D MuSyC Parameters α (Potency Synergy) β (Efficacy Synergy) C->D  Fitted Output

Diagram: Conceptual workflow for MuSyC synergy quantification, translating single-agent and combination data into potency and efficacy parameters.

The table below summarizes the core parameters defined by the MuSyC framework.

Parameter Description Interpretation
Synergistic Potency (α) Change in a drug's EC₅₀ due to the presence of the other drug [2]. α > 1: Synergistic potency (desired dose reduction) [2].
Synergistic Efficacy (β) Percent change in the maximal effect of the combination vs. the best single agent [2]. β > 0: Synergistic efficacy (improved therapeutic outcome) [2].

Experimental Protocol & Troubleshooting

Here is a practical guide for setting up combination experiments, based on the cited literature.

Detailed Methodology for Combination Assays

A typical workflow to test this compound in combination with another agent (e.g., TRAIL) involves several key stages [1]:

G CellPrep 1. Cell Preparation & TRAIL-Resistant Line Generation Treatment 2. Combination Treatment CellPrep->Treatment Viability 3. Viability & Apoptosis (MTT, Flow Cytometry) Treatment->Viability Analysis 4. Phenotypic & Mechanistic Analysis Viability->Analysis

Diagram: Core experimental workflow for this compound combination therapy assessment.

  • Cell Culture & Treatment:
    • Use appropriate cancer cell lines (e.g., HCT116 for CRC). Generate resistant sub-lines by chronic, incremental exposure to the therapeutic agent (e.g., TRAIL) [1].
    • Treat cells with a range of concentrations for both this compound and the combination drug, both alone and in combination. Using a dose matrix (e.g., 4x4 or 8x8) is ideal for robust synergy calculation [2] [4].
  • Downstream Analysis:
    • Viability & Apoptosis: Use MTT assays for cell viability and flow cytometry (e.g., Annexin V/PI staining) to quantify apoptotic cell death [1].
    • Clonogenicity: Perform colony formation assays to assess long-term reproductive cell death [1].
    • Mechanistic Studies: Use Western blotting to analyze protein expression in the target pathway (e.g., SPHK1, p-STAT3, DR5, DcR1, Caspases) [1].
    • Stemness & Aggressiveness: Employ tumorsphere formation assays under ultra-low attachment conditions to evaluate cancer stem cell activity [1].
Frequently Asked Questions (FAQs)
Question Evidence-Based Answer & Troubleshooting Tip
What defines a "synergistic" combination? A combination is synergistic when its effect is greater than the expected effect of the individual drugs assuming zero interaction. Use the MuSyC framework to distinctly report improvements in potency (α) and efficacy (β) [2] [3].
Our synergy scores are inconsistent. How can we improve reliability? Inconsistent scores often stem from high experimental noise or poor single-agent effect characterization. For sparse data, employ statistical models that borrow information across combinations to refine single-agent viability estimates, improving Bliss score reliability [4].
Does this compound have efficacy in other cancer types? Yes. Studies show this compound suppresses hepatocellular carcinoma (HCC) progression in vivo by inhibiting tumor angiogenesis and disrupting the glycolytic energy supply via the SphK1/S1P/PFKFB3 axis [5]. It also reduces right ventricular hypertrophy in a pulmonary arterial hypertension (PAH) model [6].
What are the primary mechanisms of this compound? This compound is a highly selective SPHK1 inhibitor, reducing S1P levels. This can sensitize cells to apoptosis, inhibit pro-cancer and pro-inflammatory pathways (STAT3, NF-κB), and disrupt energy metabolism in tumors [1] [5] [7].

References

PF-543 stability in liver microsomes

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Stability Data

The table below summarizes the available quantitative and qualitative data on PF-543's metabolic stability:

Species/System Key Finding on Stability Experimental Context

| Human, Dog, Rat, Mouse Liver Microsomes | Poor microsomal stability [1] [2] | Metabolic degradation assessed in vitro. | In vivo (Mice) | Half-life (T₁/₂) in blood: ~1.2 hours [3] | Administered at 10-30 mg/kg; rapid clearance. | | Structural Analogs | Replacing benzenesulfonyl tail with aliphatic chain improved metabolic stability [4] | Designed to address the poor stability of the this compound core structure. |

Experimental Protocols

Here are the methodologies used in the cited studies to assess this compound stability, which you can adapt for internal troubleshooting guides.

Protocol 1: Assessing Metabolic Stability in Liver Microsomes

This method directly addresses the user's core question and can be used as a standard operating procedure.

  • Objective: To determine the degree of degradation and metabolic stability of this compound and its derivatives [1] [2].
  • Materials:
    • Test compound: this compound.
    • Liver microsomes from human, dog, rat, and mouse.
    • Co-factors for metabolic reactions (e.g., NADPH).
    • Appropriate buffer (e.g., phosphate buffer).
  • Procedure:
    • Incubate this compound with liver microsomes from each species in the presence of necessary co-factors.
    • Maintain the reaction at a physiological temperature (e.g., 37°C).
    • Terminate the reaction at predetermined time points.
    • Analyze the samples using Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the remaining parent compound and identify metabolites.
  • Data Analysis: The metabolic stability is evaluated by the half-life (T₁/₂) and the percentage of the parent compound degraded over time.
Protocol 2: Determining Blood Pharmacokinetics in Mice

This in vivo protocol provides context for the microsomal stability data.

  • Objective: To investigate the pharmacokinetic profile and stability of this compound in a live animal model [3].
  • Materials:
    • This compound.
    • Vehicle: 20% (2-Hydroxypropyl)-β-cyclodextrin in PBS.
    • C57BL/6 mice.
  • Procedure:
    • Administer this compound via intraperitoneal injection or tail vein injection.
    • Collect blood samples at multiple time points post-injection (e.g., 15 min, 30 min, 1 h, 4 h, 6 h, 24 h).
    • Process blood samples (e.g., add acetonitrile to precipitate proteins).
    • Determine drug concentration in the blood using Mass Spectrometry (MS) analysis.
  • Data Analysis: Pharmacokinetic parameters like half-life (T₁/₂) are calculated from the drug concentration-time profile.

Troubleshooting and FAQs

Based on the search results, here are answers to specific questions your users might have.

Why does this compound have poor metabolic stability? The search results indicate that the benzenesulfonyl tail group of this compound is a key structural feature responsible for its low metabolic stability. Researchers have found that modifying this tail structure, such as replacing it with an aliphatic chain, can lead to analogs with improved stability [4].

What are the implications of this compound's poor stability for my in vitro experiments? The potent inhibitory effect of this compound (IC₅₀ in the nanomolar range) may be short-lived in cell-based assays due to its rapid degradation. This could lead to a loss of effect over time, especially in longer-duration experiments. It is crucial to design appropriate control experiments and consider the timing of your endpoint measurements [1] [5].

What are the implications for in vivo studies? The rapid clearance of this compound means that achieving sustained therapeutic levels in animal models requires frequent dosing or continuous administration, as evidenced by the every-second-day dosing schedule used in a 21-day mouse study [3]. This pharmacokinetic profile is a significant limitation for its development as a therapeutic agent.

Proposed Experimental Workflow

For researchers new to evaluating metabolic stability, the following diagram outlines a logical workflow based on the protocols above.

Start Plan Stability Assessment A In Vitro Screening (Liver Microsomes) Start->A B In Vivo Validation (Animal PK Study) A->B If stable in vitro C Structural Modification (e.g., Tail Group) A->C If unstable in vitro E Identify Stable Lead Compound B->E D Iterative Testing of New Analogs C->D D->A Re-test

Limitations and Future Directions

The available studies conclusively demonstrate this compound's instability but do not fully characterize the specific enzymes involved in its metabolism or the structure of its metabolites. Future research should focus on:

  • Identifying Metabolites: Using LC-MS/MS to pinpoint the exact metabolic products of this compound.
  • Mapping Enzymatic Pathways: Investigating which specific cytochrome P450 (CYP) enzymes are responsible for its degradation.

References

PF-543 aliphatic chain modification for improved activity

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Data Summary of PF-543 Modifications

The table below summarizes the core findings from studies on aliphatic chain and other structural modifications to this compound.

Modification Type Example Compound SphK1 Inhibitory Activity (IC₅₀) Anticancer Activity (Cytotoxicity IC₅₀) Key Outcomes and Mechanisms

| Aliphatic Tail (replacing benzenesulfonyl group) | Compound 10 [1] [2] | Reduced selectivity vs. This compound; inhibits both SphK1 & SphK2 [1] | 11.14 μM (MIA PaCa-2 pancreatic cells) [1] | • Improved metabolic stability [1] • Activated PP2A [1] • Reduced S1P and sphingosine levels [1] | | Bulky/Dimer Tail | Compound 4 [3] | Inhibits both SphK1 & SphK2 [3] | 12.21 μM (A549 lung cells) [3] | • Superior metabolic stability vs. This compound [3] • Induced apoptosis; activated caspase-3, cleaved PARP [3] • Inhibited tumor growth in vivo (xenograft model) [3] | | Heteroatom-Aliphatic Chain (in RB005/PF-543 analogs) | Compound 10 [4] | 20% SK1 inhibition at 20 μM [4] | 6.22 μM (HT29 colorectal cells) [4] | • Strong induction of mitochondrial apoptosis [4] • Activated PP2A [4] • Anticancer effect not directly proportional to SK1 inhibition [4] | | Parent Compound | this compound | 2.0 - 11.24 nM [5] [6] | Often weak; e.g., >20 μM in pancreatic cells [1] | • Potent and selective SphK1 inhibitor [7] • Low metabolic stability [1] [3] • Variable anticancer effects [1] [8] |

Experimental Protocols for Key Assays

To replicate and validate these findings in your laboratory, here are detailed methodologies for the most critical experiments cited.

Cell Viability and Cytotoxicity Assay (EZ-CYTOX) [3]

This protocol is used to determine the IC₅₀ values of novel compounds.

  • Cell Seeding: Plate cancer cells (e.g., A549, H1299, MIA PaCa-2) in 96-well plates at a density of 3 x 10³ cells per well and culture overnight.
  • Compound Treatment: Treat cells with a range of concentrations of the test compounds, this compound (control), and a vehicle control for 24, 48, or 72 hours.
  • Viability Measurement: Add EZ-CYTOX reagent to each well and incubate for 1 hour.
  • Data Analysis: Measure the absorbance using a plate reader (e.g., Multiskan GO). Calculate cell viability relative to the vehicle control and determine IC₅₀ values using non-linear regression analysis.
Sphingosine Kinase (SK) Activity Assay [5]

This assay measures the direct inhibitory effect of compounds on SphK1 enzyme activity.

  • Reaction Setup: Prepare the enzymatic reaction mixture containing the recombinant SphK1 enzyme, substrate, and co-factors according to established protocols.
  • Inhibitor Incubation: Pre-incubate the enzyme with various concentrations of the test inhibitor (this compound or its derivatives).
  • Reaction Termination: Stop the reaction after a defined incubation period.
  • Product Quantification: Quantify the amount of sphingosine-1-phosphate (S1P) produced, typically using a radiometric, fluorescent, or mass spectrometry-based method.
  • Data Analysis: Calculate the percentage of enzyme activity remaining compared to a no-inhibitor control. Plot the data to determine the IC₅₀ value.
Apoptosis Analysis by Annexin V-FITC / Propidium Iodide (PI) Staining [4] [8]

This protocol distinguishes between apoptotic and necrotic cell death.

  • Cell Treatment: Treat cells with the test compound at the desired concentration and time.
  • Cell Harvesting: Collect both adherent and floating cells.
  • Staining: Resuspend the cell pellet in a binding buffer containing Annexin V-FITC and PI. Incubate for 15-20 minutes in the dark.
  • Flow Cytometry: Analyze the stained cells immediately using a flow cytometer.
  • Data Interpretation:
    • Viable cells: Annexin V⁻/PI⁻
    • Early Apoptotic cells: Annexin V⁺/PI⁻
    • Late Apoptotic cells: Annexin V⁺/PI⁺
    • Necrotic cells: Annexin V⁻/PI⁺

Mechanism and Workflow Diagrams

The following diagrams illustrate the core signaling pathway and an experimental workflow based on the research.

G PF543_Mod This compound with Aliphatic Chain SphK1 Inhibits SphK1 (Loss of Selectivity) PF543_Mod->SphK1 Primary Target PP2A Activates PP2A PF543_Mod->PP2A Independent Mechanism S1P Decreased S1P SphK1->S1P Disrupts S1P/Ceramide Rheostat Ceramide Increased Ceramide SphK1->Ceramide Disrupts S1P/Ceramide Rheostat Outcomes Apoptosis & ↓Cell Viability ↑Metabolic Stability S1P->Outcomes Ceramide->Outcomes PP2A->Outcomes

Diagram 1: Mechanism of Action of Aliphatic-Modified this compound. Aliphatic chain modifications primarily inhibit SphK1, though with reduced isoform selectivity. This disrupts the pro-survival S1P / pro-apoptotic ceramide balance. An independent, yet crucial mechanism is the direct activation of the tumor suppressor PP2A. These convergent pathways lead to enhanced anticancer effects and improved metabolic stability.

G Start Synthesize this compound Derivatives Step1 In vitro Screening: SK1/SK2 Inhibition Assay Start->Step1 Step2 Cellular Screening: Cytotoxicity (MTT/EZ-CYTOX) Step1->Step2 Step3 Mechanism Investigation Step2->Step3 Step3a Annexin V/PI Apoptosis by Flow Cytometry Step3->Step3a Step3b Western Blot: Caspase-3, PARP Cleavage Step3->Step3b Step3c LC-MS/MS: S1P, Ceramide Levels Step3->Step3c Step4 PP2A Activity Assay Step3a->Step4 Step3b->Step4 Step3c->Step4 Step5 In vivo Validation: Xenograft Tumor Model Step4->Step5 End Assess Metabolic Stability (Priority for in vivo lead) Step5->End

Diagram 2: Proposed Workflow for Evaluating this compound Derivatives. A logical flow for the preclinical evaluation of new this compound analogs, integrating the key protocols. Initial in vitro and cellular screening should be followed by in-depth mechanistic studies and culminate in in vivo validation, with metabolic stability assessed for promising candidates.

Key Troubleshooting Insights

  • The Anticancer-Activity Disconnect: If your potent SphK1 inhibitor shows weak cell killing, consider that aliphatic tails can unlock potent, non-SphK1 mediated cytotoxic mechanisms, such as PP2A activation [1] [4]. Broaden your mechanistic studies beyond the SphK1/S1P axis.
  • Improving Metabolic Stability: The benzenesulfonyl tail of this compound is a key contributor to its low metabolic stability [1] [3]. Replacing this with an aliphatic chain or designing dimer derivatives has proven effective for improving the compound's lifetime in biological systems [3].
  • Interpreting Cell Death Data: this compound can induce a mix of apoptosis, necrosis, and protective autophagy [8]. Using autophagy inhibitors (e.g., chloroquine) in combination with your derivative may significantly enhance its cytotoxic effect [8].

References

Quantitative Comparison of SK Inhibitor Selectivity

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the inhibitory activity of PF-543 and other selected SK inhibitors against SK1 and SK2, based on data from multiple studies.

Compound Name Reported Activity on SK1 Reported Activity on SK2 Selectivity for SK1 Citation
This compound Kᵢ = 14 nM [1]; IC₅₀ = 2.0 nM [2] Only 33% inhibition at 5 μM [1] >3500-fold (based on Kᵢ) [1] [2]
RB-005 IC₅₀ = 3.6 μM [1] [2] Information Not Provided in Sources Information Not Provided in Sources [1] [2]
ROME Information Not Provided in Sources Kᵢ = 16.5 μM [3] Information Not Provided in Sources [3]
ABC294640 Information Not Provided in Sources Kᵢ = 10 μM [3] Information Not Provided in Sources [3]
Compound 10 (this compound derivative) Inhibits SK1 (less than this compound) [4] Inhibits SK2 (lacks selectivity) [4] Non-selective [4] [4]

Experimental Validation & Protocols

The high selectivity of this compound for SK1 was established through several key experiments:

  • Enzyme Inhibition Assays: The foundational data for this compound's potency (Kᵢ = 14 nM) comes from in vitro enzymatic assays that measure the compound's ability to directly inhibit recombinant SK1 activity [1]. Subsequent studies often use commercial sphingosine kinase activity assay kits to validate and compare inhibitory effects, measuring the conversion of sphingosine to S1P [2] [4].
  • Comparative Analysis with RB-005: this compound's selectivity was highlighted in a comparative in vivo study with the inhibitor RB-005. This study demonstrated that this compound reduced right ventricular hypertrophy in a mouse model of pulmonary arterial hypertension, while RB-005 lacked this effect. This suggests that the specific inhibition of SK1 without concurrent ceramide synthase inhibition is crucial for this biological outcome [1].
  • Specificity in Cellular Models: Research on novel dimer derivatives of this compound used small interfering RNA (siRNA) to knock down SK1 and SK2 in non-small cell lung cancer (NSCLC) cells. The finding that the cytotoxic effect of a new derivative was dependent on both SK1 and SK2 inhibition confirms that this compound itself is targeted and its effects can be distinguished from non-specific toxicity [5].

Structural Basis of Selectivity

The high selectivity of this compound is attributed to its unique non-lipid structure, which differs from early sphingosine-like inhibitors [2]. Key structural features include:

  • Head Group: The (R)-prolinol (pyrrolidine) head group is crucial for potent SK1 inhibition. Replacing it with a piperidine group significantly reduces activity [2].
  • Backbone: The tolyl group (a toluene backbone) is important. Replacing its methyl group with a polar hydroxy group substantially weakens SK1 inhibitory and anticancer activity, while replacing it with hydrogen or fluorine maintains activity [2].
  • Tail: The benzenesulfonyl tail is a key determinant of selectivity. Modifications here can dramatically alter the inhibitor's preference for SK1 versus SK2. For instance, one derivative with a longer linker showed a sharp shift, inhibiting SK2 more potently than SK1 [4] [5].

The diagram below illustrates how these structural components contribute to its selectivity.

PF543        this compound Core Structure     Head        (R)-Prolinol Head Group     PF543->Head Critical for potency Backbone        Tolyl Backbone     PF543->Backbone Non-polar group required Tail        Benzenesulfonyl Tail     PF543->Tail Determines SK1/SK2 selectivity Impact High SK1Selectivity Head->Impact Backbone->Impact Tail->Impact

Key Considerations for Researchers

  • Metabolic Stability: this compound is reported to have poor metabolic stability in liver microsomes from humans, dogs, rats, and mice, which is a significant limitation for its use in in vivo studies or therapeutic development [2].
  • Phenotypic Disconnect: Despite its potent enzymatic inhibition, this compound often shows lower than expected anticancer activity in cellular models [2] [4] [5]. This is potentially because the accumulation of sphingosine due to SK1 inhibition can have competing pro-survival effects [4]. This highlights that potent enzyme inhibition does not always directly translate to the desired phenotypic outcome.

References

PF-543 derivative comparison anticancer activity

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of PF-543 and Its Key Derivatives

Derivative Name / Compound Key Structural Change SK1 Inhibition (IC₅₀ or % Inhibition) SK2 Inhibition Anticancer Activity (Cell Line & IC₅₀) Key Findings & Proposed Mechanism
This compound (Parent) N/A 2.0 nM [1] / ~80% inhibition at 20 µM [2] Selective for SK1 [2] Variable/low in many cancer cells [2] Strong SK1 inhibitor, but low metabolic stability and often low anticancer effect [2].
Compound 10 [2] Aliphatic tail Lower than this compound [2] Inhibits both SK1 & SK2 [2] MIA PaCa-2 (Pancreatic): 11.14 µM [2] High apoptosis; reduces S1P and sphingosine; activates PP2A; improved metabolic stability [2].
Compound 5 [2] Aromatic tail Lower than this compound [2] Selective for SK1 [2] MIA PaCa-2 (Pancreatic): 26.07 µM [2] Maintains SK1 selectivity but weaker cytotoxic effect than aliphatic-tailed derivatives [2].
Compound 4 [3] Bulky tail (Dimer derivative, piperidine head) Inhibits SK1 activity [3] Inhibits SK2 activity [3] A549 (NSCLC): ~5-10 µM [3] Reduces S1P; induces apoptosis; superior metabolic stability and in vivo tumor growth inhibition [3].
Compound 2 [1] Aliphatic long chain 10 nM [1] Not affected [1] Cytotoxic effect similar to this compound on colorectal and gastric cancer cells [1] Replaces benzenesulfonyl group; maintains SK1 inhibition and anticancer activity in vitro [1].

Experimental Protocols for Key Data

To ensure the reproducibility of the comparisons above, here are the methodologies commonly used in the cited studies.

  • Cell Viability/Cytotoxic Activity (IC₅₀ Determination)

    • Purpose: To measure the concentration of a compound required to kill 50% of cancer cells.
    • Typical Protocol: Cancer cells (e.g., MIA PaCa-2, A549) are seeded in 96-well plates and treated with a range of compound concentrations for 24-72 hours. Viability is assessed using reagents like EZ-CYTOX, which measures metabolic activity. Absorbance is read at 450 nm, and IC₅₀ values are calculated [2] [3].
  • Sphingosine Kinase (SK) Activity Assay

    • Purpose: To determine a compound's ability and selectivity for inhibiting SK1 versus SK2.
    • Typical Protocol: SK activity is measured by detecting the formation of fluorescently tagged or radiolabeled S1P from a sphingosine substrate. The reaction mixture includes the enzyme (SK1 or SK2), the compound, and substrates. The IC₅₀ value is calculated based on the percentage inhibition of S1P production at different compound concentrations [2] [1].
  • Apoptosis Assay

    • Purpose: To confirm that cell death induced by the compound occurs through programmed apoptosis.
    • Typical Protocol: Treated cells are stained with Annexin V-FITC (which binds to phosphatidylserine exposed on the outer membrane of apoptotic cells) and a DNA dye like propidium iodide (PI) to identify dead cells. The population of Annexin V-positive cells is then quantified using flow cytometry [2] [3].
  • In Vivo Xenograft Studies

    • Purpose: To evaluate the antitumor efficacy and safety of a compound in a live animal model.
    • Typical Protocol: Immunodeficient mice are implanted with human cancer cells (xenograft). Once tumors are established, mice are treated with the compound or a vehicle control via intraperitoneal injection or oral gavage. Tumor volume and body weight are monitored regularly over the course of the study to assess efficacy and toxicity [3].

Signaling Pathways and Experimental Workflow

The following diagrams summarize the core biological pathway targeted by these compounds and the logical workflow for their evaluation.

pathway Sphingosine Sphingosine SK1 SK1 Sphingosine->SK1 Conversion S1P S1P SK1->S1P CellGrowth CellGrowth S1P->CellGrowth PF543 This compound & Derivatives PF543->SK1 Inhibits

  • Figure 1: The Sphingosine Kinase 1 / S1P Pathway. This compound and its derivatives act as inhibitors of Sphingosine Kinase 1 (SK1), blocking the production of S1P, a lipid mediator that promotes cancer cell growth and survival.*

workflow Start Design & Synthesize Derivatives A In Vitro Screening Start->A A->A  SK Activity  Cell Viability B Mechanistic Studies A->B B->B  Apoptosis  Metabolite Levels C In Vivo Validation B->C C->C  Tumor Growth  Toxicity

  • Figure 2: Derivative Evaluation Workflow. The standard research progression for evaluating this compound derivatives begins with chemical synthesis, moves through iterative in vitro testing, and culminates in in vivo validation in animal models.*

Key Insights for Researchers

  • Tail Group Engineering is Crucial: The search results consistently show that modifying the benzenesulfonyl tail of this compound, rather than its head group, is a more effective strategy for improving metabolic stability and altering the activity profile. Introducing aliphatic or bulky tails can enhance anticancer efficacy and stability, albeit sometimes at the cost of SK1 selectivity [2] [3].
  • Beyond SK Inhibition: The anticancer mechanism of promising derivatives may not be limited to SK inhibition. Some compounds, like Compound 10, have been shown to activate other tumor-suppressive pathways, such as Protein Phosphatase 2A (PP2A), similar to FTY720 [2]. This polypharmacology can be a significant advantage.
  • Metabolic Stability as a Bottleneck: The low metabolic stability of the parent this compound is a major driving force for derivative development. Successful derivatives like Compound 4 explicitly address this issue, showing superior stability, which is a prerequisite for in vivo efficacy and further drug development [3].

References

PF-543 combination vs monotherapy efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Documented Efficacy of PF-543

Cancer Type / Condition Therapy Type Key Efficacy Findings Key Mechanisms & Notes
Colorectal Cancer [1] Combination (this compound + TRAIL) Synergistically induced apoptotic cell death; inhibited cancer stem-cell-like properties, invasion, and migration [1]. Overcame TRAIL resistance via the SPHK1/S1PR1/STAT3 pathway; regulated death receptors (DR5/DcR1) and EMT [1].
Melanoma [2] Monotherapy Suppressed tumor growth in immunocompetent mouse models [2]. Promoted antitumor immunity by disrupting the SPHK1/MTA3/PD-L1 axis; enhanced efficacy of anti-PD-1 therapy [2].
Head and Neck Squamous Cell Carcinoma [3] Monotherapy Induced cell death (apoptosis & necrosis) and activated protective autophagy in a dose-dependent manner [3]. Cytotoxicity was linked to reactive oxygen species (ROS) generation; inhibition of autophagy enhanced this compound-induced cell death [3].
Non-Small Cell Lung Cancer (NSCLC) [4] [5] Monotherapy Showed relatively low anticancer activity, prompting development of more potent derivatives [4] [5]. New dimer derivatives of this compound demonstrated superior metabolic stability and tumor growth inhibition in animal models [4] [5].
Pulmonary Arterial Hypertension [6] Monotherapy Reduced right ventricular hypertrophy in a mouse model; no significant effect on vascular remodeling [6]. Cardioprotective effect involved reduced cardiomyocyte apoptosis via downregulation of p53 and upregulation of Nrf-2 [6].

Detailed Experimental Protocols

For the key studies that provide the most substantive data, here is a detailed look at their methodologies.

Study 1: Combination Therapy in TRAIL-Resistant Colorectal Cancer [1]
  • Cell Line: HCT116-TR (TRAIL-resistant colorectal cancer cells).
  • Treatment Groups: TRAIL alone, this compound alone, and the combination of this compound and TRAIL.
  • Key Assays:
    • Cell Viability & Apoptosis: MTT assay, colony formation assay, and flow cytometry analysis (Annexin V/PI staining).
    • Aggressiveness & Stemness: Wound healing assay (migration), Matrigel-coated Transwell assay (invasion), and tumorsphere formation assay.
    • Mechanistic Analysis: Western blotting to analyze protein expression in the SPHK1/S1PR1/STAT3 pathway, epithelial-mesenchymal transition (EMT) markers, and cancer stemness markers.
  • In Vivo Model: Likely used a xenograft mouse model, though specific details were not fully available in the abstract.
Study 2: Monotherapy in Melanoma and Immunotherapy Enhancement [2]
  • Cell Line: Mouse melanoma cell line B16F10.
  • In Vivo Model: C57BL/6 mice with B16F10 tumors implanted subcutaneously.
  • Treatment Regimen:
    • Monotherapy: this compound (5 or 10 mg/kg) or vehicle control, administered via intraperitoneal injection every other day.
    • Combination with Immunotherapy: this compound was combined with anti-PD-1 or anti-CTLA-4 antibodies.
  • Key Analyses:
    • Tumor Monitoring: Tumor volume and mouse weight were tracked.
    • Immune Profiling: Flow cytometry analysis of tumor-infiltrating lymphocytes and PD-L1 expression.
    • Mechanistic Study: Western blot and other analyses to confirm regulation of the MTA3-PD-L1 axis.

Signaling Pathways in this compound Mechanisms

The research highlights two key signaling pathways through which this compound exerts its effects in different cancer contexts. The following diagram visualizes these mechanisms.

G cluster_colon In Colorectal Cancer (Combination) cluster_melanoma In Melanoma (Monotherapy) PF543 This compound SPHK1 SPHK1 PF543->SPHK1 Inhibits SPHK1_m SPHK1 PF543->SPHK1_m Inhibits S1P S1P SPHK1->S1P Reduces S1PR1 S1PR1 S1P->S1PR1 Reduced activation STAT3 STAT3 S1PR1->STAT3 Reduced activation DR5 DR5 STAT3->DR5 Upregulates EMT & Stemness\nMarkers EMT & Stemness Markers STAT3->EMT & Stemness\nMarkers Inhibits Apoptosis\n(Combination with TRAIL) Apoptosis (Combination with TRAIL) DR5->Apoptosis\n(Combination with TRAIL) S1P_m S1P SPHK1_m->S1P_m Reduces MTA3 MTA3 S1P_m->MTA3 Downregulates PD_L1 PD_L1 MTA3->PD_L1 Downregulates T-cell\nExhaustion T-cell Exhaustion PD_L1->T-cell\nExhaustion Reduces Enhanced Anti-Tumor\nImmunity Enhanced Anti-Tumor Immunity T-cell\nExhaustion->Enhanced Anti-Tumor\nImmunity

The diagram above illustrates the two distinct mechanisms identified in the search results:

  • In Colorectal Cancer (Combination): this compound sensitizes resistant cells to TRAIL-induced apoptosis by modulating the SPHK1/S1PR1/STAT3 pathway [1].
  • In Melanoma (Monotherapy): this compound promotes anti-tumor immunity by disrupting the SPHK1/MTA3/PD-L1 signaling axis [2].

Interpretation of Available Evidence

  • Combination Therapy Shows Synergistic Potential: The most compelling evidence for a combination strategy comes from the study on TRAIL-resistant colorectal cancer, where this compound effectively reversed resistance and enhanced cell death [1].
  • Monotherapy Efficacy is Context-Dependent: this compound monotherapy shows direct anti-tumor effects in models like melanoma and head and neck cancer [2] [3], but appears less potent in others like NSCLC, which has driven the development of more stable and effective derivatives [4] [5].
  • Mechanisms Extend Beyond Direct Cytotoxicity: The efficacy of this compound is not limited to directly killing cancer cells. It also modulates the tumor microenvironment, notably by sensitizing tumors to immunotherapy through PD-L1 downregulation [2].

References

PF-543's Core Mechanism and Pathway Validation

Author: Smolecule Technical Support Team. Date: February 2026

The following diagram illustrates the key signaling pathway that PF-543 inhibits, and how this inhibition sensitizes resistant cancer cells to cell-death signals.

G PF543 PF543 SPHK1 SPHK1 PF543->SPHK1 Inhibits DR5_Up DR5 (Up-regulated) PF543->DR5_Up DcR1_Down DcR1 (Down-regulated) PF543->DcR1_Down S1P S1P SPHK1->S1P Produces S1PR1 S1PR1 S1P->S1PR1 STAT3 STAT3 S1PR1->STAT3 Activates STAT3_Active STAT3 (Activated) STAT3->STAT3_Active CellSurvival Cell Survival EMT & Stemness STAT3_Active->CellSurvival TRAIL TRAIL Apoptosis Apoptosis TRAIL->Apoptosis DR5_Up->Apoptosis DcR1_Down->Apoptosis

The mechanism, particularly in TRAIL-resistant colorectal cancer (CRC) cells, involves this compound sensitizing cells to TRAIL-induced apoptosis through multiple concerted actions [1] [2]:

  • Pathway Inhibition: It directly inhibits SPHK1, reducing production of S1P and subsequent activation of the S1PR1/STAT3 signaling axis, a key driver of cell survival and therapy resistance [1].
  • Receptor Modulation: It shifts the balance of TRAIL receptors on the cell surface, upregulating pro-apoptotic DR5 while downregulating decoy receptor DcR1, making the cells vulnerable to TRAIL [1] [2].
  • Phenotype Reversal: The combination of this compound and TRAIL suppresses aggressive cancer traits by reversing the Epithelial-Mesenchymal Transition (EMT) and reducing the expression of cancer stem cell markers [1].

Experimental Data and Comparison with Other Inhibitors

The table below summarizes key experimental findings that validate the efficacy of this compound from the search results.

Cancer Model / Cell Line Key Experimental Findings Observed Effects and Outcomes

| TRAIL-Resistant Colorectal Cancer (HCT116-TR) [1] | • Synergistic apoptosis with TRAIL • Modulation of SPHK1/S1PR1/STAT3 pathway • Altered death receptor expression (DR5↑, DcR1↓) • Reduced tumorsphere formation | • Restored apoptotic sensitivity • Inhibition of EMT and cancer stemness • Suppressed cell aggressiveness (invasion/migration) | | Pulmonary LAM (TSC2-deficient cells) [3] | • This compound (2 μM) reduced cell viability • Induced autophagic cell death • Efficacy in a xenograft mouse model | • Triggered autophagy-mediated cell death, independent of mTORC1 signaling • Exhibited in vivo antitumor effect | | Glioma (U251, T98G cells) [4] | • SPHK1 suppression reduced cell migration • Correlation with JAK2/STAT3 pathway • Promoted M2 macrophage infiltration | • Shorter patient survival linked to high SPHK1 • Acts as an independent prognostic factor |

The table below positions this compound among other known SPHK1 inhibitors, based on its distinct profile.

Inhibitor Name Primary Target / Class Key Characteristics Reported Limitations / Challenges

| This compound | SPHK1 (pyrrolidine-based) | • Most potent SPHK1 inhibitor (Ki = 3.6 nM) [5] [6]. • ~100-fold selectivity for SPHK1 over SPHK2 [6]. • Induces proteasomal degradation of SPHK1 [6]. | • Poor bioavailability and rapid metabolic clearance [2]. | | Opaganib (ABC294640) | SPHK2 (first-in-class) | • Orally available; has reached Phase 2 clinical trials [5] [6]. • Predicted to bind the lipid-binding site [5]. | • Lower potency for SPHK1 [5]. | | SKI-II | Dual SPHK1/2 inhibitor | • Good oral bioavailability and low toxicity [6]. • Shows efficacy in combination therapies [5]. | • Two-fold selectivity for SPHK2 over SPHK1 [6]. | | Safingol | Dual SPHK1/2 inhibitor | • Effective in Phase 1 trials with cisplatin for glioma [5]. | • Early inhibitor with limited selectivity [6]. |

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here are the core methodologies used in the key studies.

  • Cell Viability and Apoptosis Assays [1] [3]:

    • MTT Assay: Used to determine cell viability and the synergistic effect of this compound and TRAIL. HCT116-TR cells were treated with TRAIL and/or this compound, and viability was measured.
    • Flow Cytometry: Employed to quantify apoptotic cell death and analyze cell surface expression of death receptors (DR5 and DcR1).
    • Western Blotting: Used to confirm activation of the mitochondrial apoptosis pathway (e.g., cleavage of caspases) and to analyze protein levels in the SPHK1/S1PR1/STAT3 pathway.
  • Aggressiveness and Stemness Evaluation [1]:

    • Wound Healing Assay: Measured the migratory capacity of cancer cells after combination treatment.
    • Matrigel-coated Transwell Assay: Assessed the invasive potential of the cells.
    • Tumorsphere Formation Assay: Evaluated the self-renewal capability of cancer stem-like cells under treatment conditions.
  • In Vivo Validation [3]:

    • Xenograft Mouse Models: TSC2-null cells were subcutaneously injected into SCID mice. This compound was administered, and its antitumor effect was evaluated by measuring tumor shrinkage and survival. Tumor tissues were further analyzed via H&E staining and IHC.

Interpretation and Research Implications

The evidence solidifies this compound's role as a potent and highly selective chemical probe for validating the SPHK1/S1PR1/STAT3 axis in vitro. Its ability to reverse TRAIL resistance in CRC by simultaneously inducing apoptosis and suppressing metastatic traits highlights SPHK1 as a high-value therapeutic target [1] [2].

However, the recognized pharmacological limitations of this compound, particularly its poor bioavailability, mean it serves more as a pathfinder molecule than a direct clinical candidate [2]. The promising preclinical results strongly advocate for the development of next-generation SPHK1 inhibitors with improved drug-like properties. Furthermore, the efficacy of this compound in diverse cancers like LAM and glioma suggests the potential of this target in broader oncological contexts [3] [4].

References

In Vivo Evidence for PF-543's Antitumor Effects

Author: Smolecule Technical Support Team. Date: February 2026

Cancer Type Model Description Key Finding (Tumor Suppression) Mechanism / Context Citation
Multiple Myeloma Mouse xenograft model Tumors with functional FAM46C expression were sensitive to PF-543, while those with a loss-of-function FAM46C variant (D90G) were not. [1] Synergistic interaction between FAM46C tumor suppressor expression and SphK1 inhibition. [1] [1]
Non-Small Cell Lung Cancer (NSCLC) In vitro cell line study (A549); in vivo evidence for pathway relevance is inferred. This compound, as an SPHK1 inhibitor, suppressed the SPHK1/S1P/S1PR3 signaling axis. When combined with the EGFR-TKI gefitinib, it enhanced anti-proliferative efficacy. [2] Suggests a promising therapeutic strategy to overcome resistance to EGFR-targeted therapy. [2] [2]

Experimental Protocols for Key studies

To help you evaluate and potentially replicate the findings, here are the methodologies from the most relevant in vivo study [1].

  • Cell Lines and Animal Models: The study used multiple human Multiple Myeloma (MM) cell lines (e.g., LP1, OPM2). For the in vivo xenograft model, these cells were likely implanted into immunodeficient mice to form tumors. [1]
  • Genetic Manipulation: Researchers created MM cell lines with doxycycline-inducible constructs for either the wild-type FAM46C tumor suppressor or its inactive D90G mutant. This allowed controlled re-expression of the protein during experiments. [1]
  • In Vivo Drug Sensitivity Testing: Mice bearing tumors with or without functional FAM46C expression were treated with This compound. Tumor sensitivity or resistance to the drug was then validated and quantified in this live animal model. [1]
  • Data Analysis Techniques: The study employed western blotting to confirm protein expression (FAM46C) and analyzed changes in signaling pathways. [1]

Mechanism of Action and Signaling Pathway

This compound is a potent and selective inhibitor of Sphingosine Kinase 1 (SPHK1). [3] The diagram below illustrates how this compound exerts its tumor-suppressive effects in the contexts described above.

G cluster_s1p Sphingolipid Signaling Pathway PF543 This compound SPHK1 SPHK1 Enzyme PF543->SPHK1 Inhibits Sensitization Tumor Cell Sensitization Enhanced Cytotoxicity PF543->Sensitization Synergizes with S1P S1P SPHK1->S1P Catalyzes S1PR3 S1PR3 S1P->S1PR3 Binds to EGFR EGFR Activation S1PR3->EGFR Promotes Survival Cancer Cell Survival Proliferation EGFR->Survival Leads to FAM46C FAM46C (Tumor Suppressor) FAM46C->Sensitization Induces

The diagram shows two identified mechanisms:

  • Direct Pathway Inhibition: this compound directly inhibits SPHK1, blocking the production of the pro-survival lipid S1P and its subsequent signaling through the S1PR3 receptor and EGFR, ultimately impairing cancer cell survival. [3] [2]
  • Synergy with Tumor Suppressors: The presence of a functional tumor suppressor protein, FAM46C, sensitizes Multiple Myeloma cells to the cytotoxic effects of this compound, although the precise molecular crosstalk is still under investigation. [1]

Key Insights and Future Directions

  • Context-Dependent Efficacy: The in vivo evidence suggests that this compound's efficacy is not universal but is highly context-dependent. The presence of specific tumor suppressors (like FAM46C) can be a critical determinant of its success. [1]
  • Potential in Combination Therapy: this compound shows promise not as a standalone agent but in combination strategies. Evidence points to its role in sensitizing tumors to other treatments, such as overcoming resistance to EGFR inhibitors in lung cancer. [2]
  • Chemical Derivatives: Research into modifying the this compound structure has yielded derivatives with improved metabolic stability and some that can activate additional anti-cancer pathways like PP2A, though these often show reduced selectivity for SPHK1. [4]

References

Comparison of Antiangiogenic Properties: PF-543 vs. Sorafenib

Author: Smolecule Technical Support Team. Date: February 2026

Feature PF-543 Sorafenib
Primary Target Sphingosine kinase 1 (SphK1) [1] Multiple receptor tyrosine kinases (VEGFR, PDGFR, etc.) and Raf kinases [2] [3]
Key Mechanism in Angiogenesis Induces proteasomal degradation of PFKFB3, a key glycolytic enzyme, cutting off energy for endothelial cell migration and tube formation [1] Directly inhibits VEGF/VEGFR2 signaling and the RAF/MEK/ERK pathway, suppressing endothelial cell proliferation and survival [2]
Effect on Tumor Vasculature Suppresses tumor neovascularization (new blood vessel formation) [1] Reduces vascular endothelial proliferation, permeability, and new vessel formation [3]
In Vivo Efficacy Model Diethylnitrosamine (DEN)-induced primary mouse HCC model [1] Multiple models, including mouse xenografts for various cancers (e.g., myeloma, renal cell carcinoma) [2]
In Vivo Dosing Regimen 25 mg/kg, intraperitoneally, every other day for 12 weeks [1] Varies by model; clinically, a standard oral dose is 400 mg twice daily for humans [3]
Reported Resistance Not reported in the available studies (novel mechanism) [1] Well-documented; resistance often develops within ~6 months via multiple mechanisms (e.g., pathway reactivation, autophagy) [4] [3]

Experimental Evidence and Protocols

The comparative data is supported by key experiments detailed in the research:

Key Experiment on this compound
  • Objective: To assess the anti-tumor and anti-angiogenic efficacy of this compound in a primary model of hepatocellular carcinoma (HCC) and elucidate its mechanism [1].
  • In Vivo Protocol: Mice with DEN-induced HCC were treated with this compound (25 mg/kg) or a vehicle control via intraperitoneal injection every other day for 12 weeks. Tumor progression and neovascularization were analyzed [1].
  • In Vitro Protocol: Human microvascular endothelial cells (HMEC-1) and primary HUVECs were used. Angiogenic processes were stimulated with VEGF. Cells were treated with this compound to study its effects on tube formation and PFKFB3 degradation [1].
  • Key Findings: this compound treatment significantly suppressed HCC progression in mice by inhibiting tumor angiogenesis. Mechanistically, it disrupted the energy supply for angiogenesis by inducing the degradation of the glycolytic enzyme PFKFB3 [1].
Key Experiment on Sorafenib
  • Objective: To determine the in vitro activity and mechanism of action of sorafenib in multiple myeloma, focusing on its anti-proliferative and anti-angiogenic effects [2].
  • In Vitro Protocols:
    • Cell Growth Inhibition: Myeloma cell lines were treated with sorafenib for 48 hours, and growth inhibition was measured.
    • Apoptosis Assay: Induction of apoptosis was evaluated using Annexin V/PI staining and PARP cleavage analysis via flow cytometry and western blot.
    • Anti-angiogenic Assay: A human in vitro angiogenesis assay demonstrated sorafenib's potent anti-angiogenic activity [2].
  • Key Findings: Sorafenib inhibited cell proliferation, induced apoptosis, and showed potent anti-angiogenic activity by targeting the RAF/MEK/ERK pathway and VEGFRs [2].

Mechanism of Action and Signaling Pathways

The following diagrams illustrate the distinct antiangiogenic pathways targeted by this compound and sorafenib.

architecture_1 cluster_PF543 This compound Anti-Angiogenic Pathway cluster_Sora Sorafenib Anti-Angiogenic Pathway ProAngioFactors Pro-Angiogenic Factors SPHK1 SphK1 Enzyme ProAngioFactors->SPHK1 S1P S1P Production SPHK1->S1P S1PR S1P Receptor S1P->S1PR PFKFB3 PFKFB3 Glycolytic Enzyme S1PR->PFKFB3 Glycolysis Glycolytic Energy Production PFKFB3->Glycolysis Activates Angiogenesis Endothelial Cell Migration & Tube Formation Glycolysis->Angiogenesis Fuels VEGF VEGF Ligand VEGFR VEGFR VEGF->VEGFR RAF RAF Kinase VEGFR->RAF MEK MEK/ERK Pathway RAF->MEK Proliferation Endothelial Cell Proliferation MEK->Proliferation Survival Endothelial Cell Survival MEK->Survival PF543_Drug This compound PF543_Drug->SPHK1 Inhibits Sora_Drug Sorafenib Sora_Drug->VEGFR Inhibits Sora_Drug->RAF Inhibits

Figure 1. this compound and Sorafenib Target Distinct Anti-Angiogenic Pathways.

architecture_2 cluster_SorafenibResistance Reported Sorafenib Resistance Mechanisms Epigenetic Epigenetic Regulation (SETD1A, YAP-TEAD) PathwayReactivate PI3K/AKT & JAK/STAT3 Pathway Reactivation StressAdaptive Stress-Adaptive Pathways (Autophagy, EMT) MicroEnv Tumor Microenvironment (Hypoxia, CSC circuits) FeedbackBypass Feedback & Bypass (FGF/FGFR, SHP2) PF543_Resistance This compound resistance not reported in available studies

Figure 2. Sorafenib Resistance Involves Multiple Mechanisms, While this compound Resistance is Not Yet Reported.

Research Implications and Future Directions

The distinct mechanisms of this compound and sorafenib highlight different strategic approaches to antiangiogenic therapy:

  • Overcoming Resistance: Sorafenib's multi-target nature is a strength, but resistance emerges through various well-documented mechanisms [4] [3]. This compound's novel approach of targeting endothelial cell glycolysis offers a potential strategy to overcome resistance to conventional VEGF-pathway inhibitors [1].
  • Therapeutic Potential: this compound represents a next-generation antiangiogenic strategy. By targeting the PFKFB3-dictated glycolytic energy engine, it aims to cripple a fundamental process required for tumor angiogenesis, potentially leading to a broader and more sustained effect [1].
  • Combination Therapy: The non-overlapping mechanisms suggest potential for combination therapy. Using an SphK1 inhibitor like this compound alongside a multi-kinase inhibitor like sorafenib could simultaneously target different angiogenic drivers and the energy supply, potentially yielding synergistic effects and delaying resistance [1].

References

Activity Comparison of PF-543 and Its Structural Analogs

Author: Smolecule Technical Support Team. Date: February 2026

Compound Name Key Structural Modification SphK1 Inhibitory Activity (IC50) SphK2 Inhibitory Activity Anticancer Activity (Cell Lines Tested) Key Findings
PF-543 (Reference) N/A 2-4 nM (CLP assay) [1], 3.6 nM (Ki) [2] ~100-fold less selective than SphK1 [3] Variable; lower in several cancers [4] Most potent & selective SphK1 inhibitor; low metabolic stability [4]
Compound 26a Removal of methyl group from tolyl ring [1] 0.3 nM (CLP assay) [1] Reduced selectivity (half of this compound) [1] Information missing Higher potency than this compound, but lower SphK2 selectivity [1]
Compound 26b Propyl group introduced to benzenesulfonyl tail [1] 1.7 nM (CLP assay) [1] Information missing Information missing Suggests benzenesulfonyl group can be replaced with aliphatic chains [1]
Compound 2 (from [1]) Replacement of benzenesulfonyl tail with aliphatic long chain [1] 10 nM (Enzyme assay), 62% inhibition at 40 µM [1] No effect (similar to this compound) [1] Similar to this compound (HT29, HCT116, AGS cells) [1] Confirms aliphatic chain can substitute for benzenesulfonyl group [1]
Compound 4 (from [4]) Piperidine head group; bulky tail structure (dimer derivative) [4] Inhibited SK1 & SK2 activity; specific IC50 not provided [4] Inhibited SK1 & SK2 activity; specific IC50 not provided [4] Superior (A549, H1299 cells); induced apoptosis; inhibited tumor growth in vivo [4] Improved metabolic stability & in vivo efficacy vs this compound [4]
Compound 7 (from [4]) Bulky tail with sulfonyl group [4] 0.14 µM (IC50) [4] Information missing Information missing High binding affinity for SK1 (Ka = 3.9 × 10⁷ M⁻¹) [4]
Quinoline-5,8-dione-based Inhibitors (from [2]) Quinoline-5,8-dione framework (different scaffold) [2] Low micromolar range (dual SphK1/2 inhibition) [2] Low micromolar range (dual SphK1/2 inhibition) [2] Inconclusive in screening [2] First low micromolar dual SphK1/2 inhibitors based on new quinoline scaffold [2]

Experimental Methodologies for Key Data

The experimental data in the table were generated using standardized biochemical and cellular assays, which are crucial for interpreting the results.

  • SphK Inhibitory Activity (IC50): This measures the concentration of a compound needed to inhibit half of the enzyme's activity in vitro.

    • CLP Assay: A Caliper (fluorescein isothiocyanate (FITC)-S1P formation) enzyme assay format, which is a precise method to quantify the production of S1P [1].
    • Standard Enzyme Assays: Typically involve incubating the recombinant SphK enzyme with its substrate (sphingosine), ATP, and the inhibitor. The resulting S1P is then detected and quantified [2] [4].
  • Anticancer Activity (Cytotoxicity): This is often assessed using cell viability assays.

    • EZ-CYTOX/MTT Assay: Measures mitochondrial activity in living cells. Cells are treated with the compound, and a tetrazolium salt is added. Viable cells convert the salt into a colored formazan product, which is quantified by measuring absorbance. The reduction in absorbance compared to untreated controls indicates cell death or growth inhibition [4] [3].
  • Apoptosis Detection:

    • Annexin V/Propidium Iodide (PI) Staining & Flow Cytometry: This is a standard method to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.
      • Annexin V-FITC binds to phosphatidylserine, a phospholipid that becomes exposed on the outer membrane of cells in the early stages of apoptosis.
      • Propidium Iodide (PI) is a DNA dye that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
      • By using both stains simultaneously in a flow cytometer, researchers can quantify the percentage of cells in each stage of cell death [3] [1].

The following diagram illustrates the logical workflow of a typical experiment that connects SphK inhibition to the measurement of anticancer effects.

workflow Start Treat Cancer Cells with this compound Analog SphKInhibition Inhibition of SphK1/2 (Enzyme Activity Assay) Start->SphKInhibition S1P Reduced S1P Production (LC-MS/MS Validation) SphKInhibition->S1P Ceramide Accumulation of Ceramide/Sphingosine S1P->Ceramide Mechanisms Activation of Cell Death Mechanisms Ceramide->Mechanisms Apoptosis Apoptosis (Annexin V/PI Flow Cytometry) Mechanisms->Apoptosis Autophagy Autophagy (LC3-I to LC3-II Conversion) Mechanisms->Autophagy Readout Measurement of Anticancer Effects Apoptosis->Readout Autophagy->Readout Viability Reduced Cell Viability (MTT/EZ-CYTOX Assay) Readout->Viability Growth Inhibition of Tumor Growth (In Vivo Xenograft Model) Readout->Growth

This compound's Mechanism and Key Signaling Pathways

This compound is a potent and selective inhibitor of Sphingosine Kinase 1 (SphK1). SphK1 catalyzes the phosphorylation of sphingosine to produce sphingosine-1-phosphate (S1P). The balance between intracellular levels of pro-apoptotic ceramide/sphingosine and pro-survival S1P is known as the "sphingolipid rheostat." By inhibiting SphK1, this compound shifts this balance away from S1P, promoting cell death and inhibiting cancer cell proliferation, survival, and migration [2] [5] [6].

The diagram below outlines the core signaling pathways affected by SphK1 inhibition.

pathways cluster_0 Key Downstream Pathways PF543 This compound SphK1 SphK1 Inhibition PF543->SphK1 S1P ↓ S1P Production SphK1->S1P Ceramide ↑ Ceramide/Sphingosine SphK1->Ceramide SurvivalPath PI3K/AKT/mTOR & MAPK/ERK (Survival/Proliferation) S1P->SurvivalPath Disrupts ImmuneMig Immune Cell Migration & Angiogenesis S1P->ImmuneMig Disrupts HistoneMod Histone Acetylation & Gene Expression (via SphK2) S1P->HistoneMod Impacts ApoptosisPath Mitochondrial Apoptosis Pathway Ceramide->ApoptosisPath Activates Outcome1 Reduced Cell Proliferation/Migration SurvivalPath->Outcome1 Outcome3 Increased Chemosensitivity SurvivalPath->Outcome3 Resistance Outcome2 Induced Apoptosis ApoptosisPath->Outcome2

Key Takeaways for Research and Development

  • Tail Modifications are Tolerable: Replacing the benzenesulfonyl tail with aliphatic chains or other bulky groups can maintain or even improve potency and anticancer efficacy, while also addressing this compound's low metabolic stability [4] [1].
  • Head Group Defines Selectivity: The polar headgroup (e.g., pyrrolidine vs. piperidine) is critical for binding and can influence the selectivity between SphK1 and SphK2 [4].
  • Scaffold Hopping is Viable: Research into entirely new scaffolds, like quinoline-5,8-diones, demonstrates that effective SphK inhibition can be achieved without strictly mimicking the sphingosine structure of this compound, opening avenues for novel drug design [2].

References

PF-543 cancer cell death mechanism validation

Author: Smolecule Technical Support Team. Date: February 2026

Mechanisms of Cell Death Induction

PF-543 primarily functions as a potent and selective inhibitor of sphingosine kinase 1 (SPHK1) [1] [2]. Its induction of cancer cell death is mechanistically linked to the disruption of the sphingolipid metabolic pathway.

  • Core Mechanism: By inhibiting SPHK1, this compound blocks the conversion of sphingosine to sphingosine-1-phosphate (S1P) [3] [4]. This disrupts the pro-survival SPHK1/S1P axis and causes the accumulation of sphingosine, which can be re-converted to pro-apoptotic ceramide [2]. The shift in the cellular balance from S1P to ceramide promotes apoptosis.
  • Synergistic Effects: Recent studies demonstrate that this compound can overcome resistance to other therapies. A key 2025 study on TRAIL-resistant colorectal cancer cells showed that this compound synergizes with TRAIL to induce mitochondrial apoptosis. The mechanism involves suppressing the SPHK1/S1PR1/STAT3 pathway, which leads to upregulation of Death Receptor 5 (DR5) and downregulation of the decoy receptor DcR1 [4] [5].
  • Other RCD Pathways: While its primary role is in promoting apoptosis, this compound has also been reported to induce protective autophagy in some cancer cell lines, which may limit its efficacy as a single agent [2].

Key Experimental Data and Comparisons

The following tables summarize quantitative data and experimental conditions from pivotal studies, providing a basis for objective comparison.

Table 1: Anticancer Efficacy of this compound and Its Derivatives in Preclinical Models

Cancer Type Cell Line/Model Compound Key Findings Experimental Context
Non-Small Cell Lung Cancer (NSCLC) [3] A549, H1299 cells & xenograft Compound 4 (Piperidine-based this compound derivative) Cytotoxicity & apoptosis; S1P; superior metabolic stability & tumor growth inhibition vs this compound 24-72 hr treatment; in vivo xenograft
Colorectal Cancer (CRC) [4] HCT116-TR (TRAIL-Resistant) This compound + TRAIL Synergistic apoptosis; DR5, DcR1; stemness & EMT via SPHK1/S1PR1/STAT3 Combination vs. single-agent treatment
General Cytotoxicity [2] LLC-PK1 (kidney epithelial) Dthis compound (Dansyl-modified this compound) Cytotoxic ceramide accumulation via de novo pathway; stronger effect than this compound 125 µM; 74% viability (Dthis compound) vs 96% (this compound)

Table 2: Comparison of this compound with Other Sphingosine Kinase Inhibitors

Inhibitor Primary Target Reported Potency (IC50/Ki) Key Anticancer Features Reported Limitations
This compound [3] [1] [2] SPHK1 (selective) IC50: ~2-10 nM; Ki: 14 nM [2] [1] Most potent SPHK1 inhibitor; synergizes with TRAIL; reduces RVH in PAH models [3] [1] [4] Low single-agent anticancer activity in some models; poor metabolic stability/bioavailability [3] [5]
FTY720 (Fingolimod) [3] [2] S1P receptor modulator; SK1 inhibitor N/A (Approved drug) FDA-approved for multiple sclerosis; activates PP2A to suppress growth [2] Non-selective; complex mechanism of action [3]
RB-005 [3] [1] SK1 & Ceramide Synthase IC50: 3.6 µM for SK1 [1] Dual-inhibitor profile; comparative studies instructive for ceramide role [1] Less potent than this compound [1]
ABC294640 (Opaganib) [3] SK2 (selective) N/A (Clinical trials) Selective SK2 inhibitor; in clinical trials for several cancers [3] Not as many SK2-selective inhibitors reported [3]

Experimental Protocols for Validation

To validate the cell death mechanisms in a lab setting, here are outlines of key methodologies used in the cited research.

  • 1. Cell Viability and Cytotoxicity Assay (EZ-CYTOX/MTT)

    • Purpose: To determine the half-maximal inhibitory concentration (IC50) and cytotoxic potential of this compound.
    • Procedure: Seed cells (e.g., 3 x 10³ cells/well in a 96-well plate) and culture overnight. Treat with a concentration gradient of this compound for 24-72 hours. Add water-soluble tetrazolium salt (in EZ-CYTOX kit) and incubate for 1-4 hours. Measure the absorbance at 450 nm using a microplate reader. Cell viability is calculated as a percentage of the untreated control [3] [4].
  • 2. Apoptosis Analysis via Flow Cytometry

    • Purpose: To quantify the percentage of apoptotic cells.
    • Procedure: Harvest this compound-treated and control cells. Wash with cold PBS and resuspend in binding buffer. Stain the cells with Annexin V-FITC and propidium iodide (PI) for 15-20 minutes in the dark. Analyze the cells using a flow cytometer within 1 hour. The populations of Annexin V+/PI- (early apoptotic) and Annexin V+/PI+ (late apoptotic) cells are quantified [4].
  • 3. Protein Expression Analysis via Western Blotting

    • Purpose: To investigate changes in the expression of proteins in the target pathway.
    • Procedure: Lyse treated cells in RIPA buffer with protease/phosphatase inhibitors. Separate proteins by SDS-PAGE and transfer to a PVDF membrane. Block the membrane and incubate with primary antibodies (e.g., against SPHK1, p-STAT3, STAT3, DR5, DcR1, Cleaved Caspase-3, PARP) overnight at 4°C. Incubate with an HRP-conjugated secondary antibody and visualize the bands using an ECL detection system [3] [4].

Signaling Pathway Diagrams

The following DOT scripts generate diagrams that visually summarize the key mechanisms of action of this compound, as described in the research.

Diagram 1: this compound's Core Mechanism in Sphingolipid Metabolism This graph illustrates how this compound inhibits SPHK1, shifting the balance from pro-survival S1P to pro-death ceramide.

core_mechanism Sphingosine Sphingosine S1P S1P Sphingosine->S1P SPHK1 (Promotes Survival) Ceramide Ceramide Sphingosine->Ceramide Ceramide Synthase (Promotes Death) PF543 PF543 PF543->S1P Inhibits

Diagram 2: this compound Overcomes TRAIL Resistance in Colorectal Cancer This directed graph shows how this compound sensitizes resistant cancer cells to TRAIL-induced apoptosis by modulating the SPHK1/STAT3 axis and death receptors.

trail_sensitization PF543 PF543 SPHK1 SPHK1 PF543->SPHK1 Inhibits S1PR1 S1PR1 SPHK1->S1PR1 Produces S1P STAT3 STAT3 S1PR1->STAT3 Activates DcR1 DcR1 STAT3->DcR1 Promotes DR5 DR5 STAT3->DR5 Suppresses Apoptosis Apoptosis DR5->Apoptosis Triggers Mitochondrial Pathway TRAIL TRAIL TRAIL->DR5 Binds

Interpretation and Research Implications

The compiled data indicates that while this compound is a powerful tool for validating the SPHK1 target, its future as a therapeutic agent likely lies in combination strategies and structural optimization.

  • Combination Therapy: The synergy between this compound and TRAIL is a promising strategy to overcome apoptosis resistance in cancers like CRC, acting through both metabolic (ceramide/S1P) and transcriptional (STAT3) regulation [4] [5].
  • Derivative Development: The creation of derivatives like Compound 4 (with a piperidine group and bulky tail) and Dthis compound (dansyl-modified) demonstrates that structural modifications can improve metabolic stability, anticancer efficacy, and ceramide-inducing capability, providing a clear direction for drug development [3] [2].

References

×

XLogP3

4.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

465.19737964 Da

Monoisotopic Mass

465.19737964 Da

Heavy Atom Count

33

Appearance

Assay:≥98%A crystalline solid

Wikipedia

PF-543

Dates

Last modified: 08-15-2023
[1]. Schnute ME, McReynolds MD, Kasten T et al. Modulation of cellular S1P levels with a novel, potent and specific inhibitor of sphingosine kinase-1. Biochem J. 2012 May 15;444(1):79-88.
[2]. Lynch KR. Building a better sphingosine kinase-1 inhibitor. Biochem J. 2012 May 15;444(1):e1-2.

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